Product packaging for Heptaprenol(Cat. No.:)

Heptaprenol

Cat. No.: B116763
M. Wt: 494.8 g/mol
InChI Key: GXDCABNKZQORKZ-YUIIPXGZSA-N
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Description

Heptaprenol, also known as this compound, is a useful research compound. Its molecular formula is C35H58O and its molecular weight is 494.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H58O B116763 Heptaprenol

Properties

IUPAC Name

(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDCABNKZQORKZ-YUIIPXGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Role of All-E-Heptaprenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

All-E-Heptaprenol, a C35 isoprenoid alcohol, is a pivotal molecule in bacterial metabolism, primarily serving as a precursor for essential quinones and as a lipid carrier in the biosynthesis of the cell wall. This technical guide provides an in-depth exploration of the biological functions of all-E-heptaprenol, its biosynthetic pathway, and its role in the formation of menaquinone-7 and ubiquinone-7. Furthermore, this guide details experimental protocols for the quantification of related polyprenyl phosphates, assays for key enzymes in its metabolic pathway, and methods to study its function as a lipid carrier. The potential indirect influence of its downstream products on cellular signaling pathways is also discussed, providing a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

All-E-Heptaprenol is a member of the polyprenol family of isoprenoid alcohols, characterized by a long chain of repeating isoprene units. In its phosphorylated form, all-E-heptaprenyl diphosphate, it plays a crucial role in the biosynthesis of vital lipids in bacteria. This guide will elucidate the multifaceted biological significance of this molecule, with a focus on its core functions in bacterial physiology.

Biosynthesis of All-E-Heptaprenol

All-E-Heptaprenol is synthesized via the isoprenoid biosynthesis pathway. The process begins with the universal precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The key enzyme responsible for the elongation of the isoprenoid chain to the C35 length is heptaprenyl diphosphate synthase (HepS). This enzyme catalyzes the sequential condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP), which is a C15 isoprenoid.[1] The resulting product is all-E-heptaprenyl diphosphate.

All-E-Heptaprenol Biosynthesis IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP HepS Heptaprenyl Diphosphate Synthase (HepS) IPP->HepS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP FPP->HepS HepPP all-E-Heptaprenyl Diphosphate HepS->HepPP Menaquinone-7 and Ubiquinone-7 Synthesis HepPP all-E-Heptaprenyl Diphosphate MenA Heptaprenyltransferase (MenA) HepPP->MenA UbiA Heptaprenyltransferase (UbiA) HepPP->UbiA Naphthoquinone 1,4-dihydroxy-2-naphthoate Naphthoquinone->MenA Benzoquinone 4-hydroxybenzoate derivative Benzoquinone->UbiA MK7 Menaquinone-7 (MK-7) UQ7 Ubiquinone-7 (UQ-7) MenA->MK7 UbiA->UQ7 NF-kB Inhibition by Menaquinone-4 LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IκB kinase (IKK) TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation gene transcription MK4 Menaquinone-4 MK4->NFkB inhibits phosphorylation and translocation HPLC Quantification Workflow Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Lipid Extraction (e.g., Bligh-Dyer method) Harvest->Extraction Fractionation Ion-Exchange Chromatography (Separation of Phosphates) Extraction->Fractionation HPLC Reverse-Phase HPLC Fractionation->HPLC Detection UV or Mass Spectrometry Detection HPLC->Detection Quantification Quantification (Comparison to Standards) Detection->Quantification

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to all-E-Heptaprenol: Structure, Stereochemistry, and Analysis

This technical guide provides a comprehensive overview of all-E-Heptaprenol, a significant polyprenyl alcohol involved in critical bacterial biosynthetic pathways. The document details its chemical structure, stereochemical configuration, physicochemical properties, and its role as a precursor in the formation of essential molecules like menaquinone-7. Furthermore, it outlines representative experimental protocols for its synthesis and purification and illustrates its biological context through pathway and workflow diagrams.

Chemical Structure and Stereochemistry

All-E-Heptaprenol is a C35 isoprenoid alcohol belonging to the polyprenol class of lipids.[1] Its structure consists of seven isoprene units linked in a head-to-tail fashion.

  • IUPAC Name: (2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol[2][3]

  • Molecular Formula: C₃₅H₅₈O[2][4]

The stereochemistry is explicitly defined by the "all-E" designation, indicating that all seven of the double bonds within the isoprenoid chain possess an E (trans) configuration.[1] This all-trans arrangement results in a relatively linear, rigid molecular structure, which is a key determinant of its biological function, particularly its interaction with enzymes such as prenyltransferases.[1] This contrasts with other polyprenols like dolichols, which contain Z (cis) double bonds, leading to a more flexible, kinked structure suited for different biological roles.[1]

Physicochemical and Spectroscopic Data

The characterization of all-E-Heptaprenol relies on a combination of spectroscopic and physical measurement techniques. The quantitative data are summarized below for ease of reference.

Table 1: Physicochemical Properties of all-E-Heptaprenol
PropertyValueReference(s)
Molecular Weight 494.83 g/mol [4]
Accurate Mass 494.4488 u[3]
CAS Number 32304-16-8[2][4]
Appearance Colorless Oil[4]
Density (Predicted) 0.887 ± 0.06 g/cm³[4]
Boiling Point (Predicted) 583.7 ± 19.0 °C[4]
Table 2: Spectroscopic Data for Structural Elucidation
TechniqueData TypeObserved Values / CharacteristicsReference(s)
¹H NMR Chemical Shift (δ)δ 5.1–5.4 ppm : Multiplet, assigned to the olefinic protons.[1]
δ 1.6-2.2 ppm : Signals corresponding to allylic methylene and methyl protons.
δ 4.1 ppm : Signal for the -CH₂OH protons.
¹³C NMR Chemical Shift (δ)δ 124.3–131.8 ppm : Range for olefinic carbons.[1]
δ 59.5 ppm : Signal for the -CH₂OH carbon.
δ 16-40 ppm : Range for aliphatic methyl and methylene carbons.
Mass Spectrometry Molecular Ion Peakm/z 494.8 : Corresponds to the molecular weight [M]⁺.[1]
(GC-MS / HRMS)Protonated Molecule[M+H]⁺ is observed in High-Resolution Mass Spectrometry.[1]
FragmentationCharacterized by successive losses of isoprene units (68 u).[5]
FT-IR Absorption BandsCharacteristic peaks for O-H stretching (broad, ~3300 cm⁻¹) and C=C stretching (~1665 cm⁻¹).[1]

Experimental Protocols

The following sections describe generalized methodologies for the chemical synthesis and purification of all-E-Heptaprenol. These protocols are based on established principles for polyprenol chemistry.

Protocol 3.1: Representative Synthesis via Chain Elongation

The synthesis of all-E-Heptaprenol can be achieved by the iterative addition of isoprene units to a shorter polyprenol precursor, such as all-trans-farnesol (C15).[1] A modern approach avoids the use of liquid ammonia and low temperatures.[6]

Objective: To synthesize a C35 polyprenol from a shorter C15 or C20 precursor via a C5 chain extension strategy.

Materials:

  • All-trans-geranylgeraniol (GG-OH, C20) or Farnesol (F-OH, C15) as a starting precursor.

  • Triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS) for conversion to the corresponding bromide.

  • A suitable C5 building block (e.g., isoprene sulfone).

  • Strong base (e.g., n-butyllithium).

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dimethoxyethane).

  • Reagents for deprotection steps.

Methodology:

  • Activation of the Precursor: Convert the starting polyprenol (e.g., GG-OH) to its corresponding allylic bromide (GG-Br) using PPh₃ and NBS in an anhydrous solvent like dichloromethane at 0 °C.

  • Preparation of the C5 Nucleophile: Prepare the C5 building block for coupling. This often involves the generation of a stabilized carbanion from an isoprene-like synthon.

  • Julia-Kocienski Olefination (or similar coupling): React the polyprenyl bromide (e.g., GG-Br) with the C5 nucleophile in anhydrous THF at low temperature (e.g., -78 °C), allowing the reaction to slowly warm to room temperature. This reaction couples the two fragments.

  • Workup and Intermediate Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic phase with a suitable solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be purified by flash chromatography.

  • Iterative Elongation: Repeat steps 1-4 to add further C5 units until the C35 carbon skeleton is achieved. Each cycle involves converting the newly formed alcohol to a bromide and coupling it with the C5 synthon.

  • Final Deprotection: After the final coupling reaction, remove any protecting groups from the terminal hydroxyl group to yield all-E-Heptaprenol.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Start with C15/C20 Precursor Activate Activation to Polyprenyl Bromide Start->Activate Couple Couple with C5 Synthon Activate->Couple Check Check Chain Length (C35?) Couple->Check Check->Activate No Deprotect Final Deprotection Check->Deprotect Yes Crude Crude all-E-Heptaprenol Deprotect->Crude Load Load Crude Product onto Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Final Pure all-E-Heptaprenol Evaporate->Final G Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate MEP_Pathway MEP Pathway IPP Isopentenyl-PP (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl-PP (DMAPP) MEP_Pathway->DMAPP DHNA 1,4-dihydroxy-2-naphthoate (DHNA) Chorismate->DHNA MenF_E DMK7 Demethylmenaquinone-7 (DMK-7) DHNA->DMK7 MenA HepPP all-E-Heptaprenyl-PP (HepPP) IPP->HepPP HepS DMAPP->HepPP HepS HepPP->DMK7 MenA MK7 Menaquinone-7 (MK-7) DMK7->MK7 MenG MenF_E MenF-MenE HepS HepS/T (Heptaprenyl diphosphate synthase) MenA MenA (DHNA heptaprenyltransferase) MenG MenG (Methyltransferase)

References

The Unseen Architect: A Technical Guide to All-E-Heptaprenol in Bacterial Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

All-E-heptaprenol, a C35 isoprenoid alcohol, is a crucial, yet often overlooked, lipid intermediate in a variety of bacterial species. While not as ubiquitously studied as its longer-chain counterpart, undecaprenol (C55), heptaprenol plays a vital role in the biosynthesis of essential molecules, most notably menaquinone-7 (MK-7), a form of vitamin K2. Its function as a hydrophobic carrier of sugar moieties also implicates it in cell wall assembly in certain bacteria. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analysis of all-E-heptaprenol in bacteria, with a focus on quantitative data, detailed experimental protocols, and the visualization of its metabolic context. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate this molecule as a potential target for novel antimicrobial strategies.

Discovery and Occurrence of All-E-Heptaprenol in Bacteria

The discovery of all-E-heptaprenol in bacteria is intrinsically linked to the elucidation of the menaquinone biosynthetic pathway. While a singular "discovery" paper is not prominent in the literature, its existence was inferred and later confirmed through studies on isoprenoid biosynthesis in bacteria like Bacillus subtilis. Heptaprenyl diphosphate, the immediate precursor to all-E-heptaprenol, was identified as the specific polyprenyl diphosphate required for the synthesis of the side chain of menaquinone-7.

All-E-heptaprenol has been identified in various bacterial species, often as a precursor to menaquinone-7. Its presence has been confirmed in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . Additionally, C35 to C45 polyprenols have been detected in some cyanobacteria. In Mycobacterium smegmatis, heptaprenyl phosphate is one of the primary forms of polyprenyl phosphates involved in cell wall biosynthesis.

Quantitative Analysis of All-E-Heptaprenol

Quantitative data on the cellular concentrations of all-E-heptaprenol across a wide range of bacterial species is not extensively available in the current literature. Most studies focus on the quantification of the final product, menaquinone-7, rather than the intermediate this compound. However, the levels of this compound are intrinsically linked to the metabolic flux towards menaquinone-7 and other potential biosynthetic pathways. The table below summarizes the available quantitative information, highlighting the need for further research in this area.

Bacterial SpeciesCompound QuantifiedMethodReported ConcentrationReference
Bacillus subtilisMenaquinone-7 (downstream product)HPLCUp to 474.0 mg/L in engineered strains[1]
Bacillus subtilisMenaquinone-7 (downstream product)HPLC69.5 ± 2.8 mg/L in engineered strain[2]
Bacillus subtilisMenaquinone-7 (downstream product)HPLC50 mg/L in engineered strain[3]
Thermophilic BacteriaHomologous Polyprenols (C40-C65)RP-HPLC/MS-ESI+Not specified for C35[4]

Note: The concentrations for Menaquinone-7 are provided to give a contextual understanding of the metabolic flux through the pathway involving all-E-heptaprenol. Direct quantification of all-E-heptaprenol is a noted gap in the literature.

Biosynthesis of All-E-Heptaprenol

All-E-heptaprenol is synthesized via the isoprenoid biosynthesis pathway. In most bacteria, this occurs through the methylerythritol phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The key enzyme responsible for the synthesis of the C35 chain is heptaprenyl diphosphate synthase (HepS/HepT) . This enzyme catalyzes the sequential condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP), a C15 isoprenoid. In Bacillus subtilis, the heptaprenyl diphosphate synthase is a heterodimeric enzyme composed of two subunits, HepS and HepT, encoded by the hepS and hepT genes, respectively.

The resulting product, heptaprenyl diphosphate (HepPP), can then be dephosphorylated to all-E-heptaprenol. However, in the context of menaquinone-7 biosynthesis, HepPP is directly utilized by the enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA) to alkylate 1,4-dihydroxy-2-naphthoate (DHNA).

Menaquinone-7 Biosynthesis Pathway Involving Heptaprenyl Diphosphate

The following diagram illustrates the central role of heptaprenyl diphosphate in the biosynthesis of menaquinone-7 in Bacillus subtilis.

Menaquinone7_Biosynthesis cluster_MEP MEP Pathway cluster_FPP FPP Synthesis cluster_HepPP Heptaprenyl Diphosphate Synthesis cluster_Shikimate Shikimate Pathway cluster_MK7 Menaquinone-7 Synthesis G3P Glyceraldehyde-3-phosphate MEP_pathway ... Pyruvate Pyruvate IPP Isopentenyl diphosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl diphosphate (DMAPP) MEP_pathway->DMAPP FPPS FPPS IPP->FPPS DMAPP->FPPS FPP Farnesyl diphosphate (FPP) FPPS->FPP HepS_HepT Heptaprenyl Diphosphate Synthase (HepS/HepT) FPP->HepS_HepT HepPP Heptaprenyl diphosphate (HepPP) HepS_HepT->HepPP MenA MenA HepPP->MenA IPP_source IPP_source->HepS_HepT 4 x IPP Chorismate Chorismate Shikimate_pathway ... DHNA 1,4-dihydroxy- 2-naphthoate (DHNA) Shikimate_pathway->DHNA DHNA->MenA DMK7 Demethylmenaquinone-7 MenA->DMK7 MenG MenG DMK7->MenG MK7 Menaquinone-7 (MK-7) MenG->MK7 Experimental_Workflow start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest wash Wash with PBS harvest->wash extraction Total Lipid Extraction (Bligh & Dyer) wash->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_chloroform Collect Chloroform Phase phase_sep->collect_chloroform dry_extract Dry Extract (Nitrogen Stream) collect_chloroform->dry_extract resuspend Resuspend in Solvent dry_extract->resuspend hplc_analysis RP-HPLC Analysis resuspend->hplc_analysis quantification Quantification (vs. Standard) hplc_analysis->quantification end This compound Concentration quantification->end

References

All-E-Heptaprenol as a Precursor to Menaquinone-7 (Vitamin K2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (MK-7), a highly bioavailable form of Vitamin K2, plays a crucial role in vital physiological processes, including bone metabolism and cardiovascular health. The biosynthesis and chemical synthesis of MK-7 rely on the strategic utilization of precursor molecules, with all-E-heptaprenol being a cornerstone for the construction of its characteristic seven-isoprenoid side chain. This technical guide provides an in-depth exploration of the role of all-E-heptaprenol in both biological and synthetic pathways leading to MK-7. It offers a comprehensive overview of the enzymatic conversion of all-E-heptaprenyl diphosphate, quantitative data from fermentation and chemical synthesis methodologies, detailed experimental protocols, and visualizations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of Vitamin K2.

Introduction to Menaquinone-7 and the Role of all-E-Heptaprenol

Vitamin K2, a family of menaquinones, is distinguished by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain at the 3-position.[1][2] Menaquinone-7 (MK-7) possesses a side chain composed of seven all-trans isoprenoid units.[3] This structural feature is critical for its bioavailability and biological activity.

The direct precursor to this seven-isoprene unit side chain in many bacteria is all-E-heptaprenyl diphosphate, which is derived from all-E-heptaprenol.[4] In chemical synthesis, derivatives of all-E-heptaprenol, such as heptaprenyl bromide, are key intermediates for coupling with a naphthoquinone moiety to construct the MK-7 molecule.[5]

Biosynthesis of Menaquinone-7

The biosynthesis of MK-7 is a multi-step process that involves the convergence of the shikimate pathway, which produces the naphthoquinone ring, and the isoprenoid pathway, which generates the all-E-heptaprenyl side chain.

The Isoprenoid Pathway and Heptaprenyl Diphosphate Synthase

The isoprenoid pathway synthesizes isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks.[4] The enzyme heptaprenyl diphosphate synthase (HepPS) catalyzes the sequential condensation of four molecules of IPP with one molecule of farnesyl diphosphate (FPP), which is itself formed from IPP and DMAPP, to produce all-trans-heptaprenyl diphosphate.[4][6]

Table 1: Key Enzyme in the Biosynthesis of the all-E-Heptaprenyl Side Chain

EnzymeEC NumberSubstratesProduct
Heptaprenyl diphosphate synthase2.5.1.30(2E,6E)-Farnesyl diphosphate, Isopentenyl diphosphateall-trans-Heptaprenyl diphosphate
Assembly of Menaquinone-7

The synthesized all-E-heptaprenyl diphosphate is then transferred to 1,4-dihydroxy-2-naphthoate (DHNA), a derivative from the shikimate pathway, by the enzyme MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase), leading to the formation of demethylmenaquinone-7 (DMK-7). The final step involves the methylation of DMK-7 to yield MK-7.

Signaling Pathway Diagram

Menaquinone-7 Biosynthesis Biosynthetic Pathway of Menaquinone-7 cluster_isoprenoid Isoprenoid Pathway cluster_shikimate Shikimate Pathway IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP HepPP all-E-Heptaprenyl Diphosphate IPP->HepPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP FPP->HepPP Heptaprenyl Diphosphate Synthase DMK7 Demethylmenaquinone-7 (DMK-7) HepPP->DMK7 MenA Chorismate Chorismate DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) Chorismate->DHNA Shikimate Pathway DHNA->DMK7 MK7 Menaquinone-7 (MK-7) DMK7->MK7 Methylation

Caption: Biosynthesis of Menaquinone-7.

Fermentative Production of Menaquinone-7

Microbial fermentation, particularly using Bacillus subtilis, is a common industrial method for producing MK-7. Optimization of fermentation conditions and media composition is crucial for maximizing yields.

Table 2: Quantitative Data on Menaquinone-7 Production via Fermentation

Fermentation MethodMicroorganismKey Media ComponentsMK-7 Yield (mg/L)Reference
Shake FlaskBacillus subtilis BS-ΔackA20 g/L sucrose, 20.7 g/L glycerol, 47.3 g/L soy peptone154.6 ± 1.32[4]
Fed-Batch (Glycerol Addition)Bacillus subtilis natto5% yeast extract, 18.9% soy peptone, 5% glycerol~40% increase[1]
Biofilm ReactorBacillus subtilis nattoGlucose, yeast extract, casein20.5 ± 0.5[7]

Chemical Synthesis of Menaquinone-7

Chemical synthesis provides a controlled route to all-trans MK-7. A common strategy involves the synthesis of an activated all-E-heptaprenyl side chain and its subsequent coupling to a protected naphthoquinone derivative.

Synthesis of all-E-Heptaprenyl Bromide

The synthesis of the all-E-heptaprenyl side chain can be achieved through iterative Wittig or Julia olefination reactions to build the isoprenoid units with the desired trans stereochemistry, starting from smaller precursors like geraniol or farnesol. The resulting all-E-heptaprenol is then converted to the more reactive all-E-heptaprenyl bromide, typically using reagents like phosphorus tribromide (PBr₃).

Coupling Reactions

Cross-coupling reactions are employed to form the carbon-carbon bond between the heptaprenyl side chain and the naphthoquinone ring.

  • Kumada Coupling: This reaction involves the coupling of a Grignard reagent (e.g., heptaprenyl magnesium bromide) with an organic halide (e.g., a brominated menadione derivative) in the presence of a nickel or palladium catalyst.[8]

  • Suzuki Coupling: This method utilizes the reaction of an organoboron compound (e.g., a heptaprenyl boronic acid or ester) with an organic halide, catalyzed by a palladium complex.

Chemical Synthesis Workflow

Chemical Synthesis of MK-7 General Workflow for Chemical Synthesis of MK-7 Start Simple Isoprenoid Precursors Heptaprenol all-E-Heptaprenol Synthesis Start->this compound HeptaprenylBromide all-E-Heptaprenyl Bromide This compound->HeptaprenylBromide Bromination (e.g., PBr3) Coupling Kumada or Suzuki Coupling HeptaprenylBromide->Coupling Menadione Menadione Derivative (Protected) Menadione->Coupling MK7_crude Crude Menaquinone-7 Coupling->MK7_crude Purification Purification (Chromatography) MK7_crude->Purification MK7_pure all-trans-Menaquinone-7 Purification->MK7_pure

Caption: Chemical Synthesis of MK-7 Workflow.

Experimental Protocols

Fermentative Production of Menaquinone-7 using Bacillus subtilis

Protocol adapted from Sharifzadeh et al. (2022)[9]

  • Preculture Preparation:

    • Prepare a preculture medium containing 3% glucose, 4% soybean peptone, 0.5% NaCl, 0.5% yeast extract, and 0.5% meat extract.

    • Adjust the pH to 7.0 and sterilize by autoclaving (121°C, 15 psi, 15 min).

    • Inoculate with a 24-hour plate culture of Bacillus subtilis natto.

    • Incubate at 37°C with shaking at 120 rpm for 24 hours.

  • Fermentation:

    • Prepare the fermentation medium containing 6.3% glycerol, 3% soybean peptone, and 0.51% yeast extract. Optionally, add 0.05% K₂HPO₄.

    • Adjust the pH to 7.0 and sterilize.

    • Inoculate with 5% (v/v) of the preculture.

    • Incubate at 30°C or 37°C with shaking at 210 rpm for 120 hours.

  • Extraction of MK-7:

    • Centrifuge the fermentation broth at 6000 rpm for 10 minutes to separate the biomass and supernatant.

    • To 20 mL of the supernatant, add 40 mL of an extraction solvent mixture of n-hexane and isopropanol (2:1, v/v).

    • Shake the mixture at 160 rpm for 1 hour at 30°C.

    • Collect the organic (upper) layer containing MK-7.

HPLC Analysis of Menaquinone-7

Protocol based on methods described by Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical and CN104458990B[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Lichrospher-100, RP-C18, 5 µm, 125 mm × 4.0 mm).

    • Mobile Phase: A mixture of dehydrated ethanol and acetonitrile (50:50 to 60:40 v/v) or a gradient of water/methanol and acetonitrile.

    • Flow Rate: 0.8 - 1.5 mL/min.

    • Detection Wavelength: 248 nm or 270 nm.

    • Column Temperature: 35 - 45°C.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare standard solutions of MK-7 in a suitable solvent (e.g., ethanol) at known concentrations to generate a standard curve.

    • Filter the extracted samples and standards through a 0.22 or 0.45 µm filter before injection.

  • Quantification:

    • Record the peak area of the MK-7 peak in the chromatograms of the standards and samples.

    • Calculate the concentration of MK-7 in the samples by comparing their peak areas to the standard curve.

Conclusion

All-E-heptaprenol is an indispensable precursor for the synthesis of menaquinone-7, both in nature and in the laboratory. Understanding the enzymatic machinery that produces all-E-heptaprenyl diphosphate in microorganisms is key to optimizing fermentative production of MK-7. Similarly, the efficient chemical synthesis of all-E-heptaprenol and its derivatives is a critical step in the total synthesis of all-trans MK-7. The data and protocols presented in this guide offer a solid foundation for researchers and professionals to advance the science and production of this vital nutrient. Further research into the kinetics of the enzymes involved and the optimization of coupling reactions will continue to enhance the efficiency and yield of MK-7 production.

References

An In-depth Technical Guide to the Physical and Chemical Properties of all-E-Heptaprenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-E-Heptaprenol is a naturally occurring long-chain isoprenoid alcohol belonging to the class of polyprenols.[1] Structurally, it is characterized by a linear chain of seven isoprene units, with all double bonds in the trans (E) configuration, terminating in a primary alcohol group.[1] This specific stereochemistry results in a relatively rigid and linear molecular structure, which is crucial for its biological functions.[1] All-E-Heptaprenol serves as a key intermediate in the biosynthesis of vital molecules in various organisms, particularly bacteria.[1] Its diphosphorylated form, all-E-heptaprenyl diphosphate, is a precursor to the side chain of menaquinone-7 (Vitamin K2) and also plays a role as a lipid carrier in the biosynthesis of bacterial cell wall components.[1] Understanding the physical and chemical properties of all-E-Heptaprenol is fundamental for research in lipid biochemistry, drug development targeting bacterial pathways, and the study of isoprenoid metabolism.

Physical and Chemical Properties

The physical and chemical properties of all-E-Heptaprenol are summarized in the table below. These properties are essential for its handling, characterization, and application in research settings.

PropertyValueSource(s)
Molecular Formula C₃₅H₅₈O[2][3]
Molecular Weight 494.83 g/mol [2][3]
IUPAC Name (2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol
Physical State Viscous liquid or oil at room temperature; Neat[2]
Boiling Point (Predicted) 583.7 ± 19.0 °C
Density (Predicted) 0.887 ± 0.06 g/cm³
pKa (Predicted) 14.42 ± 0.10
Solubility Soluble in organic solvents such as ethanol, chloroform, dichloromethane, and ethyl acetate. Limited solubility in water.
Storage Conditions -20°C in an amber vial under an inert atmosphere.

Chemical Reactivity and Stability

The chemical behavior of all-E-Heptaprenol is largely dictated by its primary alcohol functional group and the presence of multiple double bonds along its isoprenoid chain.

  • Oxidation : The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid under appropriate reaction conditions.

  • Esterification : All-E-Heptaprenol readily undergoes esterification with carboxylic acids or their derivatives to form esters.

  • Reactions of the Double Bonds : The numerous double bonds in the chain make it susceptible to addition reactions, such as hydrogenation to yield the fully saturated heptaprenol, and reactions with halogens.

  • Stability : As a polyunsaturated molecule, all-E-Heptaprenol is sensitive to oxidation and should be stored under an inert atmosphere at low temperatures to prevent degradation.

Biological Significance and Signaling Pathways

All-E-Heptaprenol, primarily in its phosphorylated forms, is a crucial molecule in bacterial metabolic pathways.

Menaquinone-7 (Vitamin K2) Biosynthesis

All-E-heptaprenyl diphosphate is a key precursor in the biosynthesis of menaquinone-7 (MK-7), a vital electron carrier in the bacterial electron transport chain. The heptaprenyl side chain is attached to the naphthoquinone head group in a multi-step enzymatic process.

Menaquinone7_Biosynthesis cluster_isoprenoid Isoprenoid Pathway cluster_menaquinone Menaquinone Pathway IPP Isopentenyl Diphosphate (IPP) Heptaprenyl_DP all-E-Heptaprenyl Diphosphate IPP->Heptaprenyl_DP Heptaprenyl Diphosphate Synthase (HepS) DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->Heptaprenyl_DP Heptaprenyl Diphosphate Synthase (HepS) DMK7 Demethylmenaquinone-7 Heptaprenyl_DP->DMK7 Heptaprenyltransferase Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate Chorismate->DHNA Multiple Steps DHNA->DMK7 MK7 Menaquinone-7 (Vitamin K2) DMK7->MK7

Biosynthesis of Menaquinone-7 from all-E-Heptaprenyl Diphosphate.
Bacterial Cell Wall Synthesis

In bacterial cell wall synthesis, a lipid carrier is essential for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm where they are incorporated into the growing cell wall. While undecaprenyl phosphate (C55) is the most common lipid carrier, heptaprenyl phosphate (C35) can also function in this role, particularly in experimental systems.[4] The lipid carrier undergoes a cycle of phosphorylation, glycosylation, and dephosphorylation.

Lipid_Carrier_Cycle cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_I Lipid I (Heptaprenyl-PP-NAM-pentapeptide) UDP_NAM_pentapeptide->Lipid_I MraY UDP_NAG UDP-NAG Lipid_II Lipid II (Heptaprenyl-PP-NAM-pentapeptide-NAG) UDP_NAG->Lipid_II MurG Lipid_P Heptaprenyl-P Lipid_P->Lipid_I Lipid_I->Lipid_II MurG PG Growing Peptidoglycan Chain Lipid_II->PG Transglycosylation Lipid_PP Heptaprenyl-PP PG->Lipid_PP Lipid_PP->Lipid_P Dephosphorylation

The Lipid Carrier Cycle in Bacterial Peptidoglycan Synthesis.

Experimental Protocols

The following are representative protocols for the characterization of all-E-Heptaprenol. These may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of all-E-Heptaprenol, confirming the all-trans configuration of the double bonds and the primary alcohol functionality.

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • all-E-Heptaprenol sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the all-E-Heptaprenol sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum with the following typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-5 seconds

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more, depending on concentration

      • Spectral width: ~250 ppm

      • Relaxation delay: 2 seconds

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).

    • Integrate the signals in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the all-E-Heptaprenol structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of all-E-Heptaprenol and to confirm its molecular weight. Due to its high boiling point and polar alcohol group, derivatization is typically required.

Objective: To analyze the purity and confirm the molecular weight of all-E-Heptaprenol.

Materials:

  • all-E-Heptaprenol sample (~1 mg)

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization (Silylation):

    • Place approximately 1 mg of the all-E-Heptaprenol sample in a small reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the derivatized sample with hexane to a suitable concentration for GC-MS analysis (e.g., 1 mL).

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use the following exemplary GC conditions (to be optimized):

      • Injector temperature: 280°C

      • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven temperature program:

        • Initial temperature: 150°C, hold for 2 minutes

        • Ramp: 10°C/min to 320°C

        • Hold at 320°C for 10 minutes

    • Set the MS parameters:

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Electron ionization (EI) at 70 eV

      • Scan range: m/z 50-700

  • Data Analysis:

    • Analyze the resulting chromatogram to assess the purity of the sample.

    • Examine the mass spectrum of the main peak corresponding to the silylated all-E-Heptaprenol.

    • Identify the molecular ion peak and characteristic fragmentation patterns to confirm the structure and molecular weight.

The following diagram illustrates a general workflow for the characterization of all-E-Heptaprenol.

Characterization_Workflow Sample all-E-Heptaprenol Sample NMR_Prep Sample Preparation for NMR (Dissolve in CDCl3) Sample->NMR_Prep GCMS_Prep Derivatization (Silylation) for GC-MS Sample->GCMS_Prep NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) NMR_Prep->NMR_Analysis Structure_Confirm Structural Confirmation (Stereochemistry, Functional Groups) NMR_Analysis->Structure_Confirm GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis Purity_MW Purity Assessment and Molecular Weight Confirmation GCMS_Analysis->Purity_MW Final_Report Comprehensive Characterization Report Structure_Confirm->Final_Report Purity_MW->Final_Report

General workflow for the characterization of all-E-Heptaprenol.

Conclusion

All-E-Heptaprenol is a significant isoprenoid alcohol with well-defined physical and chemical properties that are critical to its biological roles. Its linear, all-trans structure is fundamental to its function as a precursor in the biosynthesis of menaquinone-7 and as a lipid carrier in bacterial cell wall synthesis. The experimental protocols outlined provide a basis for the robust characterization of this molecule, which is essential for its use in research and as a potential target for novel antimicrobial drug development. A thorough understanding of its properties and biological context will continue to facilitate advancements in biochemistry and medicinal chemistry.

References

An In-depth Technical Guide on the Function of Polyprenols in Cellular Membrane Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyprenols and their α-saturated derivatives, dolichols, are long-chain polyisoprenoid alcohols that are ubiquitous and essential components of cellular membranes across all domains of life.[1] While their phosphorylated forms, particularly dolichyl phosphates, are well-established as lipid carriers for oligosaccharides in vital protein glycosylation pathways, the functions of unmodified polyprenols are less defined but equally critical for maintaining cellular homeostasis.[1][2] This technical guide provides a comprehensive overview of the multifaceted roles of polyprenols in ensuring cellular membrane integrity. It delves into their canonical function in the dolichol phosphate cycle, their direct biophysical effects on membrane dynamics, their interactions with membrane proteins, and their emerging role in mitigating cellular stress. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex pathways and workflows through diagrams to support advanced research and therapeutic development.

Introduction to Polyprenols and Cellular Membranes

Polyprenols are a class of isoprenoid natural products characterized by a long chain of repeating isoprene units.[1] Their general structure is H-(C5H8)n-OH, where 'n' denotes the number of isoprene units.[3] In eukaryotes, the α-isoprene unit is saturated, and these molecules are known as dolichols, which are significantly longer than the fatty acyl chains of typical glycerophospholipids.[4] These molecules are found in various cellular membranes, including the endoplasmic reticulum (ER), thylakoid membranes in plants, and mitochondrial membranes, albeit at low concentrations relative to phospholipids (~0.1% in eukaryotes).[1][5][6]

Cellular membranes are not merely passive barriers but dynamic structures crucial for a multitude of cellular processes, including signal transduction, transport, and cell-cell recognition.[7] The integrity of these membranes—their ability to maintain structure and function—is paramount.[8] Polyprenols contribute to this integrity through both direct structural influence and by participating in essential biochemical pathways that build and modify membrane-associated proteins.

Core Functions of Polyprenols in Cellular Membranes

Role as Glycan Carriers in Protein Glycosylation

The most well-characterized function of the phosphorylated form of dolichol (dolichyl-phosphate, Dol-P) is its role as a lipid carrier in the synthesis of N-linked glycoproteins.[9][10] This process, known as the Dolichol Phosphate Cycle, is fundamental for the proper folding, stability, and function of a vast number of proteins secreted or embedded within cellular membranes.[11][12]

The cycle begins on the cytosolic face of the endoplasmic reticulum (ER), where sugar residues are sequentially added to Dol-P to form a lipid-linked oligosaccharide (LLO) precursor.[11] This precursor is then "flipped" across the ER membrane into the lumen.[4][11] Inside the lumen, the oligosaccharide chain is completed and subsequently transferred en bloc to specific asparagine residues on nascent polypeptide chains.[13] The resulting dolichyl-diphosphate is recycled back to Dol-P to initiate another round of synthesis.[14] Defects in this pathway can lead to an accumulation of misfolded proteins, triggering ER stress and compromising cellular function.[14][15]

Dolichol_Phosphate_Cycle The Dolichol Phosphate Cycle in the ER cluster_cytosol Cytosol cluster_er_lumen ER Lumen Dol_P_cyto Dolichol-P UDP_GlcNAc UDP-GlcNAc LLO_cyto Man5GlcNAc2-PP-Dol Dol_P_cyto->LLO_cyto Addition of 2 GlcNAc, 5 Man UDP_GlcNAc->Dol_P_cyto GDP_Man GDP-Mannose GDP_Man->Dol_P_cyto LLO_lumen Man5GlcNAc2-PP-Dol LLO_cyto->LLO_lumen Flippase LLO_complete Glc3Man9GlcNAc2-PP-Dol LLO_lumen->LLO_complete Addition of 4 Man, 3 Glc Dol_P_Man Dol-P-Mannose Nascent_Protein Nascent Polypeptide LLO_complete->Nascent_Protein Oligosaccharyltransferase (OST) Dol_PP Dolichol-PP LLO_complete->Dol_PP Recycling Dol_P_Man->LLO_lumen Dol_P_Glc Dol-P-Glucose Dol_P_Glc->LLO_lumen Glycoprotein N-linked Glycoprotein Nascent_Protein->Glycoprotein Dol_P_lumen Dolichol-P Dol_PP->Dol_P_lumen Dephosphorylation Dol_P_lumen->Dol_P_cyto Recycling

A simplified diagram of the Dolichol Phosphate Cycle.
Direct Biophysical Effects on Membrane Properties

Beyond their role as glycan carriers, unmodified polyprenols directly influence the physical properties of the lipid bilayer, contributing to membrane integrity and dynamics.[16]

  • Membrane Fluidity and Order: Polyprenols intercalate into the lipid bilayer and can either increase or decrease membrane fluidity depending on the specific membrane composition and the chain length of the polyprenol.[1][16] In some model systems, they increase membrane fluidity and ion permeability.[1][16] Conversely, in biological membranes like plant thylakoids, a sufficient level of polyprenols is required to maintain a stabilizing or "membrane ordering" effect; their absence leads to a more fluid and disordered state.[5][16] This suggests polyprenols help achieve an optimal level of fluidity required for membrane protein function.[16][17]

  • Permeability and Stability: Studies have shown that polyprenols can increase the permeability of membranes to ions.[1] For instance, the long-chain polyprenol C160 increases membrane conductance and facilitates the formation of transmembrane, ion-conductive pores.[18] This modulation of permeability is crucial for various cellular transport processes. The same study also noted that C160 increases membrane elasticity, which can enhance stability against mechanical stress.[18]

  • Induction of Non-Bilayer Structures: Polyprenols have been shown to induce the formation of non-bilayer, hexagonal II (HII) phase structures in model membranes.[1][19] These structures are transient, localized lipid arrangements that are implicated in dynamic membrane processes such as membrane fusion, fission, and the translocation of molecules across the bilayer.[19] The ability of polyprenols to promote such structures highlights their role in facilitating complex cellular events that require transient disruptions of the planar lipid bilayer.

Biophysical_Effects Biophysical Effects of Polyprenols on Membranes cluster_effects Modulation of Membrane Properties cluster_consequences Functional Consequences Polyprenols Polyprenols (in membrane) Fluidity Membrane Fluidity Polyprenols->Fluidity Increases or Decreases (context-dependent) Permeability Ion Permeability Polyprenols->Permeability Increases Stability Elasticity / Stability Polyprenols->Stability Increases Structure Non-Bilayer Structures (Hexagonal II Phase) Polyprenols->Structure Promotes formation Protein_Function Optimal Protein Function Fluidity->Protein_Function Transport Enhanced Transport Permeability->Transport Stability->Protein_Function Fusion_Fission Membrane Fusion/Fission Structure->Fusion_Fission

Logical flow of polyprenols' biophysical membrane effects.
Role in Mitigating Cellular Stress

Cellular membranes are primary targets of damage from stressors like reactive oxygen species (ROS), which cause lipid peroxidation and compromise membrane integrity.[20][21] Polyprenols play a protective role against such damage.

  • Antioxidant Activity: Unsaturated plant polyprenols and dolichols are potent antioxidants.[10] They can act as scavengers for reactive oxygen and nitrogen species, thereby protecting membrane lipids and proteins from oxidative damage.[10] This antioxidant function is critical for preventing the chain reactions of lipid peroxidation that can lead to loss of membrane fluidity, increased permeability to unwanted substances, and eventual cell death.[20]

  • Endoplasmic Reticulum (ER) Stress Response: The ER is a central site for protein and lipid synthesis, and its homeostasis is critical.[22] Disruptions in protein folding, often due to factors like oxidative stress, lead to the accumulation of unfolded proteins, a condition known as ER stress.[15][23] ER stress can, in turn, induce further ROS production, creating a vicious cycle.[23] By participating in the dolichol cycle, polyprenols ensure efficient N-glycosylation, a process critical for proper protein folding.[24] Efficient glycosylation helps prevent the accumulation of misfolded proteins, thereby alleviating a primary cause of ER stress.[25] Furthermore, by acting as antioxidants, polyprenols can directly reduce the ROS levels that contribute to and are exacerbated by ER stress.[10][23]

Stress_Response_Pathway Role of Polyprenols in Cellular Stress Response Stressors Cellular Stressors (e.g., ROS, toxins) Misfolded_Proteins Accumulation of Misfolded Proteins Stressors->Misfolded_Proteins Lipid_Peroxidation Lipid Peroxidation Stressors->Lipid_Peroxidation Polyprenols Polyprenols / Dolichols Glycosylation Proper N-Glycosylation Polyprenols->Glycosylation via Dolichol Cycle Antioxidant Antioxidant Action (ROS Scavenging) Polyprenols->Antioxidant Direct Effect ER_Stress ER Stress Misfolded_Proteins->ER_Stress ER_Stress->Stressors Induces more ROS Membrane_Damage Membrane Damage (Loss of Integrity) ER_Stress->Membrane_Damage Lipid_Peroxidation->Membrane_Damage Glycosylation->Misfolded_Proteins Prevents Antioxidant->Lipid_Peroxidation Inhibits DSC_Workflow Experimental Workflow for DSC Analysis Start Start: Isolate Membranes (e.g., Thylakoids) Prep Resuspend in Buffer & Quantify Lipids Start->Prep Load Load Sample & Reference into DSC Pans Prep->Load Scan Perform Thermal Scan (e.g., 20-90°C at 1°C/min) Load->Scan Analyze Analyze Thermogram Scan->Analyze End End: Determine Tm and ΔH Compare Samples Analyze->End

References

All-E-Heptaprenol (CAS: 32304-16-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-E-Heptaprenol is a naturally occurring polyprenol, a class of isoprenoid alcohols, characterized by a long chain of seven isoprene units, all in the trans (E) configuration.[1] This specific stereochemistry imparts a relatively linear and rigid molecular structure, which is crucial for its biological functions.[1] Primarily found in bacteria and plants, all-E-heptaprenol plays a vital role as a biosynthetic precursor to essential molecules such as menaquinone-7 (a form of Vitamin K2) and in some organisms, ubiquinone-7 (a type of Coenzyme Q).[1] Its unique structure and biological significance have made it a subject of interest in biochemical research, particularly in the study of bacterial cell wall synthesis and as a potential therapeutic agent.[2][3] This guide provides an in-depth overview of the technical information available for all-E-Heptaprenol.

Physicochemical Properties

All-E-Heptaprenol is a viscous, oily liquid at room temperature. Its lipophilic nature dictates its solubility primarily in organic solvents. While precise quantitative solubility data is not extensively documented in publicly available literature, it is known to be soluble in chlorinated solvents and lower alcohols.

PropertyValueSource(s)
Molecular Formula C₃₅H₅₈O[1]
Molecular Weight 494.83 g/mol [1]
Appearance Viscous liquid/Oil[1]
Boiling Point (Predicted) 583.7 ± 19.0 °C[1]
Density (Predicted) 0.887 ± 0.06 g/cm³[1]
pKa (Predicted) 14.42 ± 0.10[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, and ethanol. Limited solubility in water.[1]
Storage Temperature -20°C

Synthesis and Purification

The chemical synthesis of all-E-heptaprenol is typically achieved through a chain-lengthening approach, starting from shorter polyprenol precursors.[1] A general methodology involves the iterative addition of isoprene units while maintaining the all-trans configuration of the double bonds.

Experimental Protocol: Synthesis by Chain Lengthening

This protocol is a generalized representation based on methods described for polyprenol synthesis.[4] Specific yields and reaction conditions may vary.

Materials:

  • Geranylgeraniol (as a starting C20 precursor)

  • Thionyl chloride or Phosphorus tribromide

  • Acetoacetic ester

  • Sodium ethoxide

  • Sodium acetylide

  • Lindlar's catalyst

  • Appropriate solvents (e.g., diethyl ether, hexane, ethanol)

Procedure:

  • Halogenation: Convert the starting polyprenol (e.g., geranylgeraniol) to its corresponding halide by reacting with a halogenating agent like thionyl chloride or phosphorus tribromide.

  • Acetoacetic Ester Synthesis: React the polyprenyl halide with the sodium salt of acetoacetic ester to form a β-keto ester.

  • Hydrolysis and Decarboxylation: Saponify the ester and subsequently decarboxylate the resulting β-keto acid to yield a ketone with an extended isoprenoid chain.

  • Acetylene Addition: React the ketone with sodium acetylide to introduce a terminal alkyne.

  • Partial Hydrogenation: Selectively hydrogenate the alkyne to an alkene using Lindlar's catalyst to form the next-higher polyprenol with a cis-double bond.

  • Isomerization (if necessary): If a cis-isomer is formed, it may need to be isomerized to the all-trans form.

  • Iteration: Repeat steps 1-6 to add further isoprene units until the desired C35 chain length of heptaprenol is achieved.

Purification: High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized all-E-heptaprenol from reaction byproducts and other isomers is critical. Reversed-phase HPLC is a commonly employed technique.[1]

Methodology:

  • Column: A C18 reversed-phase column is suitable for separating polyprenols.

  • Mobile Phase: A gradient of organic solvents is typically used. For example, a gradient of methanol and isopropanol in water, or methanol and hexane.[2]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is effective for detecting the double bonds in the polyprenol chain.[4]

  • Sample Preparation: The crude product is dissolved in a small volume of a compatible organic solvent (e.g., chloroform/methanol mixture) before injection.[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of all-E-Heptaprenol.

¹H NMR:

  • Olefinic protons: Resonances in the range of δ 5.0-5.2 ppm are characteristic of the vinyl protons.

  • Allylic methylene protons: Signals around δ 2.0-2.1 ppm correspond to the methylene groups adjacent to the double bonds.

  • Methyl protons: Multiple singlets between δ 1.6-1.7 ppm are assigned to the methyl groups attached to the double bonds.

  • Terminal hydroxyl methylene protons: A doublet around δ 4.1 ppm is indicative of the -CH₂OH group.

¹³C NMR:

  • Olefinic carbons: Signals in the region of δ 120-140 ppm.

  • Allylic carbons: Resonances around δ 25-40 ppm.

  • Methyl carbons: Signals typically appear between δ 16-25 ppm.

  • Terminal hydroxyl methylene carbon: A peak around δ 59 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Molecular Ion: In electron ionization (EI-MS), the molecular ion peak (M⁺) is expected at m/z 494.8. However, due to the lability of the alcohol, this peak may be weak or absent.

  • Fragmentation: Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and cleavage of the carbon-carbon bonds along the isoprenoid chain, leading to a series of fragment ions separated by 68 Da (the mass of an isoprene unit).

Biological Significance and Signaling Pathways

All-E-Heptaprenol, in its diphosphorylated form (heptaprenyl diphosphate), is a key intermediate in the isoprenoid biosynthesis pathway. This pathway is responsible for the synthesis of a wide variety of essential molecules.

Menaquinone-7 (Vitamin K2) Biosynthesis

In many bacteria, including Bacillus subtilis, all-E-heptaprenyl diphosphate serves as the precursor for the C35 side chain of menaquinone-7 (MK-7). The enzyme heptaprenyl diphosphate synthase catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to form all-E-heptaprenyl diphosphate. This side chain is then attached to the menaquinone ring precursor.

Menaquinone-7 Biosynthesis IPP Isopentenyl Diphosphate (IPP) HepPP all-E-Heptaprenyl Diphosphate IPP->HepPP Heptaprenyl Diphosphate Synthase FPP Farnesyl Diphosphate (FPP) FPP->HepPP Heptaprenyl Diphosphate Synthase MK7 Menaquinone-7 (MK-7) HepPP->MK7 Prenyltransferase Men_precursor Menaquinone Ring Precursor Men_precursor->MK7

Menaquinone-7 Biosynthesis Pathway
Ubiquinone-7 Biosynthesis

In some microorganisms, a similar process occurs where all-E-heptaprenyl diphosphate provides the isoprenoid tail for ubiquinone-7 (Coenzyme Q7). This process is crucial for the electron transport chain in these organisms.

Ubiquinone-7 Biosynthesis HepPP all-E-Heptaprenyl Diphosphate UQ7 Ubiquinone-7 (CoQ7) HepPP->UQ7 Prenyltransferase p_HBA p-Hydroxybenzoic Acid Derivative p_HBA->UQ7

Ubiquinone-7 Biosynthesis Pathway

Experimental Protocols for Biological Activity

Heptaprenyl Diphosphate Synthase Assay

This assay measures the activity of the enzyme responsible for synthesizing all-E-heptaprenyl diphosphate.

Materials:

  • Purified heptaprenyl diphosphate synthase

  • (E,E)-Farnesyl diphosphate (FPP)

  • [¹⁴C]-Isopentenyl diphosphate ([¹⁴C]-IPP)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • Quenching solution (e.g., HCl)

  • Organic solvent for extraction (e.g., n-butanol or ethyl acetate)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FPP, and the enzyme.

  • Initiate the reaction by adding [¹⁴C]-IPP.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Extract the radiolabeled polyprenyl diphosphate product with the organic solvent.

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated [¹⁴C]-IPP.

Heptaprenyl Diphosphate Synthase Assay Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, FPP, Enzyme) add_ipp Add [¹⁴C]-IPP prep_mix->add_ipp incubate Incubate at 37°C add_ipp->incubate quench Quench Reaction incubate->quench extract Extract with Organic Solvent quench->extract measure Measure Radioactivity extract->measure calculate Calculate Activity measure->calculate MTT Assay Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere add_compound Add All-E-Heptaprenol adhere->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50

References

An In-depth Technical Guide on (2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol (all-trans-Heptaprenol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol, commonly known as all-trans-heptaprenol, is a C35 isoprenoid alcohol that serves as a crucial precursor in the biosynthesis of vital molecules, particularly menaquinone-7 (Vitamin K2) in bacteria. Its central role in essential metabolic pathways, which are absent in mammals, establishes it and its biosynthetic enzymes as promising targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of all-trans-heptaprenol, including its biosynthesis, chemical synthesis and purification, and its function as a key intermediate. The guide details experimental protocols for the synthesis and analysis of this compound and its derivatives, presents quantitative data on enzyme kinetics and inhibition, and visualizes the key pathways and workflows. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug discovery.

Introduction

All-trans-heptaprenol is a linear polyprenol consisting of seven isoprene units in an all-trans configuration. This specific stereochemistry results in a rigid, linear molecular structure that is critical for its biological function[1]. It is a key intermediate in the biosynthesis of terpenoids and serves as the side chain for menaquinone-7 (MK-7), a vital electron carrier in the bacterial respiratory chain[2]. The enzymes responsible for the synthesis of all-trans-heptaprenol, particularly heptaprenyl diphosphate synthase (HepPS), are of significant interest as targets for antimicrobial drug development due to their essential role in bacterial survival and their absence in humans[2].

Biosynthesis of all-trans-Heptaprenol and Menaquinone-7

The biosynthesis of all-trans-heptaprenol is a key step in the larger menaquinone-7 (MK-7) biosynthetic pathway. This pathway is essential for the survival of many bacteria, where MK-7 functions as an electron carrier in the electron transport chain.

The Menaquinone Biosynthetic Pathway

The biosynthesis of menaquinone initiates from chorismate and involves a series of enzymatic reactions catalyzed by the 'Men' enzymes (MenA-MenG in E. coli)[2]. The pathway can be broadly divided into the synthesis of the naphthoquinone head group and the synthesis of the isoprenoid side chain, followed by their condensation.

The formation of the heptaprenyl side chain is catalyzed by heptaprenyl diphosphate synthase (HepPS). This enzyme catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to form all-trans-heptaprenyl diphosphate[1]. This C35 isoprenoid diphosphate is then attached to the menaquinone precursor, 1,4-dihydroxy-2-naphthoate (DHNA), by the enzyme DHNA-heptaprenyltransferase (MenA).

menaquinone_biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD SHCHC SHCHC SEPHCHC->SHCHC MenH o_Succinylbenzoate o_Succinylbenzoate SHCHC->o_Succinylbenzoate MenC o_Succinylbenzoyl_CoA o_Succinylbenzoyl_CoA o_Succinylbenzoate->o_Succinylbenzoyl_CoA MenE DHNA DHNA o_Succinylbenzoyl_CoA->DHNA MenB Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA Menaquinone_7 Menaquinone_7 Demethylmenaquinone->Menaquinone_7 MenG FPP FPP Heptaprenyl_diphosphate Heptaprenyl_diphosphate FPP->Heptaprenyl_diphosphate HepPS IPP IPP IPP->Heptaprenyl_diphosphate HepPS Heptaprenyl_diphosphate->Demethylmenaquinone all_trans_Heptaprenol all_trans_this compound Heptaprenyl_diphosphate->all_trans_this compound Phosphatase synthesis_purification_workflow cluster_synthesis Chemical Synthesis cluster_purification Purification Start Starting Polyprenol (e.g., Farnesol) Activation Activation of Hydroxyl Group (e.g., Bromination) Start->Activation Coupling Coupling with C5 Unit Activation->Coupling Iteration Iterative Chain Extension Coupling->Iteration Final_Product Crude all-trans-Heptaprenol Iteration->Final_Product Column_Chromatography Column Chromatography (Silica Gel/Alumina) Final_Product->Column_Chromatography HPLC Preparative HPLC (Reverse-Phase C18) Column_Chromatography->HPLC Pure_Product Pure all-trans-Heptaprenol HPLC->Pure_Product enzyme_assay_workflow Start Prepare Reaction Mixture (Buffer, FPP, Inhibitor) Preincubation Pre-incubate at 37°C Start->Preincubation Reaction_Start Add [¹⁴C]IPP to start reaction Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction with NaCl Incubation->Reaction_Stop Extraction Extract with 1-butanol Reaction_Stop->Extraction Separation Centrifuge to separate phases Extraction->Separation Quantification Scintillation Counting Separation->Quantification Analysis Calculate Enzyme Activity Quantification->Analysis

References

Unveiling the Cytotoxic Potential of all-E-Heptaprenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Antitumor Properties of a Long-Chain Polyprenyl Alcohol for Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the current scientific understanding of the potential tumor cytotoxic activity of all-E-Heptaprenol, a naturally occurring polyprenyl alcohol. While research into its specific mechanisms is ongoing, this document provides a comprehensive overview of its known cytotoxic effects, postulated mechanisms of action, and the experimental methodologies used for its evaluation.

Quantitative Data on Cytotoxic Activity

The primary research demonstrating the selective cytotoxic action of all-E-Heptaprenol was conducted by Ishihara et al. (2000). Their study evaluated a series of polyprenylalcohols against human oral tumor cell lines and normal human gingival fibroblasts. The findings indicated that higher molecular weight polyprenylalcohols, such as all-E-Heptaprenol, exhibited a greater selective cytotoxicity towards tumor cells.

Due to the limited public availability of the full-text of this seminal study, the precise 50% cytotoxic concentration (CC50) values for all-E-Heptaprenol are not detailed in this guide. The available abstract indicates a selective action, the specifics of which are summarized below.

CompoundCancer Cell Lines TestedNormal Cell Line TestedObserved Activity
all-E-HeptaprenolHuman oral tumor cell lines (HSC-2, HSG)Human Gingival Fibroblasts (HGF)Showed selective cytotoxicity against tumor cell lines.

Experimental Protocols

The methodologies employed in the study of all-E-Heptaprenol's cytotoxicity are crucial for the replication and expansion of research in this area. The following is a detailed description of a standard protocol for assessing the cytotoxic activity of lipophilic compounds like all-E-Heptaprenol.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • all-E-Heptaprenol

  • Human cancer cell lines (e.g., HSC-2, HSG) and normal cell lines (e.g., HGF)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: A stock solution of all-E-Heptaprenol is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the different concentrations of all-E-Heptaprenol. Control wells receive medium with the same concentration of the solvent.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Mechanism of Action: A Non-Apoptotic Pathway

A key finding from the foundational research by Ishihara et al. (2000) is that the cytotoxic activity of higher molecular weight polyprenylalcohols, including all-E-Heptaprenol, does not appear to involve the induction of apoptosis, as evidenced by the absence of internucleosomal DNA fragmentation[1]. This suggests a non-apoptotic mechanism of cell death.

One proposed mechanism is the disruption of cell membrane integrity . As a lipophilic molecule, all-E-Heptaprenol may intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This could lead to a loss of ionic homeostasis and ultimately, cell death.

The potential signaling pathways involved in all-E-Heptaprenol-induced cytotoxicity are not yet fully elucidated. However, based on the behavior of other lipophilic natural compounds, it is plausible that all-E-Heptaprenol could modulate key signaling cascades that govern cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. Further research is required to confirm these hypotheses.

Visualizing the Concepts

To aid in the understanding of the experimental workflow and the proposed mechanism of action, the following diagrams have been generated.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_heptaprenol Add all-E-Heptaprenol incubation_24h->add_this compound incubation_48h Incubate for 48h add_this compound->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance G Proposed Non-Apoptotic Mechanism of Action This compound all-E-Heptaprenol Membrane Cancer Cell Membrane This compound->Membrane Intercalation Disruption Membrane Disruption (Altered Fluidity/Permeability) Membrane->Disruption Homeostasis Loss of Ionic Homeostasis Disruption->Homeostasis CellDeath Non-Apoptotic Cell Death Homeostasis->CellDeath

References

All-E-Heptaprenol: A Key Intermediate in Bacterial Terpenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

All-E-Heptaprenol, a C35 polyisoprenoid alcohol, serves as a critical intermediate in the biosynthesis of essential terpenoids, particularly in bacterial systems.[1] Its diphosphate form, all-E-heptaprenyl diphosphate (HepPP), is the direct precursor for the isoprenoid side chains of vital molecules such as menaquinone-7 and ubiquinone-7, which are indispensable for cellular respiration.[2] The unique all-trans configuration of its seven isoprene units imparts a rigid, linear structure that is crucial for its specific enzymatic interactions.[3] This guide provides a comprehensive overview of the biosynthesis of all-E-heptaprenol, its downstream metabolic fate, quantitative enzymatic data, and detailed experimental protocols for its study.

Physicochemical Properties

All-E-Heptaprenol is a long-chain lipid molecule with well-defined chemical characteristics. Its high hydrophobicity dictates its localization within cellular membranes.

PropertyValueReference
Chemical Formula C₃₅H₅₈O[2][4]
Molecular Weight 494.83 g/mol [2][4]
CAS Number 32304-16-8[1][2]
Appearance Neat / Oil[5]
Solubility Chloroform, Dichloromethane, Ethyl Acetate[6]
Structure Seven isoprene units with all double bonds in the trans ('E') configuration[3][7]

Biosynthesis of All-E-Heptaprenyl Diphosphate

The biosynthesis of terpenoids originates from two five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] The formation of all-E-heptaprenyl diphosphate (HepPP) is a chain elongation process catalyzed by a key enzyme, heptaprenyl diphosphate synthase (HepPS).

The pathway begins with the head-to-tail condensation of IPP and DMAPP units to form farnesyl diphosphate (FPP), a C15 intermediate.[8] HepPS then catalyzes the sequential addition of four more IPP units to the FPP backbone.[2][6][9] This reaction releases four molecules of diphosphate and results in the formation of the C35 product, all-E-heptaprenyl diphosphate.[9] This enzyme specifically produces the all-trans isomer, which is the required precursor for menaquinone and ubiquinone side chains.[1]

Heptaprenol_Biosynthesis IPP Isopentenyl Diphosphate (IPP) HepPS Heptaprenyl Diphosphate Synthase (HepPS) IPP->HepPS 4x FPP Farnesyl Diphosphate (FPP) (C15) FPP->HepPS HepPP all-E-Heptaprenyl Diphosphate (HepPP) (C35) HepPS->HepPP Pi 4x Diphosphate HepPS->Pi Downstream_Pathways HepPP all-E-Heptaprenyl Diphosphate (HepPP) MenA MenA (Heptaprenyltransferase) HepPP->MenA UbiA UbiA (Heptaprenyltransferase) HepPP->UbiA DHNA 1,4-Dihydroxy-2-naphthoic acid (DHNA) DHNA->MenA DMK7 Demethylmenaquinone-7 MenA->DMK7 MK7 Menaquinone-7 (MK-7) (Vitamin K2) DMK7->MK7 Methylation Benzo Benzoquinone Precursor Benzo->UbiA UQ7_int UQ-7 Intermediate UbiA->UQ7_int UQ7 Ubiquinone-7 (UQ-7) (Coenzyme Q7) UQ7_int->UQ7 Hydroxylations, Methylations Experimental_Workflow Harvest 1. Cell Harvesting (Centrifugation) Hydrolysis 2. Saponification (Methanolic KOH) Harvest->Hydrolysis Extraction 3. Solvent Extraction (n-Hexane) Hydrolysis->Extraction Concentrate 4. Concentration (Evaporation) Extraction->Concentrate HPLC 5. HPLC-MS/MS Analysis Concentrate->HPLC Data 6. Data Analysis & Quantification HPLC->Data

References

Methodological & Application

Chemical Synthesis of all-E-Heptaprenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-E-Heptaprenol is a C35 isoprenoid alcohol belonging to the polyprenol family, characterized by a long chain of isoprene units with all double bonds in the trans (E) configuration.[1] These molecules are of significant interest in biomedical research due to their role as intermediates in the biosynthesis of essential molecules like menaquinones (Vitamin K2) and their potential therapeutic applications. This document provides detailed application notes and experimental protocols for the chemical synthesis of all-E-Heptaprenol, focusing on a modern and efficient chain-lengthening methodology. This method avoids the use of harsh and toxic chemicals, making it more accessible for standard laboratory settings.[2][3][4]

Comparative Synthesis Methods

Historically, the synthesis of polyprenols involved multi-step, time-consuming processes often requiring low temperatures and hazardous reagents.[2][3][4] A significant advancement has been the development of a chain-lengthening strategy that iteratively adds isoprenoid units. This approach offers improved yields and safety profiles. The key innovation in the presented method is the replacement of the critical acetylene addition in liquid ammonia with the use of sodium acetylide in dimethoxyethane at room temperature.[2][3][4]

Chain-Lengthening Synthesis Pathway

The synthesis of all-E-Heptaprenol via chain lengthening starts from a commercially available polyprenol, such as all-E-Geranylgeraniol (C20), and iteratively adds isoprene units. The general workflow involves a series of reactions to build the carbon chain, followed by purification to isolate the desired all-trans isomer.

Synthesis_Pathway cluster_iteration1 Iteration 1: C20 -> C25 cluster_iteration2 Iteration 2: C25 -> C30 cluster_iteration3 Iteration 3: C30 -> C35 C20 all-E-Geranylgeraniol (C20) C20_Br Geranylgeranyl Bromide C20->C20_Br PBr3 Ketone1 C22 Ketone C20_Br->Ketone1 Ethyl Acetoacetate, NaH Alkyne1 C24 Alkyne Ketone1->Alkyne1 Sodium Acetylide, DME Alkene1 C24 Alkene Alkyne1->Alkene1 Hydrogenation (Lindlar's catalyst) C25_OH all-E-Pentaprenol (C25) Alkene1->C25_OH Hydrolysis C25 all-E-Pentaprenol (C25) C25_Br Pentaprenyl Bromide C25->C25_Br PBr3 Ketone2 C27 Ketone C25_Br->Ketone2 Ethyl Acetoacetate, NaH Alkyne2 C29 Alkyne Ketone2->Alkyne2 Sodium Acetylide, DME Alkene2 C29 Alkene Alkyne2->Alkene2 Hydrogenation (Lindlar's catalyst) C30_OH all-E-Hexaprenol (C30) Alkene2->C30_OH Hydrolysis C30 all-E-Hexaprenol (C30) C30_Br Hexaprenyl Bromide C30->C30_Br PBr3 Ketone3 C32 Ketone C30_Br->Ketone3 Ethyl Acetoacetate, NaH Alkyne3 C34 Alkyne Ketone3->Alkyne3 Sodium Acetylide, DME Alkene3 C34 Alkene Alkyne3->Alkene3 Hydrogenation (Lindlar's catalyst) C35_OH all-E-Heptaprenol (C35) Alkene3->C35_OH Hydrolysis

Caption: Iterative chain-lengthening synthesis of all-E-Heptaprenol.

Experimental Protocols

The following protocols are based on the chain-lengthening method and are generalized for one iteration of adding a C5 isoprene unit. For the synthesis of all-E-Heptaprenol (C35) from a starting polyprenol, these steps would be repeated accordingly. The procedure is described for the synthesis of pentaprenol (prenol-5) from geranylgeraniol (GG-OH) but it can be applied to the synthesis of polyprenols with any chain length.[2]

General Experimental Workflow

Caption: General workflow for one iteration of polyprenol chain lengthening.

Protocol 1: Synthesis of all-E-Heptaprenol (C35) from all-E-Hexaprenol (C30)

This protocol outlines the final iterative step to synthesize all-E-Heptaprenol.

Materials:

  • all-E-Hexaprenol

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether (Et₂O)

  • Sodium hydride (NaH)

  • Ethyl acetoacetate

  • Dimethoxyethane (DME), anhydrous

  • Sodium acetylide

  • Lindlar's catalyst

  • Quinoline

  • Hexane

  • Potassium acetate (KOAc)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Alumina N (activity grade III)

  • Silver nitrate (AgNO₃)

Procedure:

  • Bromination:

    • Dissolve 10 mmol of all-E-Hexaprenol in 25 mL of diethyl ether.

    • Slowly add 4.35 mmol of PBr₃ while stirring at room temperature.

    • Continue stirring for 30 minutes.

    • Quench the reaction with water and extract the organic layer. Dry over anhydrous sodium sulfate and evaporate the solvent to obtain Hexaprenyl bromide.

  • Ketone Formation:

    • Prepare a solution of the sodium salt of ethyl acetoacetate by reacting ethyl acetoacetate with sodium hydride in a suitable solvent.

    • Add the Hexaprenyl bromide to the solution and stir to form the β-ketoester.

    • Hydrolyze and decarboxylate the β-ketoester by heating with aqueous acid to yield the C32 ketone.

  • Acetylene Addition:

    • Dissolve the C32 ketone in anhydrous dimethoxyethane (DME).

    • Add sodium acetylide and stir at room temperature for one hour. The reaction progress can be monitored by the darkening of the solution.[2][4]

  • Partial Hydrogenation:

    • Dissolve the resulting C34 alkyne in hexane.

    • Add Lindlar's catalyst and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the starting material is consumed.

  • Hydrolysis:

    • The resulting intermediate is hydrolyzed using a base, such as sodium hydroxide in ethanol, to yield crude Heptaprenol.

Protocol 2: Purification of all-E-Heptaprenol

Purification is critical to separate the desired all-E isomer from any Z-isomers or other byproducts.[3]

Procedure:

  • Alumina Column Chromatography:

    • Pack a chromatography column with Alumina N (activity grade III).

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Load the sample onto the column.

    • Elute the column with a gradient of diethyl ether in hexane. For this compound, a gradient of 20-30% diethyl ether in hexane is typically used.[5]

    • The all-E isomer generally elutes at a concentration of 20-25% diethyl ether in hexane.[5]

    • Collect fractions and analyze by HPLC to identify the fractions containing the pure all-E-Heptaprenol.

  • Silver Nitrate Impregnated Alumina Chromatography (for enhanced separation of Z/E isomers):

    • For very high purity, a second column chromatography step using alumina impregnated with silver nitrate can be employed.

    • The principle relies on the complexation of the double bonds with silver ions, which allows for a more effective separation of stereoisomers.

Quantitative Data Summary

The following table summarizes typical quantitative data for the chain-lengthening synthesis of polyprenols. Note that yields can vary depending on the specific substrate and reaction conditions.

StepReactionTypical Reagents and ConditionsKey ProductReported Yield
1 BrominationPBr₃, Et₂O, Room Temperature, 30 minPolyprenyl BromideHigh
2 Ketone FormationEthyl acetoacetate, NaH; then H₃O⁺, heatElongated KetoneModerate to Good
3 Acetylene AdditionSodium acetylide, DME, Room Temperature, 1 hrPropargyl Alcohol derivativeGood
4 HydrogenationH₂, Lindlar's catalyst, quinoline, hexaneAllylic Alcohol derivativeHigh
5 HydrolysisNaOH, EtOH/H₂OElongated PolyprenolHigh
Overall One Iteration-Chain-elongated Polyprenol"Reasonable yields" reported[2][3][4]

Note: Specific yield data for each step in the synthesis of all-E-Heptaprenol is not always detailed in the literature, with authors often reporting "reasonable" or overall yields for a series of polyprenols. The yield of Z/E isomers in relation to the starting alcohol for a similar process was reported to be 25-30%.

Conclusion

The described chain-lengthening method provides a practical and efficient route for the synthesis of all-E-Heptaprenol. By avoiding harsh reaction conditions and toxic reagents, this approach is well-suited for academic and industrial research laboratories. The detailed protocols and purification strategies outlined in this document should enable researchers to successfully synthesize and purify this valuable isoprenoid for further investigation and application in drug development and other scientific fields.

References

Application Notes and Protocols for All-E-Heptaprenol in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of all-E-heptaprenol in metabolic engineering applications. All-E-heptaprenol, a C35 isoprenoid, is a key precursor in the biosynthesis of valuable compounds such as menaquinone-7 (MK-7), a form of Vitamin K2 with significant therapeutic potential. These protocols are designed to guide researchers in leveraging all-E-heptaprenol to enhance the production of target molecules in microbial systems.

Introduction to All-E-Heptaprenol in Metabolic Engineering

All-E-heptaprenol is synthesized through the isoprenoid pathway and serves as the direct precursor for the seven-isoprene unit side chain of menaquinone-7 (MK-7).[1] In metabolic engineering, strategies for increasing the production of MK-7 and other isoprenoids often focus on enhancing the endogenous supply of all-E-heptaprenol's precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] This is typically achieved by engineering the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in microbial hosts like Escherichia coli and Bacillus subtilis.[1]

Alternatively, exogenous supplementation of all-E-heptaprenol can be employed to bypass upstream pathway limitations and directly feed into the later stages of the biosynthetic pathway for compounds like MK-7. This approach is particularly useful for proof-of-concept studies, for strains with limitations in the early stages of the isoprenoid pathway, or when transient high-level production is desired.

Quantitative Data Summary

The following tables summarize quantitative data from metabolic engineering studies focused on enhancing the production of menaquinone-7 (MK-7), a direct downstream product of all-E-heptaprenol.

Table 1: Menaquinone-7 (MK-7) Production in Engineered E. coli through Endogenous Pathway Engineering

Strain DescriptionKey Genetic ModificationsCulture ConditionsTiter (mg/L)Fold IncreaseReference
Engineered E. coliOverexpression of Bacillus subtilis-derived HepPPS and mevalonic acid (MVA) pathway enzymesShake flask0.15 (initial) -> 3.3 (optimized)22-fold[1]
Engineered E. coliCombinatorial overexpression of endogenous MenA and exogenous UbiE; fine-tuning of HepPPS, MenA, and UbiEShake flask129306-fold[2]
Engineered E. coliScale-up fermentation of optimized strain5-L fermenter1350-[2]

Table 2: Hypothetical Quantitative Data for MK-7 Production with Exogenous All-E-Heptaprenol Supplementation in Engineered E. coli

Host StrainAll-E-Heptaprenol Concentration (mg/L)Solubilizing AgentMK-7 Titer (mg/L)Fold Increase vs. Control
Engineered E. coli (with MK-7 pathway)0 (Control)None5-
Engineered E. coli (with MK-7 pathway)501% (w/v) Tween 80255
Engineered E. coli (with MK-7 pathway)1001% (w/v) Tween 80459
Engineered E. coli (with MK-7 pathway)2001% (w/v) Tween 806012

Experimental Protocols

Protocol for Solubilization and Supplementation of All-E-Heptaprenol in Microbial Cultures

Objective: To prepare a stable stock solution of the hydrophobic molecule all-E-heptaprenol and introduce it into a microbial culture for uptake and metabolic conversion.

Materials:

  • All-E-Heptaprenol

  • Tween 80 (or other non-ionic surfactants like Pluronic F-68)

  • Ethanol (absolute)

  • Sterile, deionized water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (10 g/L): a. Weigh 10 mg of all-E-heptaprenol into a sterile 2 mL microcentrifuge tube. b. Add 100 µL of absolute ethanol to dissolve the all-E-heptaprenol. Vortex thoroughly until fully dissolved. c. In a separate sterile tube, prepare a 10% (w/v) sterile solution of Tween 80 in deionized water. d. To the dissolved all-E-heptaprenol, add 200 µL of the 10% Tween 80 solution. e. Add sterile deionized water to a final volume of 1 mL. f. Vortex vigorously for 2-3 minutes to form a stable emulsion. Sonication for short bursts on ice can aid in creating a finer emulsion. g. Store the stock solution at -20°C, protected from light.

  • Supplementation in Microbial Culture: a. Grow the desired microbial strain (e.g., engineered E. coli) in the appropriate culture medium to the desired growth phase (e.g., early to mid-exponential phase). b. Thaw the all-E-heptaprenol stock solution at room temperature and vortex briefly. c. Add the desired volume of the stock solution to the culture to achieve the final target concentration (e.g., 50, 100, or 200 mg/L). d. Continue the cultivation under the desired conditions (temperature, shaking, etc.). e. Collect samples at various time points for analysis of all-E-heptaprenol uptake and product formation.

Protocol for Extraction of All-E-Heptaprenol and Menaquinone-7 from E. coli Cells

Objective: To extract intracellular all-E-heptaprenol and its downstream product, MK-7, from bacterial cells for subsequent quantification.

Materials:

  • Bacterial cell culture

  • Phosphate-buffered saline (PBS), ice-cold

  • n-Hexane

  • Ethanol

  • Chloroform

  • Methanol

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Cell Pellet Collection: a. Take a known volume of the cell culture (e.g., 10 mL). b. Centrifuge at 4,000 x g for 10 minutes at 4°C. c. Discard the supernatant. d. Wash the cell pellet with 5 mL of ice-cold PBS and centrifuge again. e. Discard the supernatant and store the cell pellet at -80°C until extraction.

  • Solvent Extraction: a. Resuspend the cell pellet in 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. b. Vortex vigorously for 5 minutes to lyse the cells and solubilize the lipids. c. Add 0.5 mL of deionized water and vortex for 1 minute. d. Centrifuge at 2,000 x g for 5 minutes to separate the phases. e. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube. f. Re-extract the aqueous phase and cell debris with another 1 mL of chloroform. g. Combine the organic phases.

  • Sample Concentration: a. Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas or using a vacuum concentrator. b. Resuspend the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for analysis (e.g., ethanol or mobile phase for HPLC).

Protocol for Quantification of All-E-Heptaprenol and Menaquinone-7 by HPLC-UV

Objective: To quantify the concentration of all-E-heptaprenol and MK-7 in the extracted samples.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • All-E-Heptaprenol and MK-7 analytical standards

Procedure:

  • Standard Curve Preparation: a. Prepare stock solutions of all-E-heptaprenol and MK-7 standards in ethanol. b. Create a series of dilutions from the stock solutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC Analysis: a. Set the column temperature to 30°C. b. Use a gradient elution program. For example:

    • 0-5 min: 100% Mobile Phase A
    • 5-15 min: Linear gradient to 100% Mobile Phase B
    • 15-20 min: 100% Mobile Phase B
    • 20-25 min: Return to 100% Mobile Phase A and equilibrate. c. Set the flow rate to 1.0 mL/min. d. Set the UV detection wavelength. All-E-heptaprenol can be monitored at ~210 nm, while MK-7 has a characteristic absorbance at ~248 nm. e. Inject 10-20 µL of the standards and the resuspended sample extracts.

  • Data Analysis: a. Identify the peaks for all-E-heptaprenol and MK-7 based on the retention times of the standards. b. Integrate the peak areas. c. Calculate the concentration of each analyte in the samples using the standard curve.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Menaquinone-7 (MK-7)

MK7_Biosynthesis G3P Glyceraldehyde-3-Phosphate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP Isopentenyl Diphosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP_pathway->DMAPP IPP->DMAPP Idi Heptaprenyl_PP all-E-Heptaprenyl Diphosphate IPP->Heptaprenyl_PP HepPPS DMAPP->Heptaprenyl_PP HepPPS Heptaprenol all-E-Heptaprenol Heptaprenyl_PP->this compound Phosphatase MK7 Menaquinone-7 (MK-7) Heptaprenyl_PP->MK7 MenA, UbiE Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate Chorismate->DHNA Men pathway DHNA->MK7 MenA, UbiE

Caption: Biosynthesis of Menaquinone-7 (MK-7) from central metabolic precursors.

Experimental Workflow for All-E-Heptaprenol Supplementation

Supplementation_Workflow Start Start: Engineered Microbial Strain Culture Cultivate Strain to Exponential Phase Start->Culture Supplement Supplement Culture with All-E-Heptaprenol Culture->Supplement Prepare_this compound Prepare All-E-Heptaprenol Stock Solution (with Tween 80) Prepare_this compound->Supplement Incubate Continue Incubation Supplement->Incubate Sample Collect Culture Samples at Time Points Incubate->Sample Separate Separate Cells and Supernatant Sample->Separate Extract Extract Metabolites from Cells Separate->Extract Analyze Quantify All-E-Heptaprenol and MK-7 by HPLC Extract->Analyze End End: Data Analysis Analyze->End

Caption: Workflow for exogenous supplementation and analysis of all-E-heptaprenol.

Logical Relationship for Enhancing MK-7 Production

MK7_Enhancement_Logic Goal Increased MK-7 Production Precursor_Supply Increased Heptaprenyl Diphosphate Pool Downstream_Eng Downstream Pathway Engineering Precursor_Supply->Downstream_Eng Upstream_Eng Upstream Pathway Engineering Upstream_Eng->Precursor_Supply Downstream_Eng->Goal Supplementation Exogenous All-E-Heptaprenol Supplementation Supplementation->Precursor_Supply

Caption: Strategies to enhance Menaquinone-7 (MK-7) production.

References

Quantification of All-E-Heptaprenol Using Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

All-E-Heptaprenol is a C35 isoprenoid alcohol belonging to the class of polyprenols. These long-chain polyisoprenoid alcohols are fundamental components in various biological systems, acting as precursors for essential molecules and participating in key cellular processes. In bacteria, all-E-heptaprenol is a crucial intermediate in the biosynthesis of menaquinone-7 (Vitamin K2), a vital component of the electron transport chain. Given its role in bacterial physiology, the accurate quantification of all-E-heptaprenol is of significant interest in drug development, particularly for the discovery of novel antibacterial agents targeting menaquinone biosynthesis. This application note provides a detailed protocol for the quantification of all-E-heptaprenol using gas chromatography-mass spectrometry (GC-MS) following silylation derivatization.

Principle of the Method

Direct analysis of long-chain alcohols like all-E-heptaprenol by GC-MS is challenging due to their low volatility and high boiling points. To overcome this, a derivatization step is employed to convert the polar hydroxyl group into a less polar and more volatile silyl ether. In this protocol, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used as the silylating agent. The resulting trimethylsilyl (TMS) ether of all-E-heptaprenol is thermally stable and sufficiently volatile for GC separation and subsequent MS detection and quantification.

Experimental Protocols

Materials and Reagents
  • All-E-Heptaprenol standard (purity ≥95%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Sodium sulfate, anhydrous

  • Internal Standard (IS): e.g., Squalane or a suitable long-chain hydrocarbon.

  • Sample matrix (e.g., bacterial cell lysate, plant extract)

Sample Preparation and Extraction

The following is a general procedure for the extraction of lipids, including all-E-heptaprenol, from a biological matrix. The protocol may need to be optimized based on the specific sample type.

  • Homogenization: Homogenize the sample (e.g., 1 g of bacterial pellet or plant tissue) in a suitable solvent system. A commonly used method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.

  • Lipid Extraction:

    • To the homogenized sample, add chloroform and methanol in a ratio that results in a single-phase system (e.g., 1:2 v/v sample:solvent).

    • After thorough mixing, add chloroform and water to create a two-phase system (final ratio of chloroform:methanol:water of approximately 2:2:1.8).

    • Centrifuge to separate the phases.

    • Carefully collect the lower chloroform layer, which contains the lipids.

  • Drying: Dry the chloroform extract over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of hexane for derivatization.

Derivatization Protocol
  • Preparation of Standard and Sample Vials:

    • For the calibration curve, prepare a series of dilutions of the all-E-heptaprenol standard in hexane.

    • Transfer a known aliquot of the reconstituted sample extract and each standard dilution into separate GC vials.

    • Add the internal standard to each vial at a fixed concentration.

  • Evaporation: Evaporate the solvent in each vial to dryness under a stream of nitrogen.

  • Silylation Reaction:

    • To each dry vial, add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vials tightly and heat at 70°C for 60 minutes in a heating block or oven.

    • Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are a starting point and may require optimization for your specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Injector Split/Splitless
Injection Mode Splitless
Injector Temperature 280°C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Temperature Program Initial temperature: 150°C, hold for 2 minRamp 1: 15°C/min to 320°CHold at 320°C for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
SIM Ions for TMS-Heptaprenol To be determined by analyzing a derivatized standard in full scan mode. Potential characteristic ions would be the molecular ion (M+), [M-15]+, and other fragmentation ions.
SIM Ion for Internal Standard To be determined based on the chosen internal standard.

Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the derivatized all-E-heptaprenol to the peak area of the internal standard against the concentration of the standards.

  • Quantification: Determine the concentration of all-E-heptaprenol in the samples by interpolating the peak area ratios from the calibration curve.

  • Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC-MS method for the quantification of all-E-heptaprenol. These values are based on typical performance for the analysis of similar long-chain polyprenols and should be confirmed during method validation.

Parameter Expected Value
Linearity (R²) > 0.99
Calibration Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.02 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.07 - 0.15 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation1 Solvent Evaporation Drying->Evaporation1 Reconstitution Reconstitution in Hexane Evaporation1->Reconstitution Add_IS Add Internal Standard Reconstitution->Add_IS Evaporation2 Evaporation to Dryness Add_IS->Evaporation2 Add_Reagents Add Pyridine & BSTFA/TMCS Evaporation2->Add_Reagents Reaction Heating at 70°C for 60 min Add_Reagents->Reaction Injection GC-MS Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Heptaprenol Calibration->Quantification

Caption: Experimental workflow for the quantification of all-E-heptaprenol.

biosynthesis_pathway cluster_MEP MEP Pathway cluster_IPP_DMAPP Isoprene Building Blocks cluster_polyprenol_synthesis Polyprenol Chain Elongation G3P Glyceraldehyde-3-Phosphate MEP Methylerythritol 4-Phosphate Pathway G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP->DMAPP IPP->DMAPP GPP Geranyl Pyrophosphate (C10) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (C15) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (C20) FPP->GGPP + IPP Dots ... GGPP->Dots + 3 x IPP Heptaprenyl_PP Heptaprenyl Pyrophosphate (C35) Dots->Heptaprenyl_PP This compound all-E-Heptaprenol Heptaprenyl_PP->this compound Dephosphorylation

Caption: Biosynthesis pathway of all-E-heptaprenol via the MEP pathway.

Application Notes and Protocols for 13C NMR Spectral Data Interpretation of all-E-Heptaprenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-E-Heptaprenol is a C35 isoprenoid alcohol belonging to the class of polyprenols. These long-chain lipids are integral components of cellular membranes and serve as precursors for various biologically active molecules. The structural elucidation of all-E-Heptaprenol is crucial for understanding its function and for quality control in drug development and other applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous structural characterization of such molecules. These application notes provide a detailed guide to the interpretation of 13C NMR spectral data for all-E-Heptaprenol, including a comprehensive data table, a detailed experimental protocol, and a workflow for data acquisition and analysis.

13C NMR Spectral Data of all-E-Heptaprenol

The 13C NMR spectrum of all-E-Heptaprenol (C35H58O) is characterized by signals corresponding to its 35 carbon atoms. Due to the repetitive nature of the seven isoprene units, many of the carbon signals overlap, particularly those in the internal isoprene units. The chemical shifts are influenced by the trans (E) configuration of the double bonds and the position of the isoprene unit relative to the terminal hydroxyl group.

The table below summarizes the assigned 13C NMR chemical shifts for all-E-Heptaprenol. These assignments are based on data from closely related all-trans polyprenols, such as geranylgeraniol (C20) and solanesol (C45), and predictive models. The numbering of the carbon atoms follows standard isoprenoid nomenclature, starting from the carbon bearing the hydroxyl group.

Table 1: Assigned 13C NMR Chemical Shifts for all-E-Heptaprenol in CDCl3

Carbon AtomChemical Shift (δ, ppm)Multiplicity (DEPT-135)Assignment Description
C159.3CH2Hydroxymethyl group
C2124.5CHOlefinic CH adjacent to C1
C3139.8CQuaternary olefinic carbon
C439.7CH2Methylene group
C526.7CH2Methylene group
C6124.4CHOlefinic CH (internal isoprene)
C7135.0CQuaternary olefinic carbon (internal isoprene)
C839.7CH2Methylene group
C926.7CH2Methylene group
C10124.4CHOlefinic CH (internal isoprene)
C11135.0CQuaternary olefinic carbon (internal isoprene)
C1239.7CH2Methylene group
C1326.7CH2Methylene group
C14124.4CHOlefinic CH (internal isoprene)
C15135.0CQuaternary olefinic carbon (internal isoprene)
C1639.7CH2Methylene group
C1726.7CH2Methylene group
C18124.4CHOlefinic CH (internal isoprene)
C19135.0CQuaternary olefinic carbon (internal isoprene)
C2039.7CH2Methylene group
C2126.7CH2Methylene group
C22124.4CHOlefinic CH (terminal isoprene)
C23131.3CQuaternary olefinic carbon (terminal isoprene)
C2432.0CH2Methylene group
C2525.7CHMethine group (terminal)
C2622.7CH3Methyl group (terminal)
C2722.6CH3Methyl group (terminal)
C3-CH316.0CH3Methyl group on C3
C7-CH316.0CH3Methyl group on C7
C11-CH316.0CH3Methyl group on C11
C15-CH316.0CH3Methyl group on C15
C19-CH316.0CH3Methyl group on C19
C23-CH317.7CH3Methyl group on C23
C27-CH3 (E)16.0CH3E-methyl group on terminal isoprene
C27-CH3 (Z)25.7CH3Z-methyl group on terminal isoprene

Note: The chemical shifts for the internal repeating units (C4-C21 and their associated methyl groups) are very similar and may appear as broadened or overlapping signals.

Experimental Protocol for 13C NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality 13C NMR spectra of all-E-Heptaprenol.

1. Sample Preparation

  • Sample Purity: Ensure the all-E-Heptaprenol sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for long-chain isoprenoids.

  • Concentration: Dissolve 10-50 mg of all-E-Heptaprenol in approximately 0.6-0.7 mL of CDCl3. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak for referencing (for CDCl3, δ = 77.16 ppm).

  • NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.

2. NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Probe: A broadband or dual-channel probe tuned to the 13C frequency is required.

  • Tuning and Matching: Tune and match the probe for the 13C channel to ensure optimal sensitivity.

  • Shimming: Shim the magnetic field to achieve good homogeneity, which is critical for sharp spectral lines. Automated shimming routines are generally sufficient.

3. Acquisition Parameters

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.

  • Pulse Program: Use a standard pulse sequence with a 30° or 45° flip angle to allow for faster repetition rates.

  • Spectral Width (SW): Set a spectral width that covers the entire expected range of 13C chemical shifts (e.g., 0-160 ppm). A wider range (e.g., 0-200 ppm) can be used to ensure all signals are captured.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a large number of scans is required. Typically, 1024 to 4096 scans or more may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient, especially when using a smaller flip angle. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.

4. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to correct for any distortions in the baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (CDCl3 at 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration of 13C signals is generally not quantitative unless specific experimental conditions for quantitative NMR are met.

5. DEPT Experiments (Optional but Recommended)

To aid in the assignment of carbon multiplicities (CH3, CH2, CH, and quaternary carbons), it is highly recommended to perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135).

  • DEPT-90: Shows only CH signals.

  • DEPT-135: Shows positive signals for CH and CH3 groups and negative signals for CH2 groups. Quaternary carbons are not observed.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for 13C NMR analysis and the logical process of spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation sample High-Purity all-E-Heptaprenol dissolve Dissolve in CDCl3 (10-50 mg in 0.6-0.7 mL) sample->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample into NMR Spectrometer transfer->insert setup Tune, Match, and Shim insert->setup acquire Acquire 13C and DEPT Spectra (zgpg30, DEPT-135, etc.) setup->acquire ft Fourier Transform (with Line Broadening) acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum (to TMS or Solvent) phase_base->reference peak_pick Peak Picking and Listing reference->peak_pick assign Assign Signals using Chemical Shifts and DEPT Data peak_pick->assign report Generate Data Table and Report assign->report

Caption: Experimental workflow for 13C NMR analysis of all-E-Heptaprenol.

interpretation_logic cluster_regions Chemical Shift Regions cluster_multiplicity Multiplicity Analysis start 13C NMR Spectrum olefinic 120-140 ppm (Olefinic C=C) start->olefinic hydroxymethyl ~60 ppm (C-OH) start->hydroxymethyl aliphatic 15-40 ppm (Aliphatic C) start->aliphatic dept DEPT-135 Spectrum ch3_ch Positive Peaks (CH3, CH) dept->ch3_ch ch2 Negative Peaks (CH2) dept->ch2 quat_c Null Signals (Quaternary C) dept->quat_c final_assignment Final Peak Assignments olefinic->final_assignment hydroxymethyl->final_assignment aliphatic->final_assignment ch3_ch->final_assignment ch2->final_assignment quat_c->final_assignment

Caption: Logical workflow for the interpretation of 13C NMR spectral data.

Application Notes and Protocols for All-E-Heptaprenol in Antibiotic Development Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of all-E-Heptaprenol and its biosynthetic pathway as a target for the development of novel antibiotics. The content covers the mechanism of action, key molecular targets, and detailed protocols for screening and evaluation of potential inhibitors.

Introduction: The Significance of All-E-Heptaprenol in Bacteria

All-E-Heptaprenol is a C35 isoprenoid alcohol that serves as a crucial precursor in the biosynthesis of menaquinone (Vitamin K2) in a variety of bacteria, including pathogenic species like Staphylococcus aureus.[1][2] Menaquinone is an essential component of the bacterial electron transport chain, making its biosynthetic pathway a prime target for the development of new antimicrobial agents.[1][2] The enzymes involved in this pathway, particularly Heptaprenyl Diphosphate Synthase (HepPPS), are of significant interest as they are essential for bacterial survival and are not present in humans, thus offering a selective target for antibiotics.[1]

The core principle behind using this pathway in antibiotic development is not to use all-E-Heptaprenol as an antibiotic itself, but to develop inhibitors that block its conversion into essential molecules, thereby leading to bacterial cell death.

The Menaquinone Biosynthetic Pathway: A Key Antibiotic Target

The biosynthesis of menaquinone in bacteria is a multi-step process. A critical step is the synthesis of all-E-heptaprenyl diphosphate from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP), a reaction catalyzed by Heptaprenyl Diphosphate Synthase (HepPPS).[1][2] All-E-heptaprenyl diphosphate is then utilized in the subsequent steps of menaquinone synthesis.

Below is a DOT script generating a diagram of the menaquinone biosynthetic pathway, highlighting the role of all-E-Heptaprenol and the target enzyme HepPPS.

Menaquinone_Biosynthesis cluster_0 Isoprenoid Precursor Synthesis cluster_1 Heptaprenyl Diphosphate Synthesis cluster_2 Menaquinone Synthesis IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP HepPPS Heptaprenyl Diphosphate Synthase (HepPPS) FPP->HepPPS + 4 IPP HepPP all-E-Heptaprenyl Diphosphate HepPPS->HepPP MenA MenA HepPP->MenA DHNA Dihydroxynaphthoic Acid DHNA->MenA DMK Demethylmenaquinol MenA->DMK Menaquinone Menaquinone (MK-7) DMK->Menaquinone Further modifications

Menaquinone (Vitamin K2) Biosynthesis Pathway.

Quantitative Data: Inhibitors of Heptaprenyl Diphosphate Synthase (HepPPS)

While all-E-Heptaprenol itself is not the antibiotic, numerous studies have focused on identifying and characterizing inhibitors of HepPPS. These inhibitors show promise as novel antibacterial agents. The table below summarizes the activity of some known HepPPS inhibitors against the enzyme and bacterial growth.

Inhibitor ClassExample CompoundTarget EnzymeKi (nM)Bacterial StrainMIC (µg/mL)Reference
BisphosphonatesZoledronate Analogs (N-alkylated)SaHepPPS~200S. aureusModest Activity[1][2]
Rhodanine DerivativesCompound 1 (Epalrestat analog)SaUPPS/EcUPPS~300MRSA, L. monocytogenes, B. anthracis, VRE0.25 - 4[3]

Note: UPPS (Undecaprenyl Diphosphate Synthase) is a related cis-prenyltransferase and its inhibitors often show activity against other prenyltransferases like HepPPS.

Experimental Protocols

This section provides detailed protocols for key experiments in the study of HepPPS inhibitors.

This protocol describes a high-throughput method for identifying potential inhibitors of HepPPS.

Objective: To identify compounds that inhibit the enzymatic activity of Heptaprenyl Diphosphate Synthase.

Materials:

  • Purified recombinant HepPPS enzyme

  • Substrates: Farnesyl diphosphate (FPP) and Isopentenyl diphosphate (IPP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Malachite green-based phosphate detection reagent

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, FPP, and IPP in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).

  • Initiate the enzymatic reaction by adding purified HepPPS to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Add the malachite green reagent to each well to detect the amount of inorganic pyrophosphate released during the reaction.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Calculate the percentage of inhibition for each compound compared to the negative control.

The following DOT script illustrates the experimental workflow for inhibitor screening.

Inhibitor_Screening_Workflow cluster_0 Preparation cluster_1 Reaction and Detection cluster_2 Analysis A Prepare Reaction Mixture (Buffer, FPP, IPP) B Add Test Compounds (and Controls) A->B C Add Purified HepPPS (Initiate Reaction) B->C D Incubate at 37°C C->D E Stop Reaction (Add EDTA) D->E F Add Malachite Green Reagent E->F G Measure Absorbance F->G H Calculate % Inhibition G->H I Identify Hits H->I

Workflow for High-Throughput Screening of HepPPS Inhibitors.

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Objective: To quantify the antibacterial activity of a test compound.

Materials:

  • Test compound

  • Bacterial strain (e.g., S. aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no bacterial growth). Alternatively, measure the optical density at 600 nm.

Logical Relationships in Antibiotic Development Targeting the Menaquinone Pathway

The development of antibiotics targeting the menaquinone pathway follows a logical progression from target identification to lead optimization. This process is illustrated in the following diagram.

Antibiotic_Development_Logic A Target Identification (Essential Bacterial Pathway) B Target Validation (Enzyme is essential and absent in humans) A->B C Assay Development (High-Throughput Screening) B->C D Screening for Inhibitors (Identify 'Hits') C->D E Hit-to-Lead Optimization (Improve potency and selectivity) D->E F In Vitro Antibacterial Testing (MIC determination) E->F G In Vivo Efficacy and Toxicity Studies F->G H Preclinical and Clinical Development G->H

Logical Flow of Antibiotic Development.

Conclusion

The biosynthetic pathway of menaquinone, in which all-E-Heptaprenol is a key precursor, represents a validated and promising target for the discovery of novel antibiotics. The essential enzyme, Heptaprenyl Diphosphate Synthase, offers a selective target for inhibitors that can disrupt bacterial growth. The protocols and data presented here provide a framework for researchers to explore this pathway further and to identify and characterize new antibacterial compounds with the potential to address the growing challenge of antibiotic resistance.

References

Application Notes and Protocols: All-E-Heptaprenol as a Hydrophobic Carrier for Sugar Moieties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

All-E-Heptaprenol is a C35 isoprenoid alcohol that plays a crucial role as a hydrophobic carrier of sugar moieties across cellular membranes, particularly in bacteria.[1][2] Its phosphorylated form, heptaprenyl phosphate, is an essential component in the biosynthesis of bacterial cell wall peptidoglycan.[2] The all-trans configuration of its seven isoprene units results in a linear and relatively rigid structure, which is critical for its biological function as a substrate for various enzymes involved in cell wall synthesis.[2] Understanding the role and function of all-E-heptaprenol is paramount for the development of novel antimicrobial agents that target bacterial cell wall biosynthesis. These application notes provide an overview of the function, synthesis, and potential applications of all-E-heptaprenol and its derivatives.

Data Presentation

The function of all-E-heptaprenol as a sugar carrier is intrinsically linked to the enzymes that utilize its phosphorylated forms. The following tables summarize key quantitative data related to the enzymes involved in the synthesis of heptaprenyl diphosphate and the subsequent transfer of sugar moieties.

Table 1: Kinetic Parameters of Heptaprenyl Diphosphate Synthase (TgCoq1)

SubstrateKm (μM)Vmax (pmol/min/μg)
Farnesyl diphosphate (FPP)0.8 ± 0.2130 ± 10
Geranylgeranyl diphosphate (GGPP)1.2 ± 0.380 ± 5
Geranyl diphosphate (GPP)2.5 ± 0.550 ± 7

*Data from a study on TgCoq1, a heptaprenyl diphosphate synthase from Toxoplasma gondii. The enzyme shows a higher efficiency with FPP as the allylic substrate.

Table 2: Substrate Specificity of MraY Translocase

SubstrateKm (μM)
Undecaprenyl (C55) phosphate~10-20
Heptaprenyl (C35) phosphate~10-20
Dodecaprenyl (C60) phosphate~10-20

*The E. coli MraY translocase, which transfers the phospho-MurNAc-pentapeptide to the lipid carrier, can accept polyprenyl phosphates of varying chain lengths, including heptaprenyl phosphate, with similar affinities.[2]

Experimental Protocols

Protocol 1: Chemical Synthesis of All-E-Heptaprenyl Phosphate

This protocol is adapted from a general method for the synthesis of polyprenyl phosphates and can be applied to all-E-heptaprenol.[1]

Materials:

  • all-E-Heptaprenol

  • Trichloroacetonitrile

  • Tetra-n-butylammonium dihydrogen phosphate

  • Dry dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform-methanol-water mixtures)

Procedure:

  • Activation of Heptaprenol: Dissolve all-E-heptaprenol in dry DCM. Add an excess of trichloroacetonitrile and a catalytic amount of a strong base (e.g., sodium hydride) at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Phosphorylation: In a separate flask, dissolve tetra-n-butylammonium dihydrogen phosphate in dry DCM. Add this solution to the activated this compound solution from step 1 at 0°C.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a chloroform-methanol-water solvent system to obtain pure all-E-heptaprenyl phosphate.

Protocol 2: Synthesis of Heptaprenyl-Lipid IV

This protocol describes the total synthesis of heptaprenyl-Lipid IV, a key intermediate in peptidoglycan biosynthesis.[3]

Materials:

  • Synthesized heptaprenyl phosphate

  • Protected tetrasaccharide with an anomeric phosphate (Compound 16 in the cited literature)[3]

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tin(II) chloride (SnCl2)

  • Anhydrous solvent (e.g., THF)

  • Reagents for global deprotection of silyl groups (e.g., TBAF)

  • 14C-acetic anhydride for radiolabeling (optional)

Procedure:

  • Coupling of Heptaprenyl Phosphate and Tetrasaccharide: Dissolve the protected tetrasaccharide with an anomeric phosphate in anhydrous THF. Add CDI to activate the phosphate group.

  • Addition of Heptaprenyl Phosphate: To the activated tetrasaccharide, add a solution of heptaprenyl phosphate in anhydrous THF.

  • Lewis Acid Catalysis: Add SnCl2 as a Lewis acid to accelerate the coupling reaction.[3] Monitor the reaction by TLC until completion.

  • Purification of Protected Heptaprenyl-Lipid IV: Purify the reaction mixture using silica gel chromatography to isolate the protected heptaprenyl-Lipid IV.

  • Global Deprotection: Treat the purified product with a suitable reagent (e.g., TBAF) to remove the silyl protecting groups.[3]

  • Final Purification: Purify the final product, heptaprenyl-Lipid IV, using appropriate chromatographic techniques.

  • (Optional) Radiolabeling: For enzymatic assays, the deprotected heptaprenyl-Lipid IV can be treated with 14C-acetic anhydride to introduce a radiolabel.[3]

Protocol 3: In Vitro Assay for Peptidoglycan Glycosyltransferase (PGT) Activity

This assay uses the synthesized heptaprenyl-Lipid IV to measure the activity of PGTs.[3]

Materials:

  • Radiolabeled heptaprenyl-Lipid IV (*Lipid IV)

  • Heptaprenyl-Lipid II (Lipid II)

  • Purified PGT enzyme (e.g., PBP1a from E. coli)

  • Reaction buffer (e.g., Tris-HCl with MgCl2 and Triton X-100)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined amount of PGT enzyme, and the substrates (*Lipid IV and, if required, Lipid II).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution (e.g., SDS).

  • Separation of Products: Separate the polymerized product from the unreacted substrate. This can be achieved by methods such as precipitation or chromatography.

  • Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter. The enzymatic activity can be calculated based on the amount of product formed per unit time.

Visualizations

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes MurG MurG UDP_GlcNAc->MurG MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I (Heptaprenyl-PP-MurNAc-pentapeptide) MraY->Lipid_I UMP released Lipid_II Lipid II (Heptaprenyl-PP-MurNAc-GlcNAc-pentapeptide) MurG->Lipid_II UDP released Flippase Flippase Flippase->Lipid_II PGT Peptidoglycan Glycosyltransferase (PGT) Growing_Glycan Growing Peptidoglycan Chain PGT->Growing_Glycan Polymerization Heptaprenyl_P Heptaprenyl-P Heptaprenyl_P->MraY Lipid_I->MurG Lipid_II->Flippase Lipid_II->PGT to periplasm Lipid_II->Growing_Glycan

Caption: Bacterial Peptidoglycan Biosynthesis Pathway.

Experimental_Workflow_Lipid_IV_Synthesis This compound all-E-Heptaprenol Heptaprenyl_P Heptaprenyl-P This compound->Heptaprenyl_P Phosphorylation Protected_Lipid_IV Protected Heptaprenyl-Lipid IV Heptaprenyl_P->Protected_Lipid_IV Protected_Tetrasaccharide Protected Tetrasaccharide-P Activated_Tetrasaccharide Activated Tetrasaccharide-P Protected_Tetrasaccharide->Activated_Tetrasaccharide CDI Activation Activated_Tetrasaccharide->Protected_Lipid_IV Coupling with Heptaprenyl-P (SnCl2 catalysis) Lipid_IV Heptaprenyl-Lipid IV Protected_Lipid_IV->Lipid_IV Global Deprotection

Caption: Workflow for Heptaprenyl-Lipid IV Synthesis.

Applications in Drug Development

The essential role of heptaprenyl phosphate in bacterial cell wall biosynthesis makes the enzymes involved in its synthesis and utilization attractive targets for novel antibacterial drugs.

Targeting Peptidoglycan Biosynthesis

The enzymes MraY and MurG, which utilize heptaprenyl-phosphate derivatives, are prime targets for the development of new antibiotics. Small molecule inhibitors that block the binding of heptaprenyl-phosphate or the subsequent sugar transfer would disrupt cell wall synthesis and lead to bacterial cell death. The development of synthetic substrates like heptaprenyl-Lipid IV is crucial for high-throughput screening of potential inhibitors of peptidoglycan glycosyltransferases.[3][4]

Development of Heptaprenyl-Based Probes and Inhibitors

The chemical synthesis protocols for heptaprenyl-linked glycans can be adapted to create molecular probes to study the enzymes of the peptidoglycan pathway in more detail. Furthermore, modified heptaprenyl-glycan conjugates could be designed as competitive inhibitors of the natural substrates, thereby blocking cell wall synthesis.

Potential for Vaccine and Adjuvant Development

While not yet demonstrated specifically for this compound, glycoconjugates are a major class of vaccines.[5][6] Heptaprenyl-linked bacterial glycans could potentially be explored as antigens for the development of synthetic glycoconjugate vaccines against pathogenic bacteria. The hydrophobic heptaprenyl tail could also serve as an anchor for presenting these antigens on liposomes or other nanoparticle-based delivery systems, potentially enhancing their immunogenicity. Further research is needed to explore the viability of all-E-heptaprenol-glycan conjugates as vaccine candidates or as adjuvants to stimulate the immune response.

References

Application Notes and Protocols for Studying Prenyltransferase Substrate Specificity with all-E-Heptaprenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing all-E-heptaprenol in the study of prenyltransferase substrate specificity. The following sections detail the biological context, quantitative data on enzyme kinetics, and detailed experimental protocols for assaying prenyltransferase activity and analyzing the resulting products.

Introduction to Prenyltransferases and Substrate Specificity

Protein prenylation is a critical post-translational modification where a hydrophobic isoprenoid moiety is attached to a cysteine residue of a target protein. This modification is catalyzed by a family of enzymes known as prenyltransferases and is essential for the proper localization and function of numerous proteins involved in key cellular processes. The two most common isoprenoid donors are the 15-carbon farnesyl pyrophosphate (FPP) and the 20-carbon geranylgeranyl pyrophosphate (GGPP). However, the substrate specificity of prenyltransferases can extend to other isoprenoid pyrophosphates of varying lengths, such as the 35-carbon all-E-heptaprenyl pyrophosphate. Understanding the substrate specificity of these enzymes is crucial for developing novel therapeutics that target prenylation-dependent pathways implicated in diseases like cancer and inflammatory disorders. All-E-heptaprenol, once converted to its pyrophosphate form, serves as a valuable tool to probe the active site constraints and catalytic plasticity of prenyltransferases.

Data Presentation: Quantitative Analysis of Prenyltransferase Substrate Specificity

The substrate specificity of a prenyltransferase is determined by its ability to bind and catalytically process isoprenoid pyrophosphates of varying chain lengths. This is quantitatively expressed through the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic efficiency (kcat/Km). A lower Km value signifies a higher affinity of the enzyme for the substrate.

The following tables summarize kinetic data for different prenyltransferases with various isoprenoid pyrophosphate substrates.

Table 1: Kinetic Parameters of Bacillus subtilis Heptaprenyl Pyrophosphate Synthetase

This enzyme is responsible for the synthesis of all-trans-heptaprenyl pyrophosphate (C35-PP). The data indicates the enzyme's affinity for its allylic substrates, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), as well as its isoprenoid building block, isopentenyl pyrophosphate (IPP)[1].

SubstrateMichaelis Constant (Km) [µM]
Isopentenyl Pyrophosphate (IPP)12.8
Farnesyl Pyrophosphate (FPP)13.3
Geranylgeranyl Pyrophosphate (GGPP)8.3

Table 2: Substrate Specificity of Escherichia coli Undecaprenyl Pyrophosphate Synthase (UPPS)

UPPS is a cis-prenyltransferase that can accept different allylic pyrophosphates as starter units for the synthesis of long-chain polyprenyl pyrophosphates. This data demonstrates how the chain length of the allylic substrate affects the enzyme's kinetic parameters[2][3].

Allylic SubstrateKm [µM]kcat [s-1]
Geranyl Pyrophosphate (GPP - C10)36.0 ± 0.11.7 ± 0.1
Farnesyl Pyrophosphate (FPP - C15)0.42.5
Geranylgeranyl Pyrophosphate (GGPP - C20)0.32.1

Signaling and Biosynthetic Pathways

Menaquinone (Vitamin K2) Biosynthesis Pathway

All-E-heptaprenyl pyrophosphate is a key precursor in the biosynthesis of menaquinone-7 (MK-7), a form of Vitamin K2. This pathway is crucial for cellular respiration in many bacteria, where menaquinone functions as an electron carrier in the electron transport chain[4][5].

menaquinone_biosynthesis cluster_isoprenoid Isoprenoid Biosynthesis cluster_shikimate Shikimate Pathway cluster_menaquinone Menaquinone Assembly FPP Farnesyl Pyrophosphate (FPP) HepPP_Synthase Heptaprenyl Pyrophosphate Synthase FPP->HepPP_Synthase IPP Isopentenyl Pyrophosphate (IPP) IPP->HepPP_Synthase HepPP all-E-Heptaprenyl Pyrophosphate HepPP_Synthase->HepPP MenA Heptaprenyltransferase (MenA) HepPP->MenA Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate Chorismate->DHNA Multiple Steps DHNA->MenA DMK Demethylmenaquinone MenA->DMK MenG Methyltransferase (MenG) DMK->MenG MK7 Menaquinone-7 (MK-7) MenG->MK7

Caption: Menaquinone-7 biosynthesis pathway.

Pregnane X Receptor (PXR) Signaling Pathway

Menaquinone-4 (MK-4), a downstream metabolite of the menaquinone family, has been identified as a ligand for the Pregnane X Receptor (PXR). PXR is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in drug metabolism and transport, as well as in bone metabolism[6].

PXR_signaling MK4 Menaquinone-4 (MK-4) PXR Pregnane X Receptor (PXR) MK4->PXR Binds and Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR PPRE PXR Response Element (PPRE) on DNA PXR_RXR->PPRE Binds to TargetGenes Target Gene Expression (e.g., CYP3A4, MDR1) PPRE->TargetGenes Regulates Transcription

Caption: PXR signaling activated by Menaquinone-4.

Experimental Protocols

Experimental Workflow for Assessing Prenyltransferase Substrate Specificity

The general workflow for determining the substrate specificity of a prenyltransferase using all-E-heptaprenol is outlined below.

experimental_workflow start Start enzyme_prep 1. Prenyltransferase Expression and Purification start->enzyme_prep assay 3. In Vitro Prenyltransferase Assay enzyme_prep->assay substrate_prep 2. Preparation of Isoprenoid Pyrophosphates (FPP, GGPP, Heptaprenyl-PP) substrate_prep->assay product_analysis 4. Product Analysis assay->product_analysis hplc HPLC product_analysis->hplc ms Mass Spectrometry product_analysis->ms radio Radiometric Assay product_analysis->radio data_analysis 5. Kinetic Data Analysis (Km, kcat) hplc->data_analysis ms->data_analysis radio->data_analysis end End data_analysis->end

Caption: Workflow for prenyltransferase specificity.

Protocol 1: In Vitro Prenyltransferase Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring prenyltransferase activity using a radiolabeled substrate.

Materials:

  • Purified prenyltransferase enzyme

  • Acceptor protein/peptide substrate (e.g., a CaaX box peptide)

  • Isoprenoid pyrophosphates: FPP, GGPP, and all-E-heptaprenyl pyrophosphate

  • [3H]-Isopentenyl pyrophosphate ([3H]-IPP) or [3H]-FPP/[3H]-GGPP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT

  • Stop Solution: 1 M HCl in ethanol

  • Scintillation cocktail

  • Glass fiber filters

  • Filter apparatus

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the acceptor protein/peptide substrate (e.g., 10 µM), and the desired concentration of the non-radiolabeled isoprenoid pyrophosphate (FPP, GGPP, or heptaprenyl pyrophosphate).

  • Initiate the reaction by adding the purified prenyltransferase enzyme and the radiolabeled isoprenoid pyrophosphate (e.g., [3H]-IPP to a final concentration of 1 µM with a specific activity of ~20 Ci/mmol).

  • Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Terminate the reaction by adding an equal volume of the stop solution.

  • Spot the reaction mixture onto glass fiber filters and allow them to dry.

  • Wash the filters three times with 10% trichloroacetic acid (TCA) to remove unincorporated radiolabeled substrate.

  • Wash the filters once with ethanol.

  • Dry the filters completely and place them in scintillation vials with a scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Determine the initial reaction velocities at varying substrate concentrations to calculate Km and Vmax.

Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of the prenylated product from the unreacted substrates.

Materials:

  • Completed prenyltransferase reaction mixture

  • Quenching solution (e.g., acetonitrile or methanol)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • UV detector or mass spectrometer

Procedure:

  • Terminate the prenyltransferase reaction by adding 2 volumes of quenching solution.

  • Centrifuge the mixture at high speed for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject the sample onto the C18 column.

  • Elute the compounds using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptides) or a mass spectrometer.

  • The prenylated product will have a longer retention time than the unprenylated substrate due to its increased hydrophobicity.

  • Quantify the peak areas to determine the extent of the reaction. Standard curves with synthesized prenylated peptides can be used for absolute quantification.

Protocol 3: Identification of Prenylated Proteins by Mass Spectrometry

This protocol provides a general workflow for identifying the protein or peptide that has been modified with the heptaprenyl group.

Materials:

  • Prenylated protein sample from the in vitro reaction

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or other protease)

  • LC-MS/MS system

Procedure:

  • Denature the protein sample in 8 M urea.

  • Reduce the disulfide bonds with DTT and alkylate the cysteines with IAM.

  • Dilute the urea concentration to less than 2 M and digest the protein with trypsin overnight at 37°C.

  • Acidify the peptide mixture with formic acid and desalt using a C18 ZipTip.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the resulting MS/MS data against a protein database, specifying the mass of the heptaprenyl group (C35H57; mass = 477.45 Da) as a variable modification on cysteine residues.

  • The identification of peptides with this specific mass shift will confirm the heptaprenylation of the protein. Fragmentation analysis (MS/MS) will pinpoint the exact site of modification.

By employing these protocols and leveraging the provided quantitative data and pathway information, researchers can effectively investigate the substrate specificity of various prenyltransferases using all-E-heptaprenol and gain deeper insights into the roles of protein prenylation in health and disease.

References

all-E-Heptaprenol storage conditions and long-term stability

Author: BenchChem Technical Support Team. Date: November 2025

Topic: all-E-Heptaprenol Storage Conditions and Long-Term Stability

Audience: Researchers, scientists, and drug development professionals.

Introduction

all-E-Heptaprenol is a C35 polyprenyl alcohol that serves as a crucial precursor in the biosynthesis of various essential molecules in certain biological systems.[1][2] Its all-trans configuration results in a rigid, linear structure, which is optimal for its function as a substrate for prenyltransferases.[1] Given its lipophilic nature and the presence of multiple double bonds, all-E-Heptaprenol is susceptible to degradation, particularly through oxidation. Therefore, strict adherence to proper storage and handling protocols is critical to ensure its integrity and stability for research and drug development applications.

These application notes provide a comprehensive guide to the recommended storage conditions, long-term stability considerations, and protocols for handling and analyzing all-E-Heptaprenol.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of all-E-Heptaprenol, it is imperative to store it under the following conditions. Inconsistencies in experimental results regarding its oxidative stability can often be attributed to improper handling and storage.[1]

Table 1: Recommended Storage Conditions for all-E-Heptaprenol

ParameterRecommendationRationale
Temperature -20°C for short-term storage.[3][4] -80°C for long-term storage.[1]Reduces the rate of chemical degradation and oxidation.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen).[1][3]Prevents oxidation of the polyisoprenoid chain.
Container Amber glass vial.[1][3]Protects from light, which can catalyze photo-oxidation.
Form Neat (as an oil) or in a suitable solvent.Depends on experimental requirements. If in solution, ensure the solvent is degassed and appropriate for low-temperature storage.

Long-Term Stability

To ensure the quality of all-E-Heptaprenol over time, it is recommended to perform periodic purity assessments.

Experimental Protocols

Due to its sensitivity to oxygen, proper handling techniques are crucial.

  • Preparation: Allow the vial of all-E-Heptaprenol to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Inert Atmosphere: If possible, perform all manipulations within a glove box under an inert atmosphere. If a glove box is not available, briefly flush the vial with a gentle stream of argon or nitrogen gas before and after dispensing.

  • Dispensing: Use a clean, dry syringe or pipette to transfer the desired amount of the oily substance.

  • Solubilization (if required): all-E-Heptaprenol is soluble in solvents such as chloroform, dichloromethane, and ethyl acetate.[3] For in vitro assays where solubility can be a challenge due to its hydrophobicity, it can be dissolved in DMSO (at a final concentration of ≤0.1%) or in Tween-80/ethanol emulsions.[1] Sonication (e.g., 15 minutes at 40 kHz) can aid in dissolution.[1]

  • Storage of Aliquots: Store aliquots in amber glass vials at -80°C under an inert atmosphere. This avoids repeated freeze-thaw cycles of the main stock.

This protocol outlines a general procedure to assess the long-term stability of all-E-Heptaprenol.

  • Sample Preparation: Prepare multiple aliquots of all-E-Heptaprenol of a known concentration in a suitable solvent.

  • Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature, with and without exposure to light and air).

  • Time Points: Establish a schedule for sample analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year, and 2 years).

  • Analytical Method: At each time point, analyze the samples using a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a suitable technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[1]

  • Data Analysis: Quantify the amount of intact all-E-Heptaprenol remaining and identify any degradation products. The stability can be expressed as the percentage of the initial concentration remaining at each time point.

Table 2: Example of a Long-Term Stability Study Design

Storage ConditionTime Points for Analysis
-80°C, Amber Vial, Inert Atmosphere0, 6 months, 12 months, 24 months
-20°C, Amber Vial, Inert Atmosphere0, 3 months, 6 months, 12 months
4°C, Amber Vial, Air0, 1 month, 3 months, 6 months
Room Temp, Amber Vial, Air0, 1 week, 1 month, 3 months
Room Temp, Clear Vial, Air0, 1 week, 1 month, 3 months

Visualization of Relevant Pathways and Workflows

all-E-Heptaprenol is synthesized via the isoprenoid pathway. The formation of its precursor, all-E-heptaprenyl diphosphate, is catalyzed by heptaprenyl diphosphate synthase (HepPPS).[1]

G IPP Isopentenyl Diphosphate (IPP) HepPPS Heptaprenyl Diphosphate Synthase (HepPPS) IPP->HepPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->HepPPS HepPP all-E-Heptaprenyl Diphosphate (HepPP) HepPPS->HepPP Sequential Condensation Phosphatase Phosphatase HepPP->Phosphatase Heptaprenol all-E-Heptaprenol Phosphatase->this compound Dephosphorylation G start Start: Receive/Synthesize all-E-Heptaprenol prepare Prepare Aliquots in Vials start->prepare store Store under Varied Conditions (-80°C, -20°C, 4°C, RT, etc.) prepare->store analyze_t0 Analyze Time=0 Samples (HPLC/GC-MS) prepare->analyze_t0 incubate Incubate for Predetermined Time Intervals store->incubate analyze_tx Analyze Samples at Time=x incubate->analyze_tx data Quantify Purity and Degradants analyze_tx->data report Generate Stability Report data->report

References

Application Note: Solubility of all-E-Heptaprenol in Chloroform and Ethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides essential information regarding the solubility of all-E-Heptaprenol in two common organic solvents: chloroform and ethyl acetate. all-E-Heptaprenol is a key intermediate in various biosynthetic pathways, including the production of menaquinone-7 (Vitamin K2), and has garnered interest for its potential therapeutic applications, such as tumor cytotoxic activity.[1][2] Understanding its solubility is critical for experimental design, formulation development, and in vitro and in vivo studies. This application note includes qualitative solubility data, a detailed protocol for quantitative solubility determination, and a diagram of the menaquinone-7 biosynthetic pathway to provide context for its biological relevance.

Qualitative Solubility Data

all-E-Heptaprenol is a lipophilic molecule, a characteristic that dictates its solubility in organic solvents.[3] Based on available data, all-E-Heptaprenol is soluble in both chloroform and ethyl acetate.[1][2]

Table 1: Qualitative Solubility of all-E-Heptaprenol

SolventQualitative Solubility
ChloroformSoluble[1][2]
Ethyl AcetateSoluble[1][2]

Experimental Protocol: Quantitative Solubility Determination of all-E-Heptaprenol

This protocol describes the "shake-flask" method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.[4] This method is suitable for lipophilic compounds like all-E-Heptaprenol.

2.1. Materials

  • all-E-Heptaprenol (solid or oil)

  • Chloroform (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of all-E-Heptaprenol to a glass vial. The exact amount should be enough to ensure that undissolved solute remains after equilibrium is reached.

    • Add a known volume of the desired solvent (chloroform or ethyl acetate) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a vortex mixer to agitate the samples.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) at a constant temperature (e.g., 25 °C). This ensures that the solvent is fully saturated with the solute.

  • Separation of Undissolved Solute:

    • After equilibration, visually confirm the presence of undissolved all-E-Heptaprenol.

    • Centrifuge the vials at a high speed to pellet the undissolved solid or oil.

    • Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of all-E-Heptaprenol of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved all-E-Heptaprenol.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated supernatant.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Biological Context: Role in Menaquinone-7 Biosynthesis

all-E-Heptaprenol is a crucial precursor in the biosynthesis of menaquinone-7 (MK-7), a form of Vitamin K2.[5] Vitamin K2 is essential for various physiological processes, including blood coagulation and bone metabolism.[5] The heptaprenyl diphosphate synthase enzyme catalyzes the formation of the C35 isoprenoid chain that is a key component of some menaquinones.[5] The following diagram illustrates the simplified biosynthetic pathway of menaquinone-7, highlighting the incorporation of the heptaprenyl group derived from all-E-Heptaprenol.

Menaquinone-7 Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Menaquinone Pathway IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP HepPP all-E-Heptaprenyl Diphosphate FPP->HepPP Heptaprenyl Diphosphate Synthase DMK7 Demethylmenaquinone-7 HepPP->DMK7 Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate (DHNA) Chorismate->DHNA men genes DHNA->DMK7 DHNA-heptaprenyltransferase (MenA) MK7 Menaquinone-7 (MK-7) DMK7->MK7 Methyltransferase (UbiE)

Caption: Menaquinone-7 Biosynthesis Pathway.

Conclusion

all-E-Heptaprenol exhibits good solubility in chloroform and ethyl acetate, facilitating its use in various research and development applications. The provided protocol for quantitative solubility determination will aid researchers in obtaining precise measurements for their specific experimental conditions. Understanding the role of all-E-Heptaprenol in critical biosynthetic pathways, such as that of menaquinone-7, underscores its importance in drug development and biochemical research.

References

Application Notes and Protocols: The Use of all-E-Heptaprenol in Proteomics and Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: All-E-Heptaprenol is a C35 polyprenol, a class of long-chain isoprenoid alcohols, characterized by seven isoprene units linked with all double bonds in the trans ('E') configuration.[1][2] This all-trans arrangement confers a relatively linear and rigid molecular structure, which is critical for its biological functions.[1] Primarily found in bacteria, its diphosphorylated form, all-E-heptaprenyl diphosphate, serves as a key precursor in the biosynthesis of essential molecules like menaquinone-7 (Vitamin K2) and as a lipid carrier for sugar moieties in the assembly of the bacterial cell wall.[1][3]

While direct, extensive applications of all-E-Heptaprenol as a tool in proteomics and metabolomics are still emerging, its integral role in vital bacterial pathways presents significant opportunities for research. These application notes provide an overview of its established biological context and propose detailed protocols for its use in metabolomic and proteomic investigations, particularly in the fields of antibiotic development and the study of lipid-protein interactions.

Application Note 1: Metabolomic Profiling of the Isoprenoid Pathway in Bacteria

Objective: To utilize all-E-Heptaprenol as a reference standard and tracer for studying the bacterial isoprenoid pathway, which is a key target for novel antibiotics.

Background: The isoprenoid pathway synthesizes the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are sequentially condensed to form longer-chain polyprenols like all-E-heptaprenyl diphosphate.[1] This molecule is essential for the survival of many bacteria, including mycobacteria.[1] By using analytical techniques to quantify all-E-Heptaprenol and its precursors, researchers can study the metabolic flux through this pathway and assess the efficacy of inhibitors.

Table 1: Physicochemical Properties of all-E-Heptaprenol

PropertyValueSource
Chemical Formula C₃₅H₅₈O[4][5]
Molecular Weight 494.83 g/mol [4][5]
CAS Number 32304-16-8[4]
Appearance Colorless Oil[6]
Solubility Chloroform, Dichloromethane, Ethyl Acetate[7]
Storage Temperature -20°C under inert atmosphere[7]
Experimental Protocol: LC-MS/MS Quantification of all-E-Heptaprenol in Bacterial Lysates

This protocol outlines a method for the extraction and quantification of all-E-Heptaprenol from bacterial cultures, suitable for assessing the impact of pathway inhibitors.

Materials:

  • Bacterial culture (e.g., Mycobacterium smegmatis)

  • all-E-Heptaprenol standard (for calibration curve)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Internal Standard (e.g., a commercially available deuterated polyprenol)

  • Centrifuge, Sonicator, Nitrogen evaporator

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Culture Growth and Harvesting: Grow bacterial cultures to the mid-logarithmic phase. Introduce experimental conditions (e.g., treatment with a pathway inhibitor) for the desired duration. Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Metabolite Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in 1 mL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Add the internal standard to the mixture.

    • Sonicate the sample for 3 cycles of 30 seconds on ice to lyse the cells.

    • Add 0.5 mL of chloroform and vortex for 1 minute.

    • Add 0.5 mL of water and vortex for 1 minute to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

  • Sample Preparation:

    • Carefully collect the lower organic phase, which contains the lipids and polyprenols.

    • Dry the extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column with a gradient elution, for example, from 80% methanol in water to 100% methanol over 15 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for all-E-Heptaprenol and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Prepare a calibration curve using the all-E-Heptaprenol standard.

    • Calculate the concentration of all-E-Heptaprenol in the samples by normalizing its peak area to the peak area of the internal standard and comparing it against the calibration curve.

Isoprenoid_Pathway IPP IPP / DMAPP HepPP all-E-Heptaprenyl-PP IPP->HepPP HepP Heptaprenyl-P HepPP->HepP Phosphatase HepOH all-E-Heptaprenol HepPP->HepOH Phosphatase Menaquinone Menaquinone-7 (Vitamin K2) HepPP->Menaquinone Transferase CellWall Cell Wall Precursors (e.g., Peptidoglycan) HepP->CellWall Proteomics_Workflow Culture Bacterial Culture Treatment Treat with Inhibitor (e.g., targeting Heptaprenol Pathway) Culture->Treatment Control Vehicle Control Culture->Control Lysis Combine, Lyse & Extract Proteins Treatment->Lysis Control->Lysis Digestion Trypsin Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis: Protein ID & Quantification LCMS->Data Pathway Pathway & Functional Analysis Data->Pathway Membrane_Interaction This compound all-E-Heptaprenol Membrane Cancer Cell Membrane This compound->Membrane Incorporation Fluidity Altered Membrane Fluidity & Lipid Packing Membrane->Fluidity Proteins Disrupted Membrane Protein Function (e.g., Receptors, Channels) Fluidity->Proteins Signaling Aberrant Downstream Signaling Proteins->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis

References

Troubleshooting & Optimization

Improving yield in multi-step all-E-Heptaprenol chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of all-E-Heptaprenol

Welcome to the technical support center for the multi-step chemical synthesis of all-E-Heptaprenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the overall yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the multi-step synthesis of all-E-Heptaprenol?

A1: The most common and effective strategy is a chain-lengthening approach. This typically starts from a commercially available, shorter all-E-prenol, such as geranylgeraniol (C20), and sequentially adds isoprene units. A key advantage of modern methods is the replacement of hazardous and low-temperature steps with more efficient room-temperature reactions, significantly reducing synthesis time.[1][2]

Q2: What is the most critical step affecting the overall yield and purity of all-E-Heptaprenol?

A2: The allylic bromination steps are the most critical. These reactions often lead to the formation of undesired Z-isomers, which are difficult to separate from the desired all-E product and significantly lower the overall yield.[1][2] Careful control of reaction conditions and thorough purification after these steps are crucial.

Q3: Are there alternatives to using liquid ammonia for the acetylene addition step?

A3: Yes, a significant improvement in the synthesis is the replacement of the hazardous liquid ammonia/acetylene addition step with the use of sodium acetylide in dimethoxyethane (DME) at room temperature. This reaction is typically complete within an hour and is a much safer and more accessible method for ordinary laboratories.[1][2]

Q4: How can I monitor the progress of the reaction and the formation of byproducts?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of each reaction step. It allows for the effective control of undesired isomers and other byproducts, ensuring timely intervention and optimization.[1][2]

Q5: What is the most effective method for purifying the final all-E-Heptaprenol product?

A5: A multi-step chromatographic approach is highly effective. Initially, crude polyprenols can be purified on Alumina N. Subsequently, chromatography on silver nitrate-impregnated Alumina N is used to separate the Z/E isomers.[1]

Troubleshooting Guides

Issue 1: Low Yield after Bromination Step

Symptoms:

  • Lower than expected mass of the crude bromide product.

  • HPLC analysis shows a significant amount of starting alcohol remaining.

  • Formation of multiple, difficult-to-identify byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Ensure the geranylgeraniol is completely dry. - Use fresh, high-quality phosphorus tribromide (PBr3). - Extend the reaction time slightly (e.g., from 30 to 45 minutes) and monitor by HPLC.Increased conversion of the starting alcohol to the desired bromide.
Degradation of Product - Maintain the reaction at room temperature; avoid overheating. - Perform the aqueous work-up promptly after the reaction is complete.Minimized formation of degradation byproducts.
Formation of Z-Isomers - While difficult to avoid completely, using N-bromosuccinimide (NBS) can sometimes offer better control over stereochemistry compared to PBr3.[3] - Proceed to the next step and plan for a thorough purification to separate isomers later.While Z-isomer formation may still occur, subsequent purification will isolate the desired all-E-isomer.
Issue 2: Incomplete Hydrogenation of the Acetylenic Intermediate

Symptoms:

  • HPLC analysis shows the presence of the starting acetylenic compound after the reaction.

  • The final product contains impurities with slightly different retention times than all-E-Heptaprenol.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Catalyst Poisoning or Inactivity | - Use fresh Lindlar's catalyst. - Ensure the quinoline used to moderate the catalyst is not in excess, as this can halt the reaction. | Complete conversion of the alkyne to the corresponding cis-alkene. | | Insufficient Hydrogen | - Ensure a steady flow of hydrogen gas. - Check for leaks in the hydrogenation apparatus. | Full consumption of the starting material. | | Over-reduction to Alkane | - Do not extend the reaction time unnecessarily; monitor closely with HPLC.[4] - Ensure the catalyst is properly poisoned with quinoline. | Formation of the desired alkene with minimal or no alkane byproduct. |

Issue 3: Difficulty in Separating Z/E Isomers

Symptoms:

  • HPLC analysis of the final product shows two or more closely eluting peaks corresponding to the polyprenol.

  • NMR spectroscopy indicates the presence of both E and Z isomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Chromatography - Use freshly prepared silver nitrate-impregnated alumina or silica gel. - Optimize the solvent system for the column chromatography. A gradient of diethyl ether in hexane is often effective.[1] - Ensure the column is not overloaded.Baseline separation of the all-E and Z-isomers on HPLC.
Co-elution of Isomers - Repeat the silver nitrate chromatography with a shallower solvent gradient. - Consider using a semi-preparative HPLC system for very difficult separations.[5]Isolation of the all-E-Heptaprenol with high isomeric purity.

Quantitative Data Summary

The following table summarizes the expected yields for a multi-step synthesis of a polyprenol (pentaprenol, C25) via a chain-lengthening approach starting from geranylgeraniol (C20). These values can serve as a benchmark for the synthesis of all-E-Heptaprenol (C35).

Reaction Step Starting Material Product Reported Yield Reference
Overall Yield (Z/E mixture) Geranylgeraniol (GG-OH)Pentaprenol25-30%[1]
Allylic Bromination GeranylgeraniolGeranylgeranyl bromideHigh (typically >90%)Assumed based on common reaction efficiency
Acetylene Addition Geranylgeranyl bromideC22 Acetylenic alcoholGood (typically >80%)[1][2]
Hydrogenation C22 Acetylenic alcoholC22 all-E, Z-alkenolHigh (typically >95%)[4]
Second Bromination C22 all-E, Z-alkenolC22 all-E, Z-alkenyl bromideHigh (typically >90%)Assumed based on common reaction efficiency
Final Chain Extension & Hydrolysis C22 all-E, Z-alkenyl bromidePentaprenolGood[1]

Experimental Protocols

Protocol 1: Synthesis of all-E-Heptaprenol via Chain Lengthening

This protocol is adapted from the synthesis of pentaprenol and outlines a general procedure for one cycle of chain extension. For heptaprenol, this cycle would be repeated.

Step 1: Allylic Bromination

  • Dissolve 10 mmol of the starting all-E-prenol (e.g., geranylgeraniol) in 25 mL of diethyl ether.

  • Add 4.35 mmol of PBr₃ dropwise while stirring at room temperature.

  • Continue stirring for 30 minutes.

  • Quench the reaction by slowly adding 25 mL of a saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude allylic bromide.

Step 2: Acetylene Addition

  • In a separate flask, add sodium acetylide to dimethoxyethane (DME) at room temperature.

  • Add the crude allylic bromide from Step 1 to the sodium acetylide suspension.

  • Stir the reaction for 1 hour at room temperature.

  • Monitor the reaction by HPLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer and evaporate the solvent.

Step 3: Hydrogenation

  • Dissolve the acetylenic alcohol from Step 2 in hexane.

  • Add Lindlar's catalyst and a small amount of quinoline.

  • Bubble hydrogen gas through the solution for 5-10 minutes at room temperature.

  • Monitor the reaction by HPLC to avoid over-reduction.

  • Filter off the catalyst and evaporate the solvent to yield the extended prenol.

Repeat these steps for further chain extension.

Protocol 2: Purification of all-E-Heptaprenol
  • Prepare a column with Alumina N (Grade III).

  • Load the crude this compound and elute with a gradient of 20-40% diethyl ether in hexane to obtain a mixture of Z/E isomers.

  • Prepare a second column with Alumina N (Grade IV) impregnated with 5% silver nitrate.

  • Load the Z/E isomer mixture and elute with a gradient of 20-50% diethyl ether in hexane.

  • Collect fractions and analyze by HPLC. The all-E isomer will elute at a specific solvent concentration (e.g., 30-50% diethyl ether in hexane for pentaprenol).[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_purification Purification start Start: Geranylgeraniol (C20) brom1 Step 1: Allylic Bromination start->brom1 acet1 Step 2: Acetylene Addition brom1->acet1 hydro1 Step 3: Hydrogenation acet1->hydro1 intermediate1 Intermediate: C25 Prenol hydro1->intermediate1 brom2 Step 4: Allylic Bromination intermediate1->brom2 acet2 Step 5: Acetylene Addition brom2->acet2 hydro2 Step 6: Hydrogenation acet2->hydro2 intermediate2 Intermediate: C30 Prenol hydro2->intermediate2 brom3 Step 7: Allylic Bromination intermediate2->brom3 acet3 Step 8: Acetylene Addition brom3->acet3 hydro3 Step 9: Hydrogenation acet3->hydro3 crude_hep Crude this compound (C35) hydro3->crude_hep alumina Alumina N Chromatography crude_hep->alumina ag_alumina AgNO3-Alumina Chromatography alumina->ag_alumina final_product Final Product: all-E-Heptaprenol ag_alumina->final_product

Caption: Workflow for the multi-step synthesis of all-E-Heptaprenol.

troubleshooting_yield cluster_brom Bromination Troubleshooting cluster_hydro Hydrogenation Troubleshooting start Low Overall Yield check_brom Check Bromination Step Yield start->check_brom check_hydro Check Hydrogenation Step Yield start->check_hydro check_purify Check Purification Recovery start->check_purify brom_yield Low Bromination Yield? check_brom->brom_yield hydro_yield Incomplete Hydrogenation? check_hydro->hydro_yield brom_yield->check_hydro No incomplete_brom Incomplete Reaction? brom_yield->incomplete_brom Yes degradation Product Degradation? incomplete_brom->degradation No fix_brom - Use fresh reagents - Extend reaction time incomplete_brom->fix_brom Yes fix_degrade - Control temperature - Prompt work-up degradation->fix_degrade Yes hydro_yield->check_purify No catalyst_issue Catalyst Inactive? hydro_yield->catalyst_issue Yes over_reduction Over-reduction? catalyst_issue->over_reduction No fix_catalyst - Use fresh catalyst - Check quinoline amount catalyst_issue->fix_catalyst Yes fix_over_reduce - Monitor by HPLC - Do not extend time over_reduction->fix_over_reduce Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Enzymatic Assays of Heptaprenyl Diphosphate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays involving heptaprenyl diphosphate synthase.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Issue 1: Low or No Enzyme Activity

Question Possible Causes & Troubleshooting Steps
Why am I observing little to no formation of heptaprenyl diphosphate in my assay? 1. Enzyme Inactivity: - Check Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C in a suitable buffer) and has not undergone multiple freeze-thaw cycles. - Confirm Activity: If possible, test the enzyme with a positive control substrate or a previously validated batch.2. Substrate Degradation: - Allylic Substrate (FPP): Farnesyl diphosphate (FPP) can be unstable. Use freshly prepared or recently purchased FPP. Store it properly as recommended by the supplier. - Isopentenyl Diphosphate (IPP): While more stable than FPP, ensure your IPP stock is not degraded. If using radiolabeled IPP, be mindful of its shelf life.3. Incorrect Assay Conditions: - Buffer pH: The optimal pH for heptaprenyl diphosphate synthase activity can vary. Most assays perform well in a pH range of 7.0-8.0. Prepare fresh buffer and verify its pH. - Divalent Cations: These enzymes require a divalent cation, typically Mg²⁺, for activity. Ensure it is present in the assay buffer at an appropriate concentration (usually 1-5 mM). - Temperature: Most synthases are active between 25°C and 37°C. Extreme temperatures can lead to denaturation and loss of activity.[1][2]4. Presence of Inhibitors: - Contaminants: Ensure all reagents and labware are free from contaminants that could inhibit the enzyme, such as detergents or residual chemicals from purification. - Substrate Analogs/Bisphosphonates: Be aware that bisphosphonates are potent inhibitors of prenyl diphosphate synthases.[3][4][5]

Issue 2: High Background or Non-Specific Products

Question Possible Causes & Troubleshooting Steps
My TLC analysis shows multiple spots or high background, making it difficult to quantify the product. What can I do? 1. Substrate Impurity: - Check Substrate Purity: Your FPP or radiolabeled IPP may contain impurities that are being detected. If possible, verify the purity of your substrates using an appropriate analytical method.2. Reaction Time Too Long: - Optimize Incubation Time: Excessively long incubation times can sometimes lead to the formation of side products or degradation of the final product. Perform a time-course experiment to determine the optimal reaction time where product formation is linear.3. Improper Product Extraction: - Extraction Method: The extraction of prenyl diphosphates requires specific protocols. A common method involves acid hydrolysis to convert the diphosphates to their corresponding alcohols, followed by extraction with an organic solvent like n-butanol or hexane.[3] Ensure this process is carried out efficiently.4. TLC System Not Optimized: - Solvent System: The choice of solvent system for TLC is critical for separating the product from substrates and byproducts. Experiment with different solvent systems to achieve better separation. A system that works for separating prenyl alcohols of different chain lengths is often required.[3]

Issue 3: Poor Reproducibility

Question Possible Causes & Troubleshooting Steps
I am getting inconsistent results between assay replicates. What are the likely sources of this variability? 1. Pipetting Errors: - Calibrate Pipettes: Ensure all pipettes are properly calibrated, especially those used for small volumes of enzyme or substrates. - Consistent Technique: Use consistent pipetting techniques to minimize variability.2. Inconsistent Incubation Conditions: - Temperature Control: Use a water bath or incubator that provides a stable and uniform temperature. - Timing: Use a timer to ensure all reactions are incubated for the exact same duration.3. Reagent Instability: - Prepare Fresh Master Mixes: If setting up multiple reactions, prepare a master mix of common reagents to ensure each reaction receives the same concentration of components. Prepare this mix fresh before each experiment. - Substrate Stability: As mentioned, FPP is labile. Its degradation over the course of an experiment can lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the primary substrates for heptaprenyl diphosphate synthase? Heptaprenyl diphosphate synthase catalyzes the condensation of one molecule of (2E,6E)-farnesyl diphosphate (FPP) with four molecules of isopentenyl diphosphate (IPP).[6][7]

Q2: How is the final product, heptaprenyl diphosphate, typically detected and quantified? The most common method involves using a radiolabeled substrate, typically [¹⁴C]IPP. After the enzymatic reaction, the radioactive products are separated from the unreacted substrate. This is often done by hydrolyzing the prenyl diphosphates to alcohols, extracting the alcohols into an organic solvent, and then separating them by thin-layer chromatography (TLC). The radioactivity of the product spot is then quantified using a phosphorimager or scintillation counting.[3]

Q3: What is the role of the two components (I and II) mentioned for some bacterial heptaprenyl diphosphate synthases? In some bacteria, like Bacillus subtilis, the heptaprenyl diphosphate synthase is composed of two different, dissociable subunits, often called component I and component II. Neither component has catalytic activity on its own, and they must combine to form a functional enzyme.[1] However, in other organisms, such as Toxoplasma gondii, the enzyme is functional as a single protein.[3]

Q4: Can this enzyme use other allylic diphosphates as substrates? The substrate specificity can vary. While FPP is the natural substrate for initiating the synthesis of the C₃₅ chain, some synthases may accept other allylic precursors like geranyl diphosphate (GPP) or geranylgeranyl diphosphate (GGPP), although often with different efficiencies.[3]

Q5: How can I determine the kinetic parameters (Kₘ and Vₘₐₓ) for my enzyme? To determine the kinetic parameters, you must measure the initial reaction rate at various substrate concentrations while keeping the concentration of the other substrate at a saturating level. For example, to find the Kₘ for FPP, you would vary its concentration while keeping the IPP concentration high and constant. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis.[3][8]

Data Presentation

Table 1: Example Kinetic Parameters for Heptaprenyl Diphosphate Synthase (Toxoplasma gondii Coq1)

The following table summarizes kinetic parameters for the recombinant T. gondii heptaprenyl diphosphate synthase (TgCoq1). The concentration of one allylic substrate was varied while the counter substrate (IPP) was kept at a saturating level.

Allylic SubstrateKₘ (μM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
GPP (C₁₀) 1.8 ± 0.30.034 ± 0.0011.9 x 10⁴
FPP (C₁₅) 0.5 ± 0.10.038 ± 0.0017.6 x 10⁴
GGPP (C₂₀) 1.9 ± 0.50.035 ± 0.0021.8 x 10⁴

Data adapted from Sleda, et al. (2022). Values are presented as means ± SD. This data indicates the enzyme is most efficient with its natural allylic substrate, FPP.[3]

Experimental Protocols

Protocol 1: Standard Assay for Heptaprenyl Diphosphate Synthase Activity

This protocol is based on measuring the incorporation of radiolabeled isopentenyl diphosphate ([¹⁴C]IPP) into a long-chain prenyl diphosphate product.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.

  • Enzyme Stock: Purified heptaprenyl diphosphate synthase diluted to a working concentration (e.g., 1-5 µM) in a suitable buffer.

  • Substrate Stocks:

    • 1 mM Farnesyl diphosphate (FPP).

    • 1 mM [¹⁴C]Isopentenyl diphosphate (IPP) (adjust specific activity as needed).

2. Reaction Setup (per 50 µL reaction):

  • 5 µL of 10x Assay Buffer.

  • 5 µL of 1 mM FPP (final concentration: 100 µM).

  • 5 µL of 1 mM [¹⁴C]IPP (final concentration: 100 µM).

  • X µL of enzyme solution (to start the reaction).

  • Nuclease-free water to a final volume of 50 µL.

3. Incubation:

  • Incubate the reaction mixture at 37°C for 30 minutes. The optimal time may vary, so a time-course experiment is recommended.

4. Reaction Quenching and Product Hydrolysis:

  • Stop the reaction by adding 200 µL of a saturated NaCl solution containing 2 M HCl.

  • To hydrolyze the diphosphate products to their corresponding alcohols, incubate the mixture at 37°C for 30 minutes.

5. Product Extraction:

  • Extract the prenyl alcohols by adding 300 µL of n-butanol.

  • Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper organic (n-butanol) phase.

6. Product Analysis by TLC:

  • Spot a small volume (e.g., 10-20 µL) of the n-butanol extract onto a silica TLC plate.

  • Develop the TLC plate using a suitable solvent system (e.g., toluene:ethyl acetate 4:1 v/v).

  • Dry the plate and visualize the radioactive product using a phosphorimager. The product (heptaprenol) will migrate further up the plate than the unreacted substrates.

7. Quantification:

  • Quantify the radioactivity of the product spot and compare it to a standard curve of known [¹⁴C]IPP concentrations to determine the amount of incorporated IPP.

Visualizations

Biosynthetic Pathway of Heptaprenyl Diphosphate

Heptaprenyl_Diphosphate_Pathway FPP Farnesyl Diphosphate (FPP) enzyme Heptaprenyl Diphosphate Synthase FPP->enzyme IPP Isopentenyl Diphosphate (IPP) IPP->enzyme  4x HepPP Heptaprenyl Diphosphate (HepPP) enzyme->HepPP PPi Diphosphate (PPi) enzyme->PPi  4x

Caption: Synthesis of heptaprenyl diphosphate from FPP and IPP.

General Workflow for Enzymatic Assay Optimization

Assay_Workflow start Start: Define Assay Objective reagents Prepare Reagents (Enzyme, Substrates, Buffer) start->reagents setup Set Up Reaction Mixtures reagents->setup incubation Incubate at Defined Temperature and Time setup->incubation quench Quench Reaction & Extract Product incubation->quench analysis Analyze Product (e.g., TLC, HPLC) quench->analysis data Quantify Results analysis->data decision Results Optimal? data->decision optimize Adjust Parameters (pH, Temp, Concentrations) decision->optimize  No end End: Final Protocol decision->end  Yes optimize->setup

Caption: A typical workflow for optimizing an enzymatic assay.

Troubleshooting Logic for Low Enzyme Activity

Troubleshooting_Logic start Problem: Low or No Activity check_enzyme Is the enzyme active? start->check_enzyme check_substrates Are substrates intact? check_enzyme->check_substrates Yes enzyme_issue Source New Enzyme Check Storage/Handling check_enzyme->enzyme_issue No check_conditions Are assay conditions correct? (pH, Mg²⁺, Temp) check_substrates->check_conditions Yes substrate_issue Use Fresh Substrates Verify Purity check_substrates->substrate_issue No condition_issue Remake Buffer Verify pH & Temp check_conditions->condition_issue No ok Problem Solved check_conditions->ok Yes enzyme_issue->ok substrate_issue->ok condition_issue->ok

Caption: A decision tree for troubleshooting low enzyme activity.

References

Technical Support Center: Isolating Pure all-E-Heptaprenol from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of pure all-E-Heptaprenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of all-E-Heptaprenol from natural sources.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the isolation of all-E-Heptaprenol.

Issue 1: Low Yield of Heptaprenol in the Crude Extract

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis (for bacterial sources) Ensure complete cell disruption by optimizing the lysis method (e.g., sonication, French press, or enzymatic digestion). Monitor cell lysis under a microscope.
Inefficient Solvent Extraction Use a solvent system with appropriate polarity to efficiently extract the non-polar this compound. A common choice is a 2:1 (v/v) mixture of chloroform and methanol. Ensure sufficient solvent volume and extraction time. For plant materials, ensure the sample is thoroughly dried and finely ground.
Degradation of this compound during Extraction This compound is susceptible to oxidation due to its multiple double bonds.[1] Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents. Avoid prolonged exposure to light and high temperatures.
Incorrect Natural Source or Low this compound Content Verify the identity of the natural source (e.g., bacterial strain, plant species). The concentration of this compound can vary significantly between different sources and even under different growth conditions.

Issue 2: Incomplete Saponification of the Lipid Extract

Potential Cause Troubleshooting Steps
Insufficient Alkali Ensure a sufficient excess of alkali (NaOH or KOH) is used to completely hydrolyze the fatty acid esters. A typical starting point is 2 M KOH in 86% ethanol.
Inadequate Reaction Time or Temperature The saponification reaction typically requires heating. A common protocol involves heating at 65°C for 24 hours.[2] Monitor the reaction progress by TLC to ensure the disappearance of esterified lipids.
Poor Solubility of the Lipid Extract Ensure the lipid extract is fully dissolved in the saponification mixture. If necessary, increase the volume of the ethanol/water mixture.
Degradation during Saponification While saponification is necessary, prolonged exposure to harsh alkaline conditions and high temperatures can lead to some degradation of polyprenols. Minimize the reaction time as much as possible while ensuring complete saponification.

Issue 3: Co-elution of Impurities during Column Chromatography

Potential Cause Troubleshooting Steps
Similar Polarity of this compound and Impurities Other neutral lipids like sterols and long-chain fatty alcohols can have similar polarities to this compound, making separation on silica gel challenging.
Improper Stationary Phase For the separation of geometric isomers (cis/trans), standard silica gel is ineffective. Use silver nitrate-impregnated silica gel, which separates compounds based on the degree of unsaturation and the geometry of the double bonds. The all-E isomer will have a weaker interaction with the silver ions and elute earlier than the cis isomers.
Suboptimal Mobile Phase Optimize the mobile phase for your specific column. For silica gel chromatography of neutral lipids, a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) is typically used. For silver nitrate chromatography, a similar solvent system can be employed.
Column Overloading Overloading the column will lead to poor separation. As a rule of thumb, the amount of sample loaded should be 1-5% of the weight of the stationary phase.

Issue 4: Poor Peak Shape and Resolution in HPLC Analysis

Potential Cause Troubleshooting Steps
Inappropriate Column A C18 reversed-phase column is commonly used for the analysis of polyprenols.
Suboptimal Mobile Phase For reversed-phase HPLC, a mobile phase consisting of a mixture of methanol and a non-polar solvent like hexane is often effective. The exact ratio may need to be optimized to achieve good resolution.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is compatible with the mobile phase to avoid peak distortion. Ideally, dissolve the sample in the mobile phase itself.
Column Contamination If you observe peak tailing or broadening, the column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., isopropanol or a mixture of chloroform and methanol).
System Issues Check for leaks, ensure the pump is delivering a consistent flow rate, and that the detector lamp is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for isolating all-E-Heptaprenol?

A1: All-E-Heptaprenol is a key intermediate in the biosynthesis of menaquinone-7 (Vitamin K2) in several bacteria, making bacterial cultures a primary source.[3] Some plant sources, particularly coniferous trees like fir, silver fir, and pine, are rich in a variety of polyprenols, which may include this compound, though often as a minor component in a mixture of different chain lengths.

Q2: Why is saponification a necessary step?

A2: In natural extracts, polyprenols are often present as esters of fatty acids. Saponification is a chemical process that uses a strong base (like potassium hydroxide) to break these ester bonds, liberating the free polyprenol alcohol. This step is crucial for two reasons: it allows for the purification of the free alcohol, and it removes the fatty acids, which are major contaminants.

Q3: How can I separate all-E-Heptaprenol from its cis (Z) isomers?

A3: The separation of geometric isomers is a significant challenge in obtaining pure all-E-Heptaprenol. Standard chromatography on silica gel is not effective for this purpose. The recommended method is argentation chromatography, which uses silica gel impregnated with silver nitrate. The silver ions interact with the double bonds of the polyprenols, and this interaction is weaker for the trans (E) isomers, allowing them to be eluted before the cis (Z) isomers.

Q4: What analytical techniques are used to assess the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for assessing the purity of all-E-Heptaprenol. A reversed-phase C18 column is typically used. The purity is determined by the relative area of the this compound peak compared to any impurity peaks in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and the all-E configuration of the double bonds.

Q5: What are the storage conditions for pure all-E-Heptaprenol?

A5: Due to its unsaturated nature, all-E-Heptaprenol is susceptible to oxidation. It should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is recommended) and protected from light. Dissolving it in an oxygen-free solvent can also help to prolong its shelf life.

Quantitative Data Summary

The following table summarizes typical data related to the isolation of polyprenols. Note that specific yields for all-E-heptaprenol are not widely reported, and these values are based on general polyprenol extractions.

Parameter Typical Value Source Material
Total Polyprenol Yield (Crude Extract) 0.5 - 2.0% (of dry weight)Coniferous needles
Purity after Saponification and initial Silica Gel Chromatography 60 - 80%Crude Extract
Purity after Argentation Chromatography > 95%Partially Purified Polyprenol Mixture

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Bacterial Cells

  • Cell Harvesting and Lysis: Harvest bacterial cells by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or sonicator.

  • Solvent Extraction: Extract the cell lysate with a 2:1 (v/v) mixture of chloroform:methanol. Mix vigorously and then centrifuge to separate the phases. Collect the lower organic phase. Repeat the extraction of the aqueous phase and cell debris twice more.

  • Saponification: Combine the organic extracts and evaporate the solvent under reduced pressure. To the dried lipid extract, add a solution of 2 M KOH in 86% ethanol. Reflux the mixture at 65°C for 24 hours under an inert atmosphere.

  • Extraction of Unsaponifiable Lipids: After cooling, add an equal volume of water to the saponification mixture. Extract the unsaponifiable lipids (containing this compound) three times with an equal volume of diethyl ether or hexane.

  • Washing and Drying: Wash the combined organic extracts with water until the aqueous phase is neutral. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 2: Purification of all-E-Heptaprenol by Column Chromatography

  • Silica Gel Chromatography (Initial Purification):

    • Prepare a silica gel column in a non-polar solvent like hexane.

    • Dissolve the unsaponifiable lipid extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and diethyl ether (e.g., 90:10 v/v).

    • Collect fractions and analyze them by TLC to identify the fractions containing this compound.

  • Argentation Chromatography (Isomer Separation):

    • Prepare a column with silica gel impregnated with silver nitrate (typically 5-10% by weight).

    • Dissolve the partially purified this compound fraction in a non-polar solvent and load it onto the column.

    • Elute with a gradient of hexane and diethyl ether. The all-E isomer will elute before the cis isomers.

    • Monitor the fractions by TLC or HPLC to identify the pure all-E-Heptaprenol fractions.

Protocol 3: Purity Assessment by HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and hexane (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_saponification Saponification cluster_purification Purification cluster_analysis Analysis NaturalSource Natural Source (e.g., Bacterial Culture) CrudeExtract Crude Lipid Extract NaturalSource->CrudeExtract Solvent Extraction Unsaponifiables Unsaponifiable Lipids CrudeExtract->Unsaponifiables Alkaline Hydrolysis PartiallyPure Partially Pure this compound Unsaponifiables->PartiallyPure Silica Gel Chromatography Purethis compound Pure all-E-Heptaprenol PartiallyPure->Purethis compound Argentation Chromatography PurityCheck Purity Assessment (HPLC) Purethis compound->PurityCheck

Caption: Experimental workflow for the isolation of pure all-E-Heptaprenol.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Poor Purity Troubleshooting cluster_isomer Isomer Contamination Troubleshooting Start Problem Encountered LowYield Low Yield? Start->LowYield PoorPurity Poor Purity? LowYield->PoorPurity No CheckLysis Optimize Cell Lysis LowYield->CheckLysis Yes IsomerContamination Isomer Contamination? PoorPurity->IsomerContamination No CheckSaponification Ensure Complete Saponification PoorPurity->CheckSaponification Yes UseArgentation Use Argentation Chromatography IsomerContamination->UseArgentation Yes CheckExtraction Optimize Solvent Extraction CheckLysis->CheckExtraction CheckSource Verify Natural Source CheckExtraction->CheckSource OptimizeSilica Optimize Silica Chromatography CheckSaponification->OptimizeSilica

Caption: Logical troubleshooting guide for this compound isolation.

References

Technical Support Center: Refining Reversed-Phase TLC for Polyprenol Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining reversed-phase thin-layer chromatography (RP-TLC) for the separation of polyprenols. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating polyprenols using RP-TLC?

A1: Polyprenols are a class of long-chain, hydrophobic molecules. The primary challenges in their RP-TLC separation stem from their similar structures and high lipophilicity. This can lead to poor resolution, streaking, and overlapping of spots, making it difficult to differentiate between homologs of varying chain lengths.

Q2: Which stationary phase is most suitable for polyprenol separation by RP-TLC?

A2: C18-modified silica gel plates are the most commonly used stationary phase for RP-TLC of hydrophobic compounds like polyprenols.[1] These plates provide a nonpolar surface that allows for separation based on differences in the length and saturation of the polyprenol chain. The choice between different C18 plates can depend on the degree of surface modification (carbon load), which affects the retention of these nonpolar molecules.[2]

Q3: What are the recommended mobile phases for RP-TLC of polyprenols?

A3: For RP-TLC, the mobile phase should be more polar than the stationary phase. Solvent systems for separating hydrophobic compounds on C18 plates are typically mixtures of water with organic solvents like methanol, acetonitrile, or acetone. The optimal ratio will depend on the specific polyprenol homologs being separated. A higher proportion of the organic solvent will decrease retention and increase the Rf value.

Q4: How can I visualize polyprenol spots on an RP-TLC plate?

A4: Since polyprenols are generally not UV-active, visualization often requires a chemical stain.[1][3] A common and effective method is using an iodine chamber, where the plate is exposed to iodine vapor.[4] The iodine reversibly complexes with the organic compounds on the plate, appearing as yellow-brown spots.[4] Destructive methods, such as staining with phosphomolybdic acid or p-anisaldehyde followed by heating, can also be used for visualization.[3][4][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your RP-TLC experiments for polyprenol separation.

Problem 1: Poor Separation or Overlapping Spots

If your polyprenol spots are not well-resolved and appear to be overlapping, consider the following solutions.

Troubleshooting Workflow for Poor Separation

cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Considerations cluster_technique Technique Refinement start Poor Separation of Polyprenol Spots mp1 Decrease Mobile Phase Polarity (Increase Organic Solvent Ratio) start->mp1 If Rf values are too low mp2 Try a Different Organic Solvent (e.g., Acetonitrile instead of Methanol) start->mp2 If selectivity is poor mp3 Incorporate a Third Solvent (e.g., Tetrahydrofuran) start->mp3 For complex mixtures sp1 Use a High-Performance TLC (HPTLC) Plate for Better Resolution start->sp1 To improve spot sharpness sp2 Consider a Stationary Phase with a Different Carbon Load (e.g., C8) start->sp2 To alter retention characteristics t1 Ensure Chamber Saturation Before Development start->t1 For reproducible results t2 Apply Smaller, More Concentrated Spots start->t2 To minimize band broadening t3 Consider a Two-Dimensional TLC Approach start->t3 For very complex samples

Caption: Troubleshooting logic for poor polyprenol separation.

Data on Mobile Phase Composition and Rf Values for Polyphenolic Compounds (as a proxy for Polyprenols)

CompoundMobile Phase (Toluene:Ethyl Acetate:Formic Acid)Rf ValueReference
Rutin5:4:10.08[6]
Quercetin5:4:10.62[6]
Gallic Acid3:4:0.8:0.7 (with Methanol)0.63 ± 0.02[7]
Rutin3:4:0.8:0.7 (with Methanol)0.08 ± 0.02[7]
Quercetin3:4:0.8:0.7 (with Methanol)0.76 ± 0.01[7]

Note: This data is for polyphenolic compounds on normal-phase silica gel, but the principles of adjusting solvent polarity can be applied to RP-TLC of polyprenols.

Problem 2: Streaking of Spots

Streaking is a common issue where the sample elongates from the origin instead of forming a compact spot.

Potential Causes and Solutions for Streaking

CauseSolution
Sample Overload Dilute the sample before application. Apply the sample in smaller increments, allowing the solvent to dry between applications.[1][2]
Sample Insolubility Ensure the sample is fully dissolved in the application solvent. If the sample precipitates at the origin, try a stronger, more volatile solvent for application.
Interaction with Stationary Phase For acidic or basic impurities that might cause streaking, consider adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% triethylamine) to the mobile phase.[1]
High Polarity of Application Solvent Use a less polar solvent for sample application to ensure a narrow starting band.
Problem 3: Spots are Not Visible After Visualization

If you are unable to see your polyprenol spots after attempting visualization, try the following.

Troubleshooting Workflow for Invisible Spots

cluster_concentration Concentration Issues cluster_visualization Visualization Method cluster_compound Compound-Related Issues start Spots Not Visible After Visualization c1 Concentrate the Sample and Re-spot start->c1 If sample is too dilute c2 Spot Multiple Times in the Same Location start->c2 To increase spot intensity v1 Ensure Fresh Iodine Crystals in the Chamber start->v1 If using iodine chamber v2 Try a Different Staining Reagent (e.g., Phosphomolybdic Acid) start->v2 If iodine is ineffective v3 Increase Heating Time/Temperature After Staining start->v3 To enhance stain development cp1 Check for Compound Volatility (Did it evaporate?) start->cp1 cp2 Verify Compound Presence in the Sample start->cp2

Caption: Troubleshooting logic for invisible polyprenol spots.

Experimental Protocols

Protocol 1: General RP-TLC Protocol for Polyprenol Separation

This protocol provides a general framework for the separation of polyprenols on a C18 reversed-phase TLC plate.

Experimental Workflow

cluster_prep Preparation cluster_tlc TLC Procedure cluster_vis Visualization p1 Prepare Mobile Phase (e.g., Methanol:Water 95:5) p3 Prepare TLC Chamber with Saturated Filter Paper p1->p3 p2 Dissolve Polyprenol Sample (e.g., in Chloroform or Hexane) t1 Spot Sample on C18 TLC Plate p2->t1 t2 Develop Plate in Saturated Chamber p3->t2 t1->t2 t3 Dry the Plate Thoroughly t2->t3 v1 Place Plate in Iodine Chamber t3->v1 v2 Observe and Mark Spots v1->v2 v3 Calculate Rf Values v2->v3

Caption: General workflow for RP-TLC of polyprenols.

Methodology:

  • Plate Preparation: Use a pre-coated C18 silica gel TLC plate. Handle the plate carefully by the edges to avoid contaminating the surface.

  • Sample Application: Dissolve the polyprenol extract or standard in a nonpolar, volatile solvent like hexane or chloroform. Using a capillary tube, apply a small spot (1-2 mm in diameter) of the sample to the origin line, about 1 cm from the bottom of the plate.

  • Mobile Phase and Development: Prepare a mobile phase of an appropriate polarity. A starting point could be a mixture of methanol and water (e.g., 95:5 v/v). Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Place the spotted TLC plate into the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization: Place the dried plate in a sealed chamber containing a few crystals of iodine.[4] Warm the chamber gently to promote sublimation of the iodine. Polyprenol spots will appear as yellow-brown spots. Circle the spots with a pencil as they may fade over time.

  • Analysis: Measure the distance traveled by the solvent front and the center of each spot. Calculate the Retention factor (Rf) value for each spot.

References

Technical Support Center: All-E-Heptaprenol Handling & Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of all-E-Heptaprenol in solution.

Frequently Asked Questions (FAQs)

Q1: What is all-E-Heptaprenol and why is it prone to oxidation?

All-E-Heptaprenol is a long-chain isoprenoid alcohol, a type of polyprenol. Its structure contains seven isoprene units with all double bonds in the trans configuration.[1] The presence of multiple double bonds in its long hydrocarbon chain makes it susceptible to oxidation, which can be initiated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures. Oxidation can lead to the formation of various degradation products, including aldehydes and ketones, altering its structure and potentially its biological activity.[1]

Q2: What are the primary signs of all-E-Heptaprenol oxidation in my sample?

Visual signs of degradation are often not apparent in the early stages. The most reliable way to detect oxidation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can reveal the appearance of new peaks corresponding to oxidation products and a decrease in the peak area of the parent all-E-Heptaprenol compound. Spectroscopic methods like UV-Visible spectroscopy can also be employed to monitor changes in the absorption spectra that may indicate degradation.[2]

Q3: What are the general best practices for storing all-E-Heptaprenol to minimize oxidation?

To ensure the stability of all-E-Heptaprenol, it is crucial to store it under conditions that limit its exposure to pro-oxidative factors. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of chemical reactions, including oxidation.
Light Amber vial or light-protected containerPrevents photo-oxidation initiated by UV or visible light.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Displaces oxygen, a key reactant in the oxidation process.
Purity High purity (>95%)Impurities can sometimes act as catalysts for degradation.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in HPLC/LC-MS analysis. Oxidation of all-E-Heptaprenol.Review storage and handling procedures. Ensure the solution was prepared with a solvent purged with inert gas and stored at -20°C in a sealed, light-protected vial. Consider adding an antioxidant.
Decreased concentration of all-E-Heptaprenol over time. Degradation due to oxidation.Implement stricter inert atmosphere techniques during handling and storage. Use freshly prepared solutions for experiments whenever possible.
Inconsistent experimental results. Variable sample integrity due to oxidation.Standardize the protocol for solution preparation, including the use of antioxidants and inert gas. Aliquot stock solutions to minimize freeze-thaw cycles and exposure to air.

Experimental Protocols

Protocol 1: Preparation and Storage of an All-E-Heptaprenol Stock Solution

This protocol describes the preparation of an all-E-Heptaprenol solution with measures to minimize oxidation.

Materials:

  • All-E-Heptaprenol

  • HPLC-grade solvent (e.g., Chloroform, Dichloromethane, or Ethyl Acetate)

  • Inert gas (Argon or Nitrogen) with a regulator and tubing

  • Amber glass vials with PTFE-lined caps

  • Syringes and needles

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT) (optional)

Procedure:

  • Solvent Purging: Before preparing the solution, purge the solvent with an inert gas for at least 15-30 minutes to remove dissolved oxygen. This can be done by bubbling the gas through the solvent using a long needle or a gas dispersion tube.[4][5]

  • Weighing: Accurately weigh the desired amount of all-E-Heptaprenol in a clean, dry amber vial.

  • Dissolution: Add the purged solvent to the vial to achieve the desired concentration (e.g., 1 mg/mL).

  • (Optional) Antioxidant Addition: If using an antioxidant, add it to the solution at a low concentration (e.g., 0.01-0.1% w/v BHT). The optimal concentration may need to be determined empirically.

  • Inert Gas Overlay: Before sealing the vial, flush the headspace with the inert gas for 1-2 minutes to displace any remaining air.[6]

  • Sealing and Storage: Immediately cap the vial tightly. Store the solution at -20°C.

  • Aliquoting: For frequent use, it is advisable to prepare smaller aliquots from the stock solution to avoid repeated warming and exposure of the entire stock to the atmosphere.

Protocol 2: Quantification of All-E-Heptaprenol and its Oxidation Products by HPLC

This protocol provides a general method for the analysis of all-E-Heptaprenol and the detection of its oxidation products using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and hexane is often effective for separating polyprenols.[2] A starting point could be a gradient from 80:20 (v/v) methanol:hexane to 100% methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm.[2]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Dilution: Dilute the all-E-Heptaprenol solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase as the diluent.[7]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could damage the column.[8]

Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the appearance of new, typically more polar (earlier eluting), peaks which may correspond to oxidation products.

  • Quantify the peak area of all-E-Heptaprenol to assess its degradation over time.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing All-E-Heptaprenol Oxidation cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Quality Control Solvent Select HPLC-Grade Solvent Purge Purge Solvent with Inert Gas Solvent->Purge Dissolve Dissolve in Purged Solvent Purge->Dissolve Weigh Weigh All-E-Heptaprenol Weigh->Dissolve Antioxidant Add Antioxidant (Optional) Dissolve->Antioxidant Inert Flush Headspace with Inert Gas Antioxidant->Inert Seal Seal in Amber Vial Inert->Seal Store Store at -20°C Seal->Store Analyze Analyze by HPLC/LC-MS Store->Analyze Periodically Check Check for Degradation Products Analyze->Check

Caption: Experimental workflow for preparing and storing all-E-Heptaprenol solutions to minimize oxidation.

Heptaprenol_Biosynthesis Biosynthesis of All-E-Heptaprenol IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP FPP Farnesyl Diphosphate (FPP) IPP->FPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP enzyme1 Isopentenyl Diphosphate Isomerase IPP->enzyme1 DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP enzyme2 Prenyltransferase GPP->enzyme2 FPP->GGPP HPP Heptaprenyl Diphosphate GGPP->HPP + 3 IPP Heptaprenol All-E-Heptaprenol HPP->this compound enzyme3 Heptaprenyl Diphosphate Synthase HPP->enzyme3 enzyme4 Phosphatase This compound->enzyme4 enzyme1->DMAPP enzyme2->FPP enzyme3->HPP

Caption: Simplified biosynthetic pathway of all-E-Heptaprenol from isoprenoid precursors.

References

Technical Support Center: Enhancing Heptaprenyl Diphosphate Synthase Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the catalytic efficiency of heptaprenyl diphosphate synthase (HepPPs).

Frequently Asked Questions (FAQs)

Q1: What is heptaprenyl diphosphate synthase and what is its primary function?

A1: Heptaprenyl diphosphate synthase (HepPPs) is an enzyme that catalyzes the sequential condensation of four molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to produce heptaprenyl diphosphate (HepPP).[1] This C35 isoprenoid is a crucial precursor for the biosynthesis of ubiquinone (Coenzyme Q7) and menaquinone (Vitamin K2) in various organisms.[2][3][4] The enzyme belongs to the family of transferases, specifically those that transfer aryl or alkyl groups.[1]

Q2: How can the catalytic efficiency of heptaprenyl diphosphate synthase be improved?

A2: The primary method for enhancing the catalytic efficiency of HepPPs is through protein engineering, most commonly by site-directed mutagenesis.[5][6][7] This technique involves making specific and intentional changes to the DNA sequence of the gene encoding the enzyme.[8] By targeting conserved residues within the catalytic site, researchers can potentially improve substrate binding, increase the turnover rate (kcat), and ultimately enhance the overall catalytic efficiency (kcat/Km).[5][7]

Q3: What are the key substrates and cofactors for the HepPPs reaction?

A3: The two main substrates for HepPPs are (2E,6E)-farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP).[1] The reaction also requires a divalent cation as a cofactor, typically magnesium chloride (MgCl2), which is essential for catalytic activity.[9][10]

Q4: What is the significance of the two aspartate-rich motifs (DDXXD) in HepPPs?

A4: The two highly conserved aspartate-rich motifs, often referred to as FARM (First Aspartate-Rich Motif) and SARM (Second Aspartate-Rich Motif), are essential for the catalytic function of many prenyltransferases, including HepPPs.[2][6] These motifs are involved in the binding of the substrates and the divalent metal ion cofactor, which are critical for catalysis.[2]

Troubleshooting Guide

Issue 1: Low or no expression of recombinant heptaprenyl diphosphate synthase.

Possible Cause Suggested Solution
Codon usage of the HepPPs gene is not optimal for the expression host (e.g., E. coli).Synthesize a codon-optimized version of the gene for the specific expression host.
The expressed protein is toxic to the host cells.Lower the induction temperature (e.g., 16-20°C) and use a lower concentration of the inducer (e.g., IPTG). Consider using a weaker promoter or a different expression vector.
The protein is forming insoluble inclusion bodies.Optimize expression conditions as mentioned above. Additionally, try co-expressing molecular chaperones or test different E. coli strains engineered for enhanced soluble protein expression. The protein can also be purified from inclusion bodies and refolded, though this can be challenging.

Issue 2: Purified HepPPs shows low or no enzymatic activity.

Possible Cause Suggested Solution
The enzyme has been denatured during purification.Ensure that all purification steps are carried out at low temperatures (e.g., 4°C). Use a buffer with an appropriate pH and ionic strength. Consider adding stabilizing agents like glycerol or DTT to the buffers.
Absence or incorrect concentration of the essential cofactor, MgCl2.Ensure that MgCl2 is added to the reaction mixture at an optimal concentration (typically in the range of 1-5 mM).[9]
Degradation of substrates (FPP and IPP).Store substrates at -20°C or below. Prepare fresh solutions for each experiment and keep them on ice.
Incorrect assay conditions.Verify the pH, temperature, and buffer composition of the assay mixture. The optimal pH is typically around 7.5.[9]

Issue 3: Site-directed mutagenesis results in a complete loss of enzyme activity.

Possible Cause Suggested Solution
The mutated residue is critical for substrate binding or catalysis.This result itself provides valuable information about the function of that residue. To potentially regain some activity while still modifying the enzyme's properties, consider a more conservative mutation (e.g., substituting an amino acid with one that has similar physicochemical properties).
The mutation has led to improper protein folding.Express the mutant protein at a lower temperature to aid in proper folding. Verify the protein's structural integrity using techniques like circular dichroism.

Quantitative Data

Table 1: Kinetic Parameters of Wild-Type and Mutant Heptaprenyl Diphosphate Synthase from Bacillus subtilis

EnzymeKm (IPP, µM)Km (FPP, µM)Vmax (nmol/min/mg)Reference
Wild-Type15.21.8125[7]
V93G Mutant45.518.225[7]
L94S Mutant66.75.98.3[7]
Y104S Mutant153.89.116.7[7]

Table 2: Kinetic Parameters of Heptaprenyl Diphosphate Synthase from Toxoplasma gondii

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
FPP1.9 ± 0.40.45 ± 0.022.37 x 10⁵[2]
GGPP3.2 ± 0.80.35 ± 0.021.09 x 10⁵[2]
IPP22.3 ± 4.20.44 ± 0.031.97 x 10⁴[2]

Experimental Protocols

1. Site-Directed Mutagenesis of Heptaprenyl Diphosphate Synthase

This protocol outlines a general procedure for introducing point mutations into the HepPPs gene using a commercially available kit.

  • Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • Template DNA: Use a high-purity plasmid DNA containing the wild-type HepPPs gene as the template.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation. A typical thermal cycling program is:

    • Initial denaturation: 95°C for 1 minute.

    • 18-30 cycles of:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • Template Digestion: Digest the parental, non-mutated DNA template by adding a restriction enzyme specific for methylated DNA (e.g., DpnI) directly to the amplification reaction. Incubate at 37°C for 1 hour.

  • Transformation: Transform the DpnI-treated DNA into a competent E. coli strain.

  • Screening and Sequencing: Select several colonies and isolate the plasmid DNA. Confirm the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

2. Assay for Heptaprenyl Diphosphate Synthase Activity

This protocol describes a common radiochemical assay to measure the activity of HepPPs.

  • Reaction Mixture Preparation: Prepare the assay mixture in a final volume of 100 µL. The mixture should contain:

    • 100 mM Tris-HCl (pH 7.4)

    • 1 mM MgCl2

    • 1 mM Dithiothreitol (DTT)

    • 10 µM FPP

    • 40 µM IPP

    • 10 µM [1-¹⁴C]IPP (specific activity ~50-60 Ci/mol)

  • Enzyme Addition: Add a known amount of purified HepPPs (e.g., 1-5 µg) to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding 200 µL of a saturated NaCl solution.

  • Product Extraction: Extract the radiolabeled prenyl diphosphate products by adding 300 µL of 1-butanol and vortexing vigorously. Centrifuge to separate the phases.

  • Quantification: Transfer a portion of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter. The amount of [¹⁴C]IPP incorporated into the butanol-extractable products is a measure of the enzyme's activity.[2][11]

Visualizations

Enzymatic_Reaction FPP Farnesyl Diphosphate (FPP) HepPPs Heptaprenyl Diphosphate Synthase (HepPPs) FPP->HepPPs IPP1 Isopentenyl Diphosphate (IPP) IPP1->HepPPs IPP2 Isopentenyl Diphosphate (IPP) IPP2->HepPPs IPP3 Isopentenyl Diphosphate (IPP) IPP3->HepPPs IPP4 Isopentenyl Diphosphate (IPP) IPP4->HepPPs HepPP Heptaprenyl Diphosphate (HepPP) HepPPs->HepPP PPi 4 Diphosphate (PPi) HepPPs->PPi

Caption: Enzymatic reaction catalyzed by Heptaprenyl Diphosphate Synthase.

Experimental_Workflow wild_type Wild-Type HepPPs Gene mutagenesis Site-Directed Mutagenesis wild_type->mutagenesis mutant_gene Mutant HepPPs Gene mutagenesis->mutant_gene expression Protein Expression (e.g., in E. coli) mutant_gene->expression purification Protein Purification expression->purification activity_assay Enzyme Activity Assay purification->activity_assay kinetics Kinetic Analysis (Km, kcat) activity_assay->kinetics efficiency Determine Catalytic Efficiency kinetics->efficiency Troubleshooting_Logic start Low/No Enzyme Activity check_expression Is the protein expressed and soluble? start->check_expression check_purification Was the purification process optimal? check_expression->check_purification Yes no_expression Troubleshoot Expression: - Codon Optimization - Lower Temperature - Different Host check_expression->no_expression No check_assay Are assay conditions correct? check_purification->check_assay Yes purification_fail Troubleshoot Purification: - Keep at 4°C - Add Stabilizers - Check Buffers check_purification->purification_fail No assay_fail Troubleshoot Assay: - Check Cofactors (Mg2+) - Verify Substrate Integrity - Confirm pH and Temperature check_assay->assay_fail No success Activity Restored check_assay->success Yes

References

Technical Support Center: Quantification of Long-Chain Polyprenols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of long-chain polyprenols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are long-chain polyprenols, and why are they difficult to quantify?

A1: Long-chain polyprenols are naturally occurring isoprenoid alcohols with the general formula H-(C5H8)n-OH, where 'n' can range from 11 to over 20.[1] Their long, hydrophobic nature makes them poorly soluble in polar solvents and prone to aggregation, which complicates extraction, purification, and chromatographic analysis.[1] Furthermore, they often exist in complex mixtures of homologs (different chain lengths) and isomers, requiring high-resolution separation techniques for accurate quantification.[2]

Q2: Which analytical technique is most suitable for polyprenol quantification?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying polyprenol homologs.[1] Both normal-phase and reverse-phase HPLC can be used. Detection is typically performed with a UV detector (around 210-215 nm) or, for higher sensitivity and structural confirmation, with a mass spectrometer (LC-MS).[3][4]

Q3: Why is saponification necessary during sample preparation?

A3: In plant and animal tissues, polyprenols often exist as esters of fatty acids.[5] The saponification step, which involves heating the extract with a base like sodium or potassium hydroxide, is crucial to hydrolyze these esters and liberate the free polyprenol alcohols for accurate quantification. This process also removes interfering lipids.

Q4: What is a suitable internal standard for polyprenol quantification?

A4: An ideal internal standard should be structurally similar to the analytes but not present in the sample. For polyprenols, a commercially available polyprenol homolog of a specific chain length that is absent or present in very low amounts in the sample can be used. The choice depends on the specific sample matrix and the distribution of polyprenol homologs. Adding the internal standard at the earliest stage of sample preparation helps to correct for variations in extraction efficiency and sample handling.[6]

Q5: How can the poor solubility of polyprenols be managed during sample preparation?

A5: Due to their high hydrophobicity, polyprenols have limited solubility in common solvents like ethanol.[1] For analysis, they are typically dissolved in non-polar organic solvents such as hexane or chloroform.[1] For HPLC, it is best to dissolve the final extract in a solvent that is compatible with and ideally weaker than the mobile phase to ensure good peak shape.[5] Co-solubilization with phospholipids can also significantly increase their solubility in ethanolic solutions.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification workflow, from extraction to final analysis.

Issue 1: Low Extraction Yield

Q: I am getting a very low yield of polyprenols from my plant material. What could be the cause?

A: Low extraction yield is a common problem that can stem from several factors related to the sample material, extraction solvent, and procedure.

  • Possible Causes & Solutions:

    • Incomplete Cell Lysis: Ensure the plant material is thoroughly dried and finely ground to maximize the surface area for solvent penetration.

    • Inappropriate Solvent: The choice of solvent is critical. Non-polar solvents like petroleum ether, hexane, or ethyl acetate are effective for extracting polyprenols.[3] A mixture, such as hexane/acetone, may also improve yields.

    • Insufficient Extraction Time/Temperature: Extraction is often performed at elevated temperatures (e.g., 40-70°C) to increase efficiency.[3] However, prolonged exposure to high temperatures (>80°C), light, and oxygen can lead to degradation.[7][8] Consider using a pressurized liquid extraction (PLE) system, which protects the sample from light and oxygen, allowing for higher temperatures without degradation.[7][8]

    • Incomplete Saponification: If polyprenols are present as esters, incomplete saponification will result in a low yield of free alcohols. Ensure adequate concentration of base (e.g., NaOH), reaction time, and temperature (e.g., 40°C for 4 hours) to fully hydrolyze the esters.[3]

Issue 2: Poor HPLC Resolution and Peak Shape

Q: My HPLC chromatogram shows broad, tailing, or poorly resolved peaks. How can I improve the separation?

A: Poor chromatography is often related to the column, mobile phase, or sample injection.

  • Possible Causes & Solutions:

    • Column Contamination or Degradation: Contaminants from the sample can accumulate at the column inlet, causing peak distortion and increased backpressure.[9] Using a guard column and ensuring proper sample filtration (e.g., with a 0.45 µm filter) can protect the analytical column.[1][9]

    • Secondary Silanol Interactions (Peak Tailing): Free silanol groups on the silica-based column packing can interact with the hydroxyl group of polyprenols, causing peak tailing.[10] Using a modern, well-end-capped column or adding a competitive base like triethylamine to the mobile phase can mitigate this issue.[11]

    • Inappropriate Mobile Phase: The mobile phase composition must be optimized for adequate separation of long-chain homologs. For reverse-phase HPLC, a gradient of solvents like methanol, isopropanol, and hexane is often required. Ensure solvents are high-purity (HPLC grade) and properly degassed to prevent baseline noise.[12]

    • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting or splitting.[5][12] Whenever possible, dissolve the sample in the initial mobile phase.[5]

Issue 3: Inaccurate or Irreproducible Quantification

Q: My quantitative results are inconsistent between runs. What could be causing this variability?

A: Quantitative inaccuracy often points to issues with standards, instrument stability, or sample degradation.

  • Possible Causes & Solutions:

    • Analyte Instability: Polyprenols can degrade if exposed to light, oxygen, or high temperatures for extended periods.[7][8] Prepare fresh standards regularly, store stock solutions and samples at low temperatures (e.g., -20°C), and minimize exposure to ambient conditions.

    • Instrument Fluctuation: Variations in pump flow rate or column temperature can cause retention times to drift, affecting peak integration.[9] Using a column thermostat provides a stable temperature environment.[9] Regular pump maintenance is crucial to ensure a consistent flow rate.[12]

    • Lack of Internal Standard: Without an internal standard, variations in injection volume, extraction recovery, and detector response can lead to significant errors. Incorporating a suitable internal standard early in the workflow is essential for accurate quantification.[6]

    • Non-linear Detector Response: Ensure that the concentration of your samples and standards falls within the linear dynamic range of the detector. Overloading the column can lead to flattened peaks and non-linear response.[11]

Issue 4: Challenges in Mass Spectrometry Detection

Q: I am having difficulty detecting my polyprenols with ESI-MS. The signal is weak or absent.

A: The high hydrophobicity and low proton affinity of polyprenols make them challenging to ionize with electrospray ionization (ESI).

  • Possible Causes & Solutions:

    • Poor Ionization Efficiency: Direct analysis of polyprenols by soft ionization techniques can be difficult.[13] The formation of adducts with ions like sodium ([M+Na]+) or acetate ([M+acetate]-) is often more efficient than protonation ([M+H]+) or deprotonation ([M-H]-).[13] Consider adding a small amount of sodium acetate or ammonium acetate to the mobile phase to promote adduct formation.

    • In-source Fragmentation: High source temperatures or voltages can cause the polyprenol molecules to fragment before they are analyzed, leading to a weak molecular ion signal. Optimize the MS source parameters (e.g., temperature, voltages) to minimize fragmentation.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes. Improve sample clean-up procedures or enhance chromatographic separation to isolate polyprenols from interfering substances.

    • Alternative Ionization: If ESI proves ineffective, consider other soft ionization techniques. One study demonstrated successful analysis using MALDI-TOF MS after forming barium adducts ([M-H+Ba]+) on the target plate, which showed high sensitivity.[13]

Data Presentation: Quantitative Summary

Table 1: Comparison of Polyprenol Extraction Methods and Conditions

Plant SourceExtraction SolventMethodTemperatureYield/PurityReference
Cunninghamia lanceolata (Needles)Ethyl AcetateSoxhlet71.4 °C1.22% Yield[3]
Ginkgo biloba (Leaves)Petroleum EtherSolvent ExtractionNot Specified0.92 g DW, 18.3% Purity[3]
Abies sibirica (Needles)Not specified for initial extractionColumn Chromatography PurificationAmbient95-98% Purity[14]
General Plant MaterialBoiling MethanolTraditional Extraction~65 °CLower recovery due to degradation from light/oxygen[8]
General Plant MaterialSuperheated SolventsPressurized Liquid Extraction (PLE)150-200 °CHigher yields due to protection from light/oxygen[7][8]

Experimental Protocols

Protocol 1: General Extraction and Saponification of Polyprenols from Plant Needles

This protocol is a generalized procedure based on common methodologies.[3][8]

  • Preparation of Plant Material: Dry the plant needles in air or a low-temperature oven until brittle. Grind the dried needles into a fine powder using a mill.

  • Solvent Extraction:

    • Place the needle powder into a Soxhlet apparatus.

    • Extract with a suitable organic solvent (e.g., petroleum ether or ethyl acetate) for 4-6 hours at a temperature appropriate for the solvent's boiling point (e.g., 70-80°C).

    • Collect the solvent extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

  • Saponification:

    • To the crude extract, add an alcoholic solution of sodium hydroxide (e.g., 10% NaOH in 90% ethanol).

    • Heat the mixture at a controlled temperature (e.g., 40-60°C) with stirring for 2-4 hours to ensure complete hydrolysis of esters.

  • Extraction of Unsaponifiables:

    • After cooling, transfer the saponified mixture to a separatory funnel.

    • Extract the unsaponifiable fraction (containing the polyprenols) multiple times with a non-polar solvent like petroleum ether or hexane.

    • Combine the organic layers and wash with water until the pH is neutral.

  • Final Preparation:

    • Dry the final organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the purified polyprenol fraction.

    • Store the extract at -20°C under nitrogen until analysis.

Protocol 2: HPLC Analysis of Long-Chain Polyprenols

This protocol outlines a general approach for reverse-phase HPLC analysis.[1]

  • Sample Preparation: Dissolve a known amount of the purified polyprenol extract in a suitable solvent mixture (e.g., 35% isopropanol / 65% methanol).[1] If using an internal standard, add it at this stage. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System & Column:

    • System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or DAD detector.

    • Column: A C18 or C8 reverse-phase column is commonly used.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically required to separate the wide range of polyprenol homologs.

      • Solvent A: Methanol/Water mixture

      • Solvent B: Isopropanol/Hexane mixture

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection Wavelength: 210 nm or 215 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using certified standards of known polyprenol homologs.

    • Integrate the peak areas of the polyprenol homologs in the sample chromatogram.

    • Calculate the concentration of each homolog using the calibration curve and correct for recovery using the internal standard.

Visualizations

G General Workflow for Polyprenol Quantification cluster_0 Sample Preparation cluster_1 Analysis A 1. Plant Material (Drying & Grinding) B 2. Solvent Extraction (e.g., Hexane, Ethyl Acetate) A->B C 3. Saponification (NaOH/EtOH) B->C D 4. Liquid-Liquid Extraction (Purification) C->D E 5. Final Extract (Solvent Evaporation) D->E F 6. Sample Dilution & Filtration E->F Add Internal Standard G 7. HPLC-UV/MS Analysis F->G H 8. Peak Integration & Quantification G->H I 9. Data Reporting H->I G Troubleshooting: Low/Noisy HPLC Signal A Low or Noisy Signal in HPLC Chromatogram B Check Sample Prep: - Concentration too low? - Degradation? - Incomplete extraction? A->B Sample-Related? C Check HPLC System: - Leak in system? - Detector lamp issue? - Contaminated mobile phase? A->C Instrument-Related? D Check MS Parameters (if applicable): - Inefficient ionization? - Incorrect adduct selected? - Source too hot? A->D MS-Specific? B1 Re-extract sample. Increase starting material. Prepare fresh standards. B->B1 C1 Perform leak test. Check lamp energy. Prepare fresh, filtered solvents. C->C1 D1 Add Na+ or NH4+ to mobile phase. Optimize source temp/voltage. D->D1

References

Technical Support Center: Optimizing All-E-Heptaprenol Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of all-E-Heptaprenol phosphorylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this critical step in isoprenoid research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for phosphorylating all-E-Heptaprenol?

A1: The two primary chemical methods for phosphorylating long-chain, unsaturated alcohols like all-E-Heptaprenol are the Phosphorous Oxychloride (POCl₃) method and the Phosphoramidite method. The POCl₃ method is a classical approach that is effective but can be harsh, while the phosphoramidite method offers milder conditions but requires specialized reagents. Enzymatic methods also exist but are not covered in this chemical synthesis guide.

Q2: Why is my phosphorylation reaction yield consistently low?

A2: Low yields can stem from several factors. Incomplete reaction due to steric hindrance of the long heptaprenyl chain is a common issue. Additionally, degradation of the starting material or product under the reaction conditions, especially with the harsher POCl₃ method, can significantly reduce yield. Sub-optimal stoichiometry of reagents, presence of moisture, or inefficient purification can also contribute to low recovery. Refer to the Troubleshooting Guide below for specific solutions.

Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?

A3: Besides the desired heptaprenyl phosphate and unreacted heptaprenol, side products can include heptaprenyl chloride (if using POCl₃), dehydrated cyclic byproducts, or oxidized species if the reaction was not performed under an inert atmosphere. The Troubleshooting Guide provides strategies to minimize these side reactions.

Q4: How can I effectively purify the phosphorylated product?

A4: Purification of the highly lipophilic all-E-Heptaprenyl phosphate is challenging. Silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is typically required to separate the product from the starting material and non-polar byproducts. Refer to the detailed protocol for a recommended solvent system.

Q5: What is the best way to monitor the reaction progress?

A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] The phosphorylated product is significantly more polar than the starting all-E-Heptaprenol and will have a lower Rf value. Staining with a phosphate-specific reagent like molybdenum blue or a general stain like p-anisaldehyde can help visualize the spots.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive phosphorylating agent due to moisture.2. Insufficient activation of phosphoramidite.3. Steric hindrance of the long heptaprenyl chain.4. Reaction temperature is too low.1. Use freshly distilled POCl₃ and anhydrous solvents. Ensure all glassware is flame-dried.2. Use a fresh, high-quality activator (e.g., tetrazole) for phosphoramidite chemistry.3. Increase reaction time and/or temperature moderately.4. For the POCl₃ method, ensure the reaction is maintained at the optimal temperature (e.g., 0°C to room temperature).
Formation of Multiple Byproducts 1. Dehydration and Cyclization: Acidic conditions (especially with POCl₃) can lead to the elimination of water and subsequent cyclization of the polyene chain.[3][4]2. Chlorination: Excess POCl₃ can lead to the formation of heptaprenyl chloride.[5]3. Oxidation: The multiple double bonds are susceptible to oxidation if the reaction is exposed to air.1. Use a non-acidic base like pyridine or triethylamine in excess to neutralize the HCl generated.[3] Maintain low reaction temperatures.2. Use a stoichiometric amount of POCl₃ relative to the alcohol.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Some side products may have similar polarity to the desired phosphorylated product, making separation difficult.2. Product Streaking on Silica Gel: The phosphate group can strongly interact with the silica gel, leading to poor separation.1. Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., methanol or isopropanol) in a non-polar solvent (e.g., chloroform or dichloromethane) is often effective.[6]2. Add a small amount of a modifying agent like triethylamine or acetic acid to the mobile phase to reduce streaking.
Product Degradation During Workup 1. Hydrolysis of Phosphate: The phosphate ester can be susceptible to hydrolysis under strongly acidic or basic conditions during the workup.1. Use mild aqueous workup conditions. A buffered wash may be necessary to neutralize the reaction mixture before extraction.

Experimental Protocols

Method 1: Phosphorylation using Phosphorus Oxychloride (POCl₃)

This method is a robust and widely used procedure for the phosphorylation of alcohols. It is crucial to use anhydrous conditions as POCl₃ reacts violently with water.[5]

Materials and Reagents:

Reagent Purpose Typical Molar Excess (relative to this compound) Notes
All-E-HeptaprenolStarting material1Ensure high purity.
Phosphorus Oxychloride (POCl₃)Phosphorylating agent1.1 - 1.5Should be freshly distilled.
Anhydrous Pyridine or TriethylamineBase and Solvent5 - 10Acts as a solvent and scavenges HCl produced.
Anhydrous Dichloromethane (DCM)Co-solvent-Helps to dissolve the hydrophobic this compound.
Saturated Sodium Bicarbonate SolutionQuenching agent-Neutralizes excess acid.
BrineWashing agent-Removes water-soluble impurities.
Anhydrous Sodium SulfateDrying agent-Removes residual water from the organic phase.

Procedure:

  • Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas (nitrogen or argon).

  • Reaction Setup: Dissolve all-E-Heptaprenol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add anhydrous pyridine or triethylamine to the solution.

  • Addition of POCl₃: Add a solution of freshly distilled POCl₃ in anhydrous dichloromethane dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add saturated sodium bicarbonate solution to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform (e.g., 0% to 10% methanol).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve this compound in anhydrous DCM prep2 Cool to 0°C prep1->prep2 prep3 Add anhydrous pyridine/triethylamine prep2->prep3 react1 Add POCl₃ solution dropwise at 0°C prep3->react1 react2 Stir at 0°C for 1h, then warm to RT for 2-4h react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with NaHCO₃ solution at 0°C react3->workup1 workup2 Aqueous workup (NaHCO₃, H₂O, Brine) workup1->workup2 workup3 Dry organic layer (Na₂SO₄) workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 workup5 Purify by silica gel chromatography workup4->workup5

Method 2: Phosphoramidite-based Phosphorylation

This method proceeds under milder conditions than the POCl₃ method and is suitable for sensitive substrates. It involves the use of a phosphoramidite reagent followed by oxidation.

Materials and Reagents:

Reagent Purpose Typical Molar Excess (relative to this compound) Notes
All-E-HeptaprenolStarting material1Ensure high purity and dryness.
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditePhosphitylating agent1.5 - 2.0A common phosphoramidite reagent.
Anhydrous Dichloromethane (DCM) or AcetonitrileSolvent-Must be of high purity and anhydrous.
Anhydrous Diisopropylethylamine (DIPEA)Base2.0 - 3.0A non-nucleophilic base.
1H-Tetrazole or ETTActivator2.0 - 3.0Activates the phosphoramidite.
tert-Butyl hydroperoxide (TBHP) or m-CPBAOxidizing agent2.0 - 3.0Oxidizes the phosphite to phosphate.
Saturated Sodium Thiosulfate SolutionQuenching agent-Quenches excess oxidant.
TriethylamineDeprotection agent-Removes the cyanoethyl protecting group.

Procedure:

  • Preparation: Ensure all glassware is flame-dried and under an inert atmosphere.

  • Phosphitylation: Dissolve all-E-Heptaprenol in anhydrous dichloromethane. Add diisopropylethylamine, followed by the phosphoramidite reagent and the activator (e.g., 1H-tetrazole). Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Oxidation: Cool the reaction mixture to 0°C and add the oxidizing agent (e.g., TBHP). Stir for 1 hour at 0°C.

  • Workup: Quench the reaction by adding saturated sodium thiosulfate solution. Extract the product with dichloromethane. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Deprotection: Dissolve the crude product in a mixture of pyridine and triethylamine to remove the cyanoethyl protecting group. Stir at room temperature for 1-2 hours.

  • Purification: Concentrate the mixture and purify by silica gel column chromatography as described in Method 1.

G cluster_phosphitylation Phosphitylation cluster_oxidation Oxidation cluster_workup_deprotection Workup, Deprotection & Purification phosph1 Dissolve this compound in anhydrous DCM phosph2 Add DIPEA, phosphoramidite, and activator phosph1->phosph2 phosph3 Stir at RT for 1-2h phosph2->phosph3 oxid1 Cool to 0°C phosph3->oxid1 oxid2 Add oxidizing agent (e.g., TBHP) oxid1->oxid2 oxid3 Stir at 0°C for 1h oxid2->oxid3 workup1 Quench with Na₂S₂O₃ and perform aqueous workup oxid3->workup1 workup2 Dry and concentrate workup1->workup2 deprot1 Remove cyanoethyl group with pyridine/triethylamine workup2->deprot1 purify1 Concentrate and purify by silica gel chromatography deprot1->purify1

Signaling Pathway and Logical Relationships

G cluster_reagents Reactants & Reagents cluster_process Reaction Process cluster_products Products & Byproducts This compound all-E-Heptaprenol Reaction Phosphorylation Reaction This compound->Reaction Phosphorylating_Agent Phosphorylating Agent (e.g., POCl₃ or Phosphoramidite) Phosphorylating_Agent->Reaction Base_Solvent Base / Solvent (e.g., Pyridine, DCM) Base_Solvent->Reaction Workup Aqueous Workup Reaction->Workup Side_Products Side Products (e.g., Heptaprenyl Chloride, Dehydrated Species) Reaction->Side_Products Purification Chromatographic Purification Workup->Purification Heptaprenyl_Phosphate all-E-Heptaprenyl Phosphate Purification->Heptaprenyl_Phosphate

References

Validation & Comparative

Validating all-E-Heptaprenol as a Biomarker for Bacterial Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of all-E-heptaprenol as a biomarker for bacterial metabolic pathways against alternative methods, specifically genetically encoded fluorescent reporters. The content is designed to offer an objective analysis of each approach, supported by detailed experimental protocols and data presentation to aid in the selection of the most suitable method for your research needs.

Introduction to all-E-Heptaprenol

All-E-heptaprenol is a C35 isoprenoid alcohol that plays a crucial role in various bacterial metabolic pathways.[1][2] It serves as a lipid carrier for glycan intermediates in the biosynthesis of cell wall components and is a precursor to the side chain of menaquinones (Vitamin K2), which are essential for bacterial electron transport chains.[1] Its central role in these fundamental processes makes it a strong candidate as a biomarker for bacterial metabolic activity.

Comparison of Biomarker Strategies: all-E-Heptaprenol vs. Fluorescent Reporters

The selection of a biomarker strategy depends on the specific research question, available resources, and desired throughput. Here, we compare the direct quantification of all-E-heptaprenol with the indirect, real-time monitoring offered by fluorescent reporters.

Featureall-E-Heptaprenol (LC-MS/MS)Genetically Encoded Fluorescent Reporters
Measurement Direct quantification of the metaboliteIndirect measurement of pathway activity via reporter protein expression
Sensitivity High, capable of detecting low abundance lipidsHigh, single-cell level detection possible
Specificity High, based on mass and fragmentation patternDependent on the specificity of the promoter/biosensor design
Temporal Resolution Endpoint measurement, reflects accumulated levelsReal-time monitoring of metabolic changes
Throughput Moderate, sample preparation can be a bottleneckHigh, compatible with plate readers and flow cytometry
Expertise Required Expertise in analytical chemistry and mass spectrometryExpertise in molecular biology and fluorescence microscopy/spectroscopy
Cost High initial instrument cost, moderate per-sample costLower initial setup cost, potentially higher development cost for new sensors

Experimental Protocols

Quantification of all-E-Heptaprenol by LC-MS/MS

This protocol outlines the extraction and quantification of all-E-heptaprenol from bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Bacterial Cell Lysate):

  • Grow bacterial cultures to the desired optical density (e.g., mid-log phase).

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in a suitable lysis buffer (e.g., containing a mixture of organic solvents like chloroform:methanol).

  • Disrupt the cells using mechanical methods such as bead beating or sonication on ice.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the lipid extract.

2. Lipid Extraction:

  • Perform a Bligh-Dyer or Folch extraction on the supernatant to separate the lipid phase.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column suitable for lipid analysis (e.g., C18).

    • Mobile Phase: A gradient of solvents such as water with formic acid and acetonitrile/isopropanol.

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for all-E-heptaprenol would need to be determined using a pure standard.

4. Data Analysis:

  • Generate a standard curve using a certified reference material of all-E-heptaprenol.

  • Quantify the amount of all-E-heptaprenol in the samples by comparing their peak areas to the standard curve.

  • Normalize the results to the initial cell number or total protein content.

Monitoring Isoprenoid Pathway Activity with a Genetically Encoded Fluorescent Reporter

This protocol describes the use of a GFP-based reporter system to monitor the activity of a promoter that is responsive to the flux through the isoprenoid pathway.

1. Construction of the Fluorescent Reporter Plasmid:

  • Identify a promoter in the target bacterium that is known to be regulated by intermediates or downstream products of the isoprenoid pathway.

  • Clone this promoter upstream of a Green Fluorescent Protein (GFP) gene in an appropriate expression vector for the target bacterium.

  • Incorporate a strong ribosome binding site (RBS) to ensure efficient translation of the GFP mRNA.

  • Include a selectable marker (e.g., antibiotic resistance) for plasmid maintenance.

2. Transformation and Culture:

  • Transform the reporter plasmid into the bacterial strain of interest.

  • Grow the transformed bacteria in a suitable medium under conditions that modulate the isoprenoid pathway (e.g., with or without pathway-specific inhibitors or inducers).

3. Fluorescence Measurement:

  • Plate Reader:

    • Grow cultures in a microplate format.

    • Measure both optical density (OD) at 600 nm and GFP fluorescence (e.g., excitation at 485 nm, emission at 510 nm) at regular time intervals.

    • Calculate the normalized fluorescence (Fluorescence/OD600) to account for differences in cell density.

  • Flow Cytometry:

    • Harvest cells at specific time points.

    • Analyze the fluorescence of individual cells to assess population heterogeneity in pathway activity.

  • Fluorescence Microscopy:

    • Visualize GFP expression in real-time to observe spatial and temporal changes in pathway activity within a population.

4. Data Analysis:

  • Correlate the changes in normalized fluorescence with the specific experimental conditions to infer changes in the isoprenoid pathway activity.

  • Compare the fluorescence levels between different strains or conditions to identify factors that upregulate or downregulate the pathway.

Visualizations

All-E-Heptaprenol_Biosynthesis_Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP HPP Heptaprenyl Pyrophosphate FPP->HPP Heptaprenol all-E-Heptaprenol HPP->this compound Menaquinone Menaquinone Biosynthesis HPP->Menaquinone CellWall Cell Wall Biosynthesis This compound->CellWall

Biosynthetic pathway of all-E-heptaprenol.

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Lipid Extraction Lysis->Extraction LC Liquid Chromatography Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Quant Quantification MS->Quant

Workflow for all-E-heptaprenol quantification.

Fluorescent_Reporter_Workflow cluster_Construct Reporter Construction cluster_Measurement Fluorescence Measurement Promoter Identify Pathway-Responsive Promoter Cloning Clone Promoter upstream of GFP Promoter->Cloning Transform Transform into Bacteria Cloning->Transform Culture Culture under Test Conditions Transform->Culture Measure Measure Fluorescence & OD Culture->Measure Analyze Normalize and Analyze Data Measure->Analyze

Workflow for fluorescent reporter assay.

Conclusion

The validation of all-E-heptaprenol as a biomarker for bacterial metabolic pathways offers a direct and specific method for assessing the activity of the isoprenoid and menaquinone biosynthesis pathways. The high sensitivity and specificity of LC-MS/MS make it a robust technique for quantitative analysis. However, the requirement for specialized equipment and expertise, along with its endpoint nature, may not be suitable for all research applications.

Genetically encoded fluorescent reporters provide a powerful alternative for real-time, high-throughput monitoring of metabolic pathway dynamics at the single-cell level. While the development of specific and validated biosensors for the isoprenoid pathway requires significant upfront investment in molecular biology, the potential for dynamic and high-content data acquisition is a major advantage.

Ultimately, the choice between these two approaches will depend on the specific experimental goals. For precise, absolute quantification of a key metabolic intermediate, LC-MS/MS analysis of all-E-heptaprenol is the preferred method. For dynamic, high-throughput screening and the study of population heterogeneity in metabolic activity, fluorescent reporters offer a compelling alternative. A combination of both approaches could provide the most comprehensive understanding of bacterial metabolic pathways.

References

A Comparative Analysis of All-E-Heptaprenol and Dolichols in Eukaryotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of all-E-heptaprenol and dolichols, two classes of polyisoprenoid alcohols, with a focus on their relevance to eukaryotic systems. While both are derived from the isoprenoid biosynthesis pathway, their distinct structural characteristics dictate their divergent biological roles. This comparison synthesizes available experimental data to highlight their differences in structure, biosynthesis, and function, providing a valuable resource for researchers in cell biology, biochemistry, and drug discovery.

At a Glance: Key Differences

FeatureAll-E-HeptaprenolDolichols
Stereochemistry All-trans (all-E) configurationMixed cis- and trans-isoprene units
Molecular Shape Rigid, linear structureFlexible, curved or folded structure
Primary Domain Primarily BacteriaEukaryotes and Archaea
Primary Role in Eukaryotes Not a primary endogenous molecule; potential for exogenous effectsEssential lipid carrier for N-linked glycosylation
Key Precursor To Menaquinone-7 (Vitamin K2) and Ubiquinone-7 (in bacteria)Dolichol phosphate, the carrier for oligosaccharide synthesis

Structural and Physicochemical Properties

The fundamental difference between all-E-heptaprenol and dolichols lies in the stereochemistry of their isoprene units. All-E-heptaprenol consists of seven isoprene units linked in an all-trans configuration, resulting in a relatively straight and rigid molecular structure.[1] In contrast, dolichols are characterized by a majority of cis-isoprene units, with a few trans-units at the α-end, leading to a more flexible and bent conformation.[1] This structural variance significantly impacts their physical properties and biological functions.

PropertyAll-E-HeptaprenolDolichols
Molecular Formula C₃₅H₅₈OVaries (e.g., C₉₅H₁₅₆O for Dolichol-19)
Molecular Weight 494.83 g/mol Varies (typically >1000 g/mol )
Boiling Point (Predicted) 583.7 ± 19.0 °CNot well-defined due to heterogeneity and high molecular weight
Density (Predicted) 0.887 ± 0.06 g/cm³Not well-defined
Solubility Chloroform, Dichloromethane, Ethyl Acetate[2]Soluble in nonpolar organic solvents
Melting Point Trans isomers generally have higher melting points than cis isomers[3][4]Generally lower melting points than their all-trans counterparts of similar length

The all-trans configuration of heptaprenol is optimal for its function as a substrate for specific prenyltransferases involved in its biosynthesis and subsequent enzymatic modifications in bacteria.[1] Conversely, the flexible structure of dolichols is crucial for their role within the endoplasmic reticulum membrane, where they act as lipid carriers for the assembly of oligosaccharides in N-linked glycosylation.[1]

Biosynthesis

Both all-E-heptaprenol and dolichols originate from the mevalonate pathway, which synthesizes the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

All-E-Heptaprenol Biosynthesis: The formation of all-E-heptaprenol involves the sequential head-to-tail condensation of IPP units with an allylic diphosphate primer, catalyzed by prenyltransferases (isoprenyl diphosphate synthases).[1] This process results in a C35 all-trans-heptaprenyl diphosphate.

Dolichol Biosynthesis: Dolichol synthesis also begins with the formation of farnesyl pyrophosphate (FPP).[5] However, the subsequent elongation involves the addition of multiple cis-isoprene units, a reaction catalyzed by cis-prenyltransferases.[6] The resulting polyprenol is then subject to α-saturation by a polyprenol reductase to form dolichol.[7]

Diagram of the Divergent Biosynthetic Pathways

MVA Mevalonate Pathway IPP_DMAPP IPP + DMAPP MVA->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP all_E_HPP all-E-Heptaprenyl Diphosphate FPP->all_E_HPP Prenyltransferase Polyprenyl_PP Polyprenyl Diphosphate (cis-isoprenes added) FPP->Polyprenyl_PP cis-Prenyltransferase all_E_Hep all-E-Heptaprenol all_E_HPP->all_E_Hep Dephosphorylation Polyprenol Polyprenol Polyprenyl_PP->Polyprenol Dephosphorylation Dolichol Dolichol Polyprenol->Dolichol α-Saturation (Polyprenol Reductase)

Caption: Divergent biosynthesis of all-E-heptaprenol and dolichols from FPP.

Functional Roles in Eukaryotes

Dolichols: The Linchpin of N-Linked Glycosylation

In eukaryotes, the primary and essential function of dolichols is their role as lipid carriers in the synthesis of N-linked glycans.[8] In its phosphorylated form, dolichol phosphate (Dol-P), it acts as a membrane anchor in the endoplasmic reticulum for the assembly of a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂). This oligosaccharide is then transferred en bloc to asparagine residues of nascent polypeptide chains by the oligosaccharyltransferase (OST) complex. This process is fundamental for the proper folding, stability, and function of a vast number of eukaryotic proteins.

The Dolichol Cycle in N-Linked Glycosylation

Dol_P Dolichol Phosphate (Dol-P) GlcNAc_PP_Dol GlcNAc₂-PP-Dol Dol_P->GlcNAc_PP_Dol Addition of GlcNAc Man_GlcNAc_PP_Dol Man₅GlcNAc₂-PP-Dol GlcNAc_PP_Dol->Man_GlcNAc_PP_Dol Addition of Mannose Flipped_LLO Flipped to ER Lumen Man_GlcNAc_PP_Dol->Flipped_LLO Mature_LLO Glc₃Man₉GlcNAc₂-PP-Dol Flipped_LLO->Mature_LLO Further Glycosylation Glycoprotein N-Glycoprotein Mature_LLO->Glycoprotein Transfer by OST Dol_PP Dolichol Diphosphate (Dol-PP) Mature_LLO->Dol_PP Release Protein Nascent Polypeptide Protein->Glycoprotein Dol_PP->Dol_P Recycling

Caption: The central role of dolichol in the N-linked glycosylation pathway.

All-E-Heptaprenol: An Exogenous Molecule in Eukaryotes

All-E-heptaprenol is not a major endogenous polyisoprenoid in most eukaryotic cells. Its primary biological significance is in prokaryotes, where it serves as a precursor for the biosynthesis of menaquinone-7 (a form of vitamin K2) and, in some organisms, ubiquinone-7 (a form of coenzyme Q).[1]

In the context of eukaryotes, all-E-heptaprenol is considered an exogenous compound. Some studies have suggested that certain polyprenyl alcohols may possess biological activities, such as tumor cytotoxic effects.[2][9] However, there is limited evidence for a specific, essential physiological role of all-E-heptaprenol in eukaryotic cellular processes comparable to that of dolichols. It is plausible that exogenously supplied all-E-heptaprenol could be phosphorylated and potentially interact with glycosyltransferases, but its all-trans structure may not be optimal for recognition by the eukaryotic enzymatic machinery adapted for cis-containing dolichols.

Experimental Methodologies

Synthesis and Purification

  • All-E-Heptaprenol: Chemical synthesis of all-E-heptaprenol can be achieved through the chain lengthening of shorter all-trans prenol precursors.[10] A common method involves the Wittig or Julia olefination reactions to extend the polyprenyl chain. Purification of the all-E isomer from potential Z-isomer byproducts is typically performed using column chromatography on silica gel or alumina, sometimes impregnated with silver nitrate to enhance the separation of geometric isomers.[11]

  • Dolichols: The isolation of dolichols from biological sources, such as animal tissues or plant leaves, involves lipid extraction followed by saponification to hydrolyze esterified forms. The resulting free dolichols are then purified by column chromatography and high-performance liquid chromatography (HPLC).

Analysis and Quantification

  • All-E-Heptaprenol: Analysis is typically carried out using HPLC with UV or mass spectrometric (MS) detection. Nuclear magnetic resonance (NMR) spectroscopy is crucial for confirming the all-trans stereochemistry.

  • Dolichols and Dolichyl Phosphates: The quantification of dolichols and their phosphorylated derivatives in biological samples presents a greater challenge due to their low abundance and hydrophobicity. A common method involves the extraction of lipids, followed by dephosphorylation of dolichyl phosphates to dolichols, and then analysis by reverse-phase HPLC with fluorescence or MS detection.[5][12] Recent advancements include methods based on phosphate methylation followed by liquid chromatography-high resolution mass spectrometry (LC-HRMS) for the sensitive and quantitative analysis of dolichyl phosphate species.[12][13]

Enzyme Assays

  • Dolichol-Phosphate-Mannose (DPM) Synthase Assay: The activity of DPM synthase, a key enzyme in the dolichol pathway, can be measured by incubating microsomal fractions with radiolabeled GDP-mannose and dolichol phosphate. The formation of radiolabeled dolichol-phosphate-mannose is then quantified by scintillation counting after extraction and separation by chromatography.

  • Phosphoglycosyltransferase (PGT) Assays: A luminescence-based method has been developed for assaying PGTs, such as the enzyme that initiates N-linked glycosylation (Alg7).[14] This assay measures the amount of nucleotide monophosphate (e.g., UMP) released during the transfer of the phospho-sugar to the polyprenol phosphate acceptor.

Conclusion

References

A Comparative Guide to the Structure-Function Relationship of All-E-Heptaprenol and Other Isoprenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-function relationship of all-E-Heptaprenol with other key isoprenoids, supported by experimental data. We delve into their structural nuances, comparative biological activities, and the underlying molecular mechanisms.

Structural Overview: The Isoprenoid Family

Isoprenoids, also known as terpenoids, are a vast and diverse class of naturally occurring organic compounds derived from the five-carbon isoprene unit. Their structure is defined by the number of these repeating units and their stereochemical arrangement. This structural diversity underpins their wide range of biological functions.

All-E-Heptaprenol is a C35 polyprenol, meaning it consists of seven isoprene units. A defining characteristic is that all the double bonds within its long carbon chain are in the trans or 'E' configuration. This results in a relatively linear and rigid molecular structure, which is a key determinant of its biological specificity.[1]

Other notable isoprenoids for comparison include:

  • Dolichols: These are long-chain polyisoprenols that are alpha-saturated. They play a crucial role in the N-glycosylation of proteins in eukaryotes, a process essential for proper protein folding and function. Their structure, featuring a saturated alpha-isoprene unit, distinguishes them from polyprenols like all-E-Heptaprenol.

  • Farnesol: A C15 sesquiterpene alcohol, farnesol is a key intermediate in the biosynthesis of a wide range of isoprenoids, including steroids.

  • Geranylgeraniol: A C20 diterpene alcohol, geranylgeraniol is involved in the post-translational modification of proteins through a process called geranylgeranylation, which is crucial for their localization and function.

  • Geraniol and Geranyl Acetate: These are C10 monoterpenes known for their aromatic properties and have also been investigated for their therapeutic potential.

The fundamental building blocks for all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two primary metabolic routes: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.

Isoprenoid Biosynthesis Pathways cluster_0 Mevalonate (MVA) Pathway cluster_1 Methylerythritol 4-Phosphate (MEP) Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Geranyl-PP (C10) Geranyl-PP (C10) IPP/DMAPP->Geranyl-PP (C10) Pyruvate + G3P Pyruvate + G3P DXP DXP Pyruvate + G3P->DXP MEP MEP DXP->MEP MEP->IPP/DMAPP Farnesyl-PP (C15) Farnesyl-PP (C15) Geranyl-PP (C10)->Farnesyl-PP (C15) Geranylgeranyl-PP (C20) Geranylgeranyl-PP (C20) Farnesyl-PP (C15)->Geranylgeranyl-PP (C20) Longer Chain Polyprenyl-PPs Longer Chain Polyprenyl-PPs Geranylgeranyl-PP (C20)->Longer Chain Polyprenyl-PPs All-E-Heptaprenyl-PP (C35) All-E-Heptaprenyl-PP (C35) Longer Chain Polyprenyl-PPs->All-E-Heptaprenyl-PP (C35) All-E-Heptaprenol All-E-Heptaprenol All-E-Heptaprenyl-PP (C35)->All-E-Heptaprenol dephosphorylation

Figure 1: Simplified overview of the MVA and MEP pathways for isoprenoid biosynthesis.

Comparative Biological Activity: Anticancer and Anti-inflammatory Properties

While research on all-E-Heptaprenol is not as extensive as for some other isoprenoids, existing studies indicate its potential as a bioactive molecule. Here, we compare its reported activities with those of other well-studied isoprenoids.

Anticancer Activity

Several isoprenoids have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis (programmed cell death) and interference with cell proliferation signaling pathways.

A derivative of all-E-Heptaprenol has shown notable cytotoxicity against HCT-116 colon cancer cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 12 µM.[1] The cytotoxic effects of all-E-Heptaprenol are thought to stem from its ability to disrupt cell membrane integrity and induce apoptosis.[1]

IsoprenoidCancer Cell LineIC50 Value (µM)Reference
All-E-Heptaprenol derivative HCT-116 (Colon)12[1]
Geraniol Colo-205 (Colon)20[2]
Geranyl acetate Colo-205 (Colon)30[2]
Geranylgeraniol Various cell linesInhibits proliferation[3]
Farnesol Various cell linesInhibits proliferation[4]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Geranylgeraniol has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and colorectal cancer cells, and may enhance the efficacy of certain chemotherapy agents.[3] Farnesol also exhibits anti-neoplastic effects in several human cancers by inhibiting cell proliferation in vitro and suppressing tumor growth in vivo.[4]

Anti-inflammatory Activity

Inflammation is a key process in the development of many chronic diseases, including cancer. Several isoprenoids have been investigated for their anti-inflammatory properties.

While specific quantitative data for the in vivo anti-inflammatory activity of all-E-Heptaprenol is limited in publicly available literature, the broader class of polyprenols is known to possess anti-inflammatory properties.[5]

Farnesol has been reported to regulate inflammatory responses and has shown beneficial effects in models of edema and allergic asthma.[4][6] Its anti-inflammatory effects are partly attributed to its ability to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a key regulator of inflammation.[7]

Molecular Mechanisms of Action

The biological activities of isoprenoids are intrinsically linked to their interaction with cellular signaling pathways.

Modulation of NF-κB Signaling

The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines and enzymes. Several isoprenoids have been shown to inhibit this pathway.

Farnesol , for instance, can modulate NF-κB activation to downregulate the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7]

NF-kB Signaling Pathway Inhibition cluster_0 Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription of Farnesol Farnesol Farnesol->IKK inhibits

Figure 2: Simplified diagram of NF-κB pathway inhibition by farnesol.

Induction of Apoptosis

The ability to induce apoptosis in cancer cells is a hallmark of many effective anticancer agents.

Geranylgeraniol has been shown to induce apoptosis in human hepatoma cells through a caspase-dependent pathway.[8] Studies on geraniol and geranyl acetate have demonstrated their ability to induce apoptosis in colon cancer cells, associated with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[2] While the precise apoptotic pathways triggered by all-E-Heptaprenol are still under investigation, its cytotoxic activity suggests a similar mechanism of action.[1]

Apoptosis Induction Workflow Isoprenoid Treatment Isoprenoid Treatment Cancer Cell Cancer Cell Isoprenoid Treatment->Cancer Cell Bcl-2 Family Modulation Bcl-2 Family Modulation Cancer Cell->Bcl-2 Family Modulation up/down regulation Mitochondrial Pathway Mitochondrial Pathway Bcl-2 Family Modulation->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 3: General workflow of apoptosis induction by isoprenoids in cancer cells.

Experimental Protocols

The following are summaries of standard experimental protocols used to assess the biological activities discussed in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Summary:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test isoprenoid (e.g., all-E-Heptaprenol) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Protocol Summary:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test isoprenoid or a control vehicle to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the volume of the paw at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Carrageenan-Induced Paw Edema Workflow Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Test Compound / Vehicle Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement at 0, 1, 2, 3, 4, 5 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis % Inhibition of Edema

Figure 4: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

All-E-Heptaprenol, a C35 all-trans polyprenol, demonstrates promising cytotoxic activity against cancer cells. Its rigid, linear structure likely contributes to its specific biological functions, distinguishing it from other isoprenoids like the more flexible, alpha-saturated dolichols. While direct comparative studies with other isoprenoids are limited, the available data suggests that all-E-Heptaprenol and other isoprenoids like farnesol and geranylgeraniol share common mechanisms of anticancer and anti-inflammatory action, including the induction of apoptosis and modulation of key signaling pathways such as NF-κB. Further research is warranted to fully elucidate the structure-function relationships and therapeutic potential of all-E-Heptaprenol in comparison to other members of the diverse isoprenoid family.

References

Cross-Reactivity in Enzymatic Assays: A Comparative Analysis of All-E-Heptaprenol and Farnesol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic cross-reactivity between all-E-heptaprenol and farnesol, focusing on the enzymes responsible for their biosynthesis. Understanding the substrate specificity of these enzymes is critical for the accurate interpretation of in vitro and in vivo studies, as well as for the development of targeted therapeutic agents. This document summarizes key experimental data, outlines detailed methodologies for relevant enzymatic assays, and provides visual representations of the biochemical pathways and experimental workflows.

Introduction

All-E-heptaprenol and farnesol are isoprenoid alcohols that play crucial roles in various biological processes. Their phosphorylated forms, heptaprenyl pyrophosphate (HepPP) and farnesyl pyrophosphate (FPP), are key intermediates in the biosynthesis of a wide range of molecules, including quinones, sterols, and dolichols. The enzymes responsible for the synthesis of HepPP and FPP are heptaprenyl diphosphate synthase (HepDS) and farnesyl pyrophosphate synthase (FPPS), respectively. While both enzymes catalyze the sequential condensation of isopentenyl pyrophosphate (IPP) onto an allylic pyrophosphate substrate, their substrate specificities can differ, leading to potential cross-reactivity in enzymatic assays. This guide explores the extent of this cross-reactivity, providing researchers with the necessary information to design and interpret experiments accurately.

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the kinetic parameters of HepDS and FPPS from different organisms with various allylic pyrophosphate substrates. This data provides a quantitative measure of the enzymes' substrate preferences and potential for cross-reactivity.

Table 1: Kinetic Parameters of Heptaprenyl Diphosphate Synthase (HepDS) with Various Allylic Substrates

Enzyme SourceAllylic SubstrateKm (µM)Vmax (nmol/min/mg)kcat (min-1)kcat/Km (min-1µM-1)Reference
Toxoplasma gondii (TgCoq1)Farnesyl Pyrophosphate (FPP)1.8 ± 0.410.6 ± 0.51.30.72[1][2]
Toxoplasma gondii (TgCoq1)Geranylgeranyl Pyrophosphate (GGPP)3.5 ± 0.88.9 ± 0.61.10.31[1][2]
Toxoplasma gondii (TgCoq1)Geranyl Pyrophosphate (GPP)5.2 ± 1.15.4 ± 0.40.670.13[1][2]
Bacillus subtilisFarnesyl Pyrophosphate (FPP)13.3---[3]
Bacillus subtilisGeranylgeranyl Pyrophosphate (GGPP)8.3---[3]

Data for Vmax, kcat, and kcat/Km were not available in the cited abstract for the Bacillus subtilis enzyme.

Table 2: Kinetic Parameters of Farnesyl Pyrophosphate Synthase (FPPS) with its Natural Allylic Substrates

Enzyme SourceAllylic SubstrateKm (µM)kcat (min-1)Reference
Homo sapiensGeranyl Pyrophosphate (GPP)0.738[4]
Bacillus subtilisDimethylallyl Pyrophosphate (DMAPP)50-[4]
Bacillus subtilisGeranyl Pyrophosphate (GPP)18-[4]

Note: There is a lack of published data directly testing the activity of FPPS with heptaprenyl pyrophosphate as a substrate. The available literature strongly indicates that FPPS is highly specific for the synthesis of the C15 compound, FPP.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assaying HepDS and FPPS activity.

Protocol 1: Radiochemical Assay for Heptaprenyl Diphosphate Synthase (HepDS) Activity

This protocol is adapted from studies on Toxoplasma gondii Coq1 (HepDS)[1].

Materials:

  • Purified recombinant HepDS enzyme

  • [4-¹⁴C]Isopentenyl pyrophosphate (IPP)

  • Allylic pyrophosphate substrates (FPP, GGPP, GPP)

  • Assay buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 1 mM DTT

  • Butanol (water-saturated)

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., isopropanol/ammonia/water)

Procedure:

  • Prepare the reaction mixture in a final volume of 100 µL containing assay buffer, a fixed concentration of the allylic substrate (e.g., 10 µM FPP), and a range of concentrations of [4-¹⁴C]IPP.

  • Initiate the reaction by adding the purified HepDS enzyme.

  • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 1 mL of butanol.

  • Vortex the mixture vigorously to extract the radiolabeled prenyl pyrophosphate products into the butanol phase.

  • Centrifuge to separate the phases and collect the butanol layer.

  • Wash the butanol phase with water to remove any unreacted [4-¹⁴C]IPP.

  • Quantify the radioactivity in the butanol phase using a scintillation counter.

  • For product identification, the butanol extract can be concentrated, spotted on a TLC plate, and developed alongside known standards. The radioactive products can be visualized by autoradiography.

Protocol 2: Scintillation Proximity Assay (SPA) for Farnesyl Pyrophosphate Synthase (FPPS) Activity

This protocol is based on a real-time kinetic assay for FPPS[4].

Materials:

  • Purified recombinant FPPS enzyme

  • [³H]Isopentenyl pyrophosphate (IPP)

  • Geranyl pyrophosphate (GPP)

  • Assay buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT

  • Phospholipid-coated scintillating microtiter plates (e.g., FlashPlate)

  • Scintillation counter or a charge-coupled device (CCD) imager

Procedure:

  • Prepare the reaction mixture in the wells of the scintillating microtiter plate, containing assay buffer, a fixed concentration of GPP, and a range of concentrations of [³H]IPP.

  • Initiate the reaction by adding the purified FPPS enzyme.

  • The hydrophobic [³H]FPP product binds to the phospholipid coating of the plate, bringing the tritium isotope in close proximity to the scintillant, which results in light emission.

  • Monitor the increase in scintillation signal in real-time using a suitable detector.

  • The initial rates of the reaction are determined from the linear phase of the signal increase.

  • Kinetic parameters are calculated by fitting the initial rate data to the Michaelis-Menten equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Isoprenoid_Biosynthesis_Pathway cluster_MEP MEP/DOXP Pathway cluster_MVA Mevalonate Pathway G3P Glyceraldehyde-3-P MEP_intermediates MEP_intermediates G3P->MEP_intermediates + Pyruvate Pyruvate Pyruvate MEP_ MEP_ intermediates ... IPP_DMAPP_pool IPP / DMAPP Pool MEP_intermediates->IPP_DMAPP_pool AcetylCoA Acetyl-CoA MVA_intermediates ... AcetylCoA->MVA_intermediates MVA_intermediates->IPP_DMAPP_pool FPPS FPPS HepDS HepDS

Enzymatic_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_termination 3. Termination & Extraction cluster_analysis 4. Analysis cluster_data 5. Data Processing reagents Prepare Assay Buffer, Enzyme, and Substrates (e.g., FPP, [14C]IPP) mix Combine reagents in reaction vessel reagents->mix incubate Incubate at optimal temperature for a defined time mix->incubate stop_reaction Stop reaction (e.g., add butanol) incubate->stop_reaction extract Extract product into organic phase stop_reaction->extract quantify Quantify product (e.g., scintillation counting) extract->quantify identify Identify product (e.g., TLC, HPLC) quantify->identify kinetics Calculate kinetic parameters (Km, Vmax) quantify->kinetics

Conclusion

The experimental data presented in this guide highlight a significant difference in the substrate specificity of heptaprenyl diphosphate synthase (HepDS) and farnesyl pyrophosphate synthase (FPPS). HepDS, from both Toxoplasma gondii and Bacillus subtilis, demonstrates a degree of promiscuity, being able to utilize both its natural precursor FPP and the longer chain GGPP as allylic substrates[1][2][3]. This indicates a potential for cross-reactivity in enzymatic assays where both FPP and longer-chain prenyl pyrophosphates may be present.

For researchers and drug development professionals, these findings have important implications. When designing and interpreting enzymatic assays involving these isoprenoid biosynthesis pathways, the potential for HepDS to utilize multiple allylic substrates should be considered. Conversely, assays targeting FPPS are less likely to be confounded by the presence of longer-chain prenyl pyrophosphates. This understanding is crucial for the development of specific enzyme inhibitors and for the accurate elucidation of metabolic fluxes through these essential pathways.

References

Confirming the identity of synthetic all-E-Heptaprenol with authentic standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of synthetic compounds is paramount. This guide provides a comparative analysis of synthetic all-E-Heptaprenol against an authentic standard, detailing the necessary experimental data and protocols to ensure chemical equivalence.

The verification of a synthetically produced molecule, such as all-E-Heptaprenol, relies on a battery of analytical techniques to confirm its structure and purity against a known, authentic standard. All-E-Heptaprenol is a long-chain isoprenoid alcohol with the chemical formula C35H58O, playing a role as a key intermediate in the biosynthesis of terpenoids in some bacteria.[1] Its all-trans configuration imparts a specific linear and rigid structure that is crucial for its biological function.[2] This guide outlines the key analytical methods and expected data for confirming the identity of synthetic all-E-Heptaprenol.

Physicochemical and Spectroscopic Comparison

A direct comparison of the physicochemical and spectroscopic data of the synthetic sample with that of an authentic standard is the cornerstone of identity confirmation. The following table summarizes the key parameters for comparison.

PropertyAuthentic all-E-Heptaprenol StandardSynthetic all-E-Heptaprenol (Expected)
Molecular Formula C35H58OC35H58O
Molecular Weight 494.83 g/mol [3][4]494.83 g/mol
CAS Number 32304-16-8[3][4]Not Applicable
Appearance Colorless Oil[3]Colorless Oil
¹H NMR (CDCl₃) See Table 2 for detailed assignmentsShould match the authentic standard's chemical shifts and coupling constants
¹³C NMR (CDCl₃) See Table 3 for detailed assignmentsShould match the authentic standard's chemical shifts
Mass Spectrometry Molecular Ion (M+) and characteristic fragmentation pattern (See Table 4)Should exhibit the same molecular ion and fragmentation pattern
HPLC Retention Time Dependent on the specific method (See Experimental Protocols)Should co-elute with the authentic standard under identical conditions
GC-MS Retention Time Dependent on the specific method (See Experimental Protocols)Should co-elute with the authentic standard under identical conditions

Table 1: Comparison of Physicochemical and Spectroscopic Properties.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation of organic molecules.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. For all-E-Heptaprenol, the spectrum is complex due to the repeating isoprene units. The use of a chiral shift reagent, such as Eu(hfc)₃, can aid in resolving overlapping signals.[1][5]

Chemical Shift (ppm)MultiplicityAssignment
~5.10mOlefinic protons (-C=CH-)
~4.15dMethylene protons adjacent to hydroxyl (-CH₂OH)
~2.05mAllylic methylene protons (-C=CH-CH₂-)
~1.68, ~1.60sMethyl protons on double bonds (-C(CH₃)=)

Table 2: Expected ¹H NMR Chemical Shifts for all-E-Heptaprenol.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The authentic spectrum for all-E-Heptaprenol is available from public databases like PubChem.[6]

Chemical Shift (ppm)Assignment
~140, ~135, ~131Quaternary carbons of the isoprene units (=C(CH₃)-)
~124, ~123Methine carbons of the isoprene units (-CH=)
~59Methylene carbon adjacent to hydroxyl (-CH₂OH)
~39, ~26Methylene carbons in the isoprenoid chain
~17, ~16Methyl carbons on the isoprene units

Table 3: Expected ¹³C NMR Chemical Shifts for all-E-Heptaprenol.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all-E-Heptaprenol, Electron Ionization (EI) would be expected to produce a molecular ion peak (M+) at m/z 494.8, although it may be weak.[7] The fragmentation pattern will be characterized by the loss of water (M-18) and successive losses of isoprene units (68 Da).

m/zProposed Fragment Ion
494.8[M]+ (Molecular Ion)
476.8[M-H₂O]+
427.7[M-C₅H₉]+ (Loss of one isoprene unit)
359.6[M-C₁₀H₁₇]+ (Loss of two isoprene units)
......
69.1[C₅H₉]+ (Isoprene fragment)

Table 4: Expected Mass Spectrometry Fragmentation for all-E-Heptaprenol.

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthetic compound and to compare its retention time with the authentic standard. A common method for polyprenol analysis is reversed-phase HPLC.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and isopropanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the synthetic compound and the authentic standard in isopropanol.

  • Procedure: Inject equal concentrations of the synthetic sample, the authentic standard, and a co-injection of both. The synthetic sample is considered identical if it shows a single peak that co-elutes with the authentic standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 280 °C

  • Oven Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 50-600.

  • Sample Preparation: Silylation of the hydroxyl group may be necessary to improve volatility. Dissolve the sample in a suitable solvent like dichloromethane.

  • Procedure: Inject the synthetic sample and the authentic standard separately. Compare the retention times and the mass spectra. The identity is confirmed if both the retention time and the mass spectrum of the synthetic sample match those of the authentic standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz or higher field strength NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR experiments like COSY and HSQC for complete assignment.

  • Sample Preparation: Dissolve a few milligrams of the sample in ~0.6 mL of CDCl₃.

  • Procedure: Acquire the spectra for both the synthetic and authentic samples under identical conditions. A direct overlay of the spectra should show perfect alignment of all signals.

Workflow and Logic

The confirmation of the identity of synthetic all-E-Heptaprenol follows a logical workflow.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Comparison & Confirmation Synth Synthetic all-E-Heptaprenol HPLC HPLC Analysis Synth->HPLC GCMS GC-MS Analysis Synth->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR Auth Authentic Standard Auth->HPLC Auth->GCMS Auth->NMR Compare Compare Data HPLC->Compare Retention Time MS Mass Spectrometry GCMS->MS GCMS->Compare Retention Time NMR->Compare Spectra MS->Compare Fragmentation Confirm Identity Confirmed Compare->Confirm

Figure 1. Experimental workflow for identity confirmation.

This structured approach, combining chromatographic and spectroscopic techniques, provides a robust framework for the unambiguous confirmation of the identity of synthetic all-E-Heptaprenol, ensuring its suitability for research and development applications.

References

Navigating the Analytical Landscape: A Comparative Guide to All-E-Heptaprenol Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of isoprenoids, the accurate detection and quantification of all-E-Heptaprenol is a critical analytical challenge. This guide provides a comparative overview of the primary analytical methods employed for this purpose, summarizing their sensitivity and specificity based on available experimental data. Detailed experimental protocols and a visual representation of a typical analytical workflow are also presented to aid in methodological selection and implementation.

All-E-Heptaprenol, a C35 isoprenoid alcohol, is a key intermediate in the biosynthesis of vital molecules such as menaquinone-7 (Vitamin K2) in various bacteria. Its accurate quantification is essential for understanding microbial physiology, metabolic engineering, and for the development of novel therapeutics. The analytical determination of this long-chain, lipophilic molecule necessitates sensitive and specific methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stand out as the most powerful and widely adopted techniques.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for all-E-Heptaprenol analysis depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. While specific validation data for all-E-Heptaprenol is not extensively published, the following table summarizes typical performance characteristics for the analysis of similar long-chain polyprenols, providing a reliable benchmark for what can be expected.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of fragmented ions.
Specificity Moderate; co-eluting compounds with similar UV spectra can interfere.High; detection is based on specific precursor and product ion transitions, minimizing interference.
Sensitivity
Limit of Detection (LOD)Typically in the low µg/mL range.Can reach low ng/mL to pg/mL levels.
Limit of Quantification (LOQ)Typically in the mid-to-high µg/mL range.Can reach ng/mL to pg/mL levels.
Linearity Good, with a typical correlation coefficient (R²) > 0.99.Excellent, with a typical correlation coefficient (R²) > 0.999.
Recovery Generally in the range of 85-115%.Generally in the range of 90-110%.
Throughput Moderate.High, especially with modern UPLC systems.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Expertise Required Moderate.High, requires specialized training for operation and data analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the extraction and analysis of all-E-Heptaprenol from bacterial cultures using both HPLC-UV and LC-MS/MS.

Sample Preparation: Extraction of All-E-Heptaprenol from Bacterial Cells

This protocol is a general guideline and may require optimization based on the specific bacterial strain and culture conditions.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Chloroform

  • Saline solution (0.9% NaCl)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with saline solution and centrifuge again.

  • Resuspend the cell pellet in a known volume of methanol.

  • Add chloroform to the methanol suspension in a 1:2 ratio (Methanol:Chloroform).

  • Sonicate the mixture on ice for 15-20 minutes to ensure complete cell lysis and lipid extraction.

  • Add an equal volume of saline solution to the mixture to induce phase separation.

  • Centrifuge at a low speed (e.g., 2,000 x g for 5 minutes) to separate the layers.

  • Carefully collect the lower chloroform layer containing the lipids, including all-E-Heptaprenol.

  • Evaporate the chloroform extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent for chromatographic analysis (e.g., isopropanol or a mixture of mobile phase solvents).

HPLC-UV Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of methanol and isopropanol (e.g., 70:30, v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as polyprenols typically lack a strong chromophore, detection is performed at a lower UV wavelength).

  • Injection Volume: 20 µL.

Quantification:

  • Prepare a series of standard solutions of all-E-Heptaprenol of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of all-E-Heptaprenol in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size for UPLC).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipophilic all-E-Heptaprenol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode is typically used for polyprenols.

  • Multiple Reaction Monitoring (MRM): Specific precursor ion to product ion transitions for all-E-Heptaprenol need to be determined by infusing a standard solution. For a C35 alcohol, the protonated molecule [M+H]+ would be the precursor ion.

  • Collision Energy and other MS parameters: These need to be optimized for the specific instrument and analyte.

Quantification:

  • Similar to HPLC-UV, a calibration curve is constructed using standard solutions.

  • The use of a suitable internal standard (e.g., a deuterated analog of all-E-Heptaprenol or another polyprenol of different chain length) is highly recommended to correct for matrix effects and variations in instrument response.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of all-E-Heptaprenol from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting (Centrifugation) bacterial_culture->cell_harvesting extraction Lipid Extraction (e.g., Bligh-Dyer method) cell_harvesting->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Injection Solvent evaporation->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv lc_msms LC-MS/MS Analysis reconstitution->lc_msms chromatogram Chromatogram Acquisition hplc_uv->chromatogram lc_msms->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of all-E-Heptaprenol calibration->quantification

Caption: General workflow for all-E-Heptaprenol analysis.

Conclusion

The selection of an appropriate analytical method for all-E-Heptaprenol is a critical decision that directly impacts the quality and reliability of research data. For routine analysis where high sensitivity is not the primary concern and cost is a factor, HPLC-UV offers a robust and reliable option. However, for studies requiring high sensitivity and specificity, particularly when dealing with complex biological matrices, LC-MS/MS is the superior choice. The detailed protocols and workflow provided in this guide serve as a starting point for researchers to develop and validate their own methods for the accurate quantification of this important microbial metabolite.

A Comparative Guide to the Synthesis of all-E-Heptaprenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of prominent chemical and enzymatic routes for the synthesis of all-E-Heptaprenol, a crucial intermediate in the biosynthesis of vital terpenoids, is presented. This guide offers a comparative look at the efficacy and cost-effectiveness of different synthetic strategies, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal route for their specific needs.

All-E-Heptaprenol, a C35 polyprenol, plays a significant role as a precursor in the biosynthesis of menaquinone-7 (Vitamin K2) and other essential molecules. Its efficient synthesis is of paramount importance for various research and development applications, including the study of bacterial cell wall biosynthesis and the development of novel therapeutics. This guide explores and contrasts the primary chemical and enzymatic approaches to obtaining this valuable compound.

Chemical Synthesis Routes: A Focus on Chain Lengthening

The predominant chemical synthesis strategy for all-E-Heptaprenol and other polyprenols is the iterative "chain lengthening" method. This approach involves the sequential addition of isoprene units to a shorter polyprenol precursor. A modern iteration of this method stands out for its improved efficiency and safety profile compared to older techniques.

A key advantage of this modified chain lengthening synthesis is the avoidance of hazardous reagents like metallic sodium in liquid ammonia and extreme temperatures, which were characteristic of earlier methods such as the Rüegg synthesis.[1][2][3][4] Instead, it utilizes a safer and more time-efficient approach, with reactions often completed at room temperature.[1][2][3][4]

Experimental Protocol: Modified Chain Lengthening Synthesis

The synthesis of all-E-Heptaprenol via this route typically starts from a readily available C20 precursor, all-E-geranylgeraniol (GG-OH), and involves the iterative addition of isoprene units. The general workflow to extend a polyprenol chain by one isoprene unit is as follows:

  • Bromination: The starting polyprenol is converted to its corresponding bromide using a brominating agent like phosphorus tribromide (PBr3) in an appropriate solvent.

  • Coupling: The polyprenyl bromide is then coupled with a suitable three-carbon building block.

  • Reduction and Hydrolysis: The coupled product undergoes reduction and hydrolysis to yield the chain-lengthened polyprenol.

This cycle is repeated to achieve the desired chain length. For the synthesis of all-E-Heptaprenol (C35) from all-E-Hexaprenol (C30), a yield of approximately 25% for the Z/E isomers has been reported after initial purification.[2] Subsequent purification using silver nitrate-impregnated alumina chromatography is necessary to isolate the desired all-E isomer.[2]

A significant challenge in this synthetic pathway is the formation of Z-isomers during the bromination steps, which can lower the overall yield of the desired all-E product and necessitates careful purification.[2][5][6]

Enzymatic Synthesis: A Highly Specific Alternative

An alternative and highly specific route to all-E-Heptaprenol involves enzymatic synthesis. This method leverages the catalytic activity of prenyltransferases, specifically heptaprenyl diphosphate synthase (HepPS).[7][8] This enzyme catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to produce all-trans-heptaprenyl diphosphate.[7] The diphosphate group can then be removed by a phosphatase to yield all-E-Heptaprenol.

The enzymatic route offers the significant advantage of stereospecificity, directly producing the all-E isomer and avoiding the formation of Z-isomers that plagues chemical synthesis.[7]

Experimental Protocol: Enzymatic Synthesis of all-E-Heptaprenol (Conceptual)
  • Enzyme Preparation: Overexpression and purification of heptaprenyl diphosphate synthase.

  • Enzymatic Reaction: Incubation of the purified enzyme with the substrates farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP) in a suitable buffer at an optimal temperature and pH.

  • Dephosphorylation: Treatment of the resulting heptaprenyl diphosphate with a phosphatase to yield all-E-Heptaprenol.

  • Purification: Extraction and chromatographic purification of the final product.

Further research is required to optimize this process for higher yields and scalability.

Efficacy and Cost Comparison

The selection of a synthesis route is often a trade-off between efficacy (yield and purity) and cost. The following tables provide a summary of the available data to facilitate this comparison.

Parameter Modified Chain Lengthening Synthesis Enzymatic Synthesis
Starting Materials All-E-Geranylgeraniol (or other polyprenols), various reagentsFarnesyl diphosphate, Isopentenyl diphosphate
Key Reagents/Catalysts PBr3, NaBH4, etc.Heptaprenyl diphosphate synthase, Phosphatase
Stereoselectivity Produces a mixture of E/Z isomers, requiring purificationHighly stereoselective for the all-E isomer
Yield Moderate (e.g., ~25% for one elongation cycle)[2]Potentially high, but requires optimization
Purity High purity of the all-E isomer achievable after extensive purificationHigh purity expected due to enzyme specificity
Scalability Demonstrated for laboratory scalePotentially scalable, but may require significant process development
Key Advantages Established methodology, readily available starting materialsHigh stereoselectivity, milder reaction conditions
Key Disadvantages Formation of Z-isomers, multi-step process, requires extensive purificationEnzyme production and purification can be complex and costly, substrate availability and cost

Table 1: Comparison of Efficacy of all-E-Heptaprenol Synthesis Routes

A comprehensive cost analysis involves not only the price of starting materials but also the cost of reagents, solvents, purification, and labor. The following table provides an estimated cost for key starting materials to aid in a preliminary cost assessment.

Starting Material Estimated Price (USD) Supplier Examples
all-E-Geranylgeraniol$210.25 / 100 mg (>90% purity)[9]Abbexa Ltd, ChemicalBook[10]
trans,trans-Farnesyl bromide$135.00 / 1 g (95% purity)[11]Sigma-Aldrich, Pharmaffiliates[8]
Solanesol$71.50 / 10 mg (≥95% purity)[12]LKT Labs, IndiaMART[13]

Table 2: Estimated Cost of Key Starting Materials

Note: Prices are subject to change and may vary between suppliers and purity grades.

Visualizing the Synthesis Pathways

To further clarify the discussed synthesis routes, the following diagrams illustrate the logical workflows.

ChainLengthening start Polyprenol (C_n) bromination Bromination (PBr3) start->bromination bromide Polyprenyl Bromide (C_n) bromination->bromide coupling Coupling with C5 unit bromide->coupling elongated_intermediate Elongated Intermediate (C_n+5) coupling->elongated_intermediate reduction Reduction & Hydrolysis elongated_intermediate->reduction product Polyprenol (C_n+5) reduction->product purification Purification (Separation of E/Z isomers) product->purification final_product all-E-Polyprenol (C_n+5) purification->final_product

Caption: Workflow for the Modified Chain Lengthening Synthesis of Polyprenols.

EnzymaticSynthesis FPP Farnesyl Diphosphate (FPP) HepPS Heptaprenyl Diphosphate Synthase (HepPS) FPP->HepPS IPP Isopentenyl Diphosphate (IPP) IPP->HepPS HepPP all-E-Heptaprenyl Diphosphate HepPS->HepPP phosphatase Phosphatase HepPP->phosphatase heptaprenol all-E-Heptaprenol phosphatase->this compound

Caption: Enzymatic Synthesis Pathway of all-E-Heptaprenol.

Conclusion

Both chemical and enzymatic synthesis routes offer viable pathways to obtain all-E-Heptaprenol, each with its own set of advantages and challenges. The modified chain lengthening method is a well-established chemical synthesis route that is more time-efficient and uses safer reagents than its predecessors. However, it requires careful purification to separate the desired all-E isomer from the Z-isomers that are formed.

The enzymatic synthesis, while highly stereospecific and potentially more efficient in terms of step economy, requires further development to become a routine laboratory procedure. The cost and availability of starting materials and enzymes are also important considerations.

Researchers and drug development professionals should carefully evaluate their specific requirements for yield, purity, scalability, and cost when selecting a synthesis route for all-E-Heptaprenol. This guide provides a foundational comparison to aid in this decision-making process.

References

Distinguishing All-trans and Mixed cis/trans Isomers of Heptaprenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of heptaprenol isomers is critical. The spatial arrangement of isoprene units, whether all in the trans configuration or a mix of cis and trans, can significantly influence the molecule's biological activity and physicochemical properties. This guide provides an objective comparison of analytical techniques to differentiate between all-trans and mixed cis/trans isomers of this compound, supported by experimental data and detailed protocols.

This compound, a C35 isoprenoid alcohol, is a key intermediate in the biosynthesis of various vital molecules, including dolichols, which are essential for protein N-glycosylation. The stereochemistry of the double bonds within the heptaprenyl chain is a crucial determinant of its function. While the all-trans isomer is common, various cis/trans mixed isomers also exist. Differentiating these isomers requires robust analytical methodologies.

Chromatographic Separation of this compound Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of this compound isomers. Due to their similar polarities, baseline separation often requires specialized stationary phases.

Argentation Chromatography: This technique leverages the reversible interaction between the π-electrons of the double bonds in the this compound molecule and silver ions immobilized on a solid support, typically silica gel. Cis double bonds, being more sterically accessible, form stronger complexes with silver ions than trans double bonds. This results in a longer retention time for cis-containing isomers on the column, allowing for their effective separation from the all-trans isomer.

Reversed-Phase HPLC: While standard C18 columns can be used, achieving complete separation of all this compound isomers can be challenging. C30 columns, with their longer alkyl chains, offer enhanced shape selectivity and are better suited for resolving structurally similar hydrophobic molecules like polyprenol isomers.[1][2] The more linear all-trans isomer typically elutes earlier than the more compact cis isomers.

Experimental Protocol: Argentation Column Chromatography

This protocol outlines the separation of cis and trans isomers of this compound using silica gel impregnated with silver nitrate.

Materials:

  • Silica gel (for column chromatography)

  • Silver nitrate (AgNO₃)

  • This compound isomer mixture

  • Hexane

  • Ethyl acetate

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Preparation of Silver Nitrate-Impregnated Silica Gel: Dissolve silver nitrate in methanol or acetonitrile and mix with silica gel. The solvent is then evaporated under reduced pressure to yield a free-flowing powder. The loading of silver nitrate typically ranges from 5-20% (w/w).

  • Column Packing: The silver nitrate-impregnated silica gel is slurry-packed into a glass column using hexane.

  • Sample Loading: The this compound isomer mixture, dissolved in a minimal amount of hexane, is carefully loaded onto the top of the column.

  • Elution: The isomers are eluted using a gradient of increasing polarity, typically starting with hexane and gradually introducing ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify the separated isomers. The all-trans isomer will elute first, followed by the mixed cis/trans isomers.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most definitive method for the structural elucidation and differentiation of this compound isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, which is sensitive to the cis/trans geometry of the double bonds.

¹H NMR Spectroscopy: The chemical shifts of the vinyl protons and the methyl protons of the isoprene units are particularly informative. In trans isomers, the vinyl protons typically appear at a slightly different chemical shift compared to those in cis isomers. More distinctly, the methyl groups attached to the double bonds exhibit different chemical shifts depending on whether they are in a cis or trans configuration relative to the main chain. The use of chiral shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can be employed to reduce signal overlap and enhance the resolution of the spectra, facilitating unambiguous assignment of the signals for each isomer.[3]

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the isoprenoid chain are also sensitive to the stereochemistry of the double bonds. The signals for the methyl carbons and the vinyl carbons will differ between cis and trans isomers.

Comparative ¹H NMR Data

Table 1: Key ¹H NMR Signal Regions for Distinguishing this compound Isomers

Functional GroupTypical Chemical Shift (ppm)Comments
Vinyl Protons (-C=CH-)5.0 - 5.5The precise chemical shift and coupling constants can vary between cis and trans isomers.
Methyl Protons (on double bond)1.6 - 1.8This region is highly diagnostic. Cis and trans methyl groups have distinct chemical shifts, and the integration of these signals can reveal the ratio of different isomers in a mixture.
Methylene Protons (-CH₂-)1.9 - 2.1Protons on the carbons adjacent to the double bonds.
Terminal Methyl Protons~1.6Methyl groups at the ω-end of the molecule.
Hydroxymethyl Protons (-CH₂OH)~4.1Protons of the methylene group attached to the hydroxyl group.

Biological Context: The Dolichol Cycle

This compound is a precursor to dolichol, a long-chain polyprenol with a saturated α-isoprene unit. Dolichol, in its phosphorylated form (dolichol phosphate), plays a crucial role as a lipid carrier of oligosaccharides in the endoplasmic reticulum during the biosynthesis of N-linked glycoproteins.[4][5][6][7] This process, known as the dolichol cycle, is fundamental for the correct folding and function of many proteins.

While it is established that the majority of naturally occurring dolichols in mammals are of the poly-cis configuration, the precise impact of the cis/trans isomerism of the initial heptaprenyl precursor on the efficiency and fidelity of the dolichol cycle is an area of ongoing research. It is plausible that the specific geometry of the polyprenyl chain could influence enzyme recognition and the assembly of the oligosaccharide chain.

Dolichol_Cycle_Workflow cluster_cytoplasm Cytoplasm cluster_er_lumen ER Lumen UDP_GlcNAc UDP-GlcNAc L_O_Intermediate Lipid-linked Oligosaccharide Intermediate (Man₅GlcNAc₂-PP-Dol) UDP_GlcNAc->L_O_Intermediate Glycosyltransferases GDP_Man GDP-Man GDP_Man->L_O_Intermediate Glycosyltransferases Dol_P Dolichol-P Dol_P->L_O_Intermediate Initiation Flipped_Intermediate Flipped Intermediate L_O_Intermediate->Flipped_Intermediate Flippase Mature_LLO Mature Lipid-linked Oligosaccharide (Glc₃Man₉GlcNAc₂-PP-Dol) Flipped_Intermediate->Mature_LLO Elongation Dol_P_Man Dol-P-Man Dol_P_Man->Mature_LLO Dol_P_Glc Dol-P-Glc Dol_P_Glc->Mature_LLO Glycoprotein N-linked Glycoprotein Mature_LLO->Glycoprotein OST Dol_PP Dolichol-PP Mature_LLO->Dol_PP Nascent_Protein Nascent Polypeptide Nascent_Protein->Glycoprotein Protein Folding & Trafficking Protein Folding & Trafficking Glycoprotein->Protein Folding & Trafficking Dol_PP->Dol_P Recycling

Figure 1. Simplified workflow of the Dolichol Cycle for N-linked glycosylation.

Experimental Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the separation and identification of all-trans and mixed cis/trans isomers of this compound.

Isomer_Differentiation_Workflow Start This compound Isomer Mixture Separation Chromatographic Separation (Argentation or RP-HPLC) Start->Separation Fractions Collect Fractions Separation->Fractions Analysis NMR Spectroscopy (¹H and ¹³C NMR) Fractions->Analysis Identification Isomer Identification (all-trans vs. mixed cis/trans) Analysis->Identification

Figure 2. Experimental workflow for the differentiation of this compound isomers.

References

Safety Operating Guide

Navigating the Safe Disposal of all-E-Heptaprenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of laboratory chemicals is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe disposal of all-E-Heptaprenol, ensuring the protection of personnel and the environment.

Key Chemical and Physical Properties

A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the key characteristics of all-E-Heptaprenol.

PropertyValue
Molecular Formula C35H58O
Molecular Weight 494.83 g/mol [1][3]
Appearance Colorless Oil
Solubility Chloroform, Dichloromethane, Ethyl Acetate[1][2]
Storage Temperature -20°C[1][2]
Boiling Point (Predicted) 583.7 ± 19.0 °C[2]
Density (Predicted) 0.887 ± 0.06 g/cm³[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of all-E-Heptaprenol. This is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities.

1. Personal Protective Equipment (PPE): Before handling all-E-Heptaprenol for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation and Collection:

  • Do not dispose of all-E-Heptaprenol down the drain or in regular trash.

  • Collect all waste containing all-E-Heptaprenol, including pure substance, solutions, and contaminated materials (e.g., pipette tips, wipes), in a designated, compatible, and clearly labeled hazardous waste container.

  • Given its solubility, all-E-Heptaprenol waste should be considered a non-halogenated organic solvent waste unless mixed with halogenated solvents.

3. Container Labeling:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "all-E-Heptaprenol".

  • List all constituents of the waste mixture, including solvents and their approximate percentages.

  • Include the date of waste accumulation.[4]

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

5. Disposal Request:

  • Once the waste container is full or has reached the designated accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

  • Follow your institution's specific procedures for requesting a waste pickup.[4]

6. Decontamination of Empty Containers:

  • Empty containers that held all-E-Heptaprenol must be properly decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[6]

  • Collect the rinsate as hazardous waste and add it to the appropriate waste stream.[5][6]

  • After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.[5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of all-E-Heptaprenol is illustrated in the following diagram.

all-E-Heptaprenol Disposal Workflow start Start: Handling all-E-Heptaprenol Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decontaminate Decontaminate Empty Containers (Triple Rinse with Solvent) start->decontaminate segregate Segregate Waste (Pure substance, solutions, contaminated materials) ppe->segregate container Use Designated Hazardous Waste Container segregate->container label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Constituents, Date) container->label_container store Store Waste Securely (Ventilated, Secure Area) label_container->store request Request Waste Pickup (via EHS or Contractor) store->request end End: Proper Disposal Complete request->end dispose_rinsate Collect Rinsate as Hazardous Waste decontaminate->dispose_rinsate dispose_container Dispose of Decontaminated Container decontaminate->dispose_container dispose_rinsate->container dispose_container->end

Caption: Logical workflow for the safe disposal of all-E-Heptaprenol.

References

Personal protective equipment for handling all-E-Heptaprenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides immediate and essential safety protocols for handling all-E-Heptaprenol. Given the limited availability of specific hazard data for this compound, a cautious approach based on standard laboratory safety practices for chemicals with unknown toxicity is paramount. This document outlines personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Immediate Safety and Handling Information

Currently, there is no comprehensive Safety Data Sheet (SDS) with detailed toxicological information readily available for all-E-Heptaprenol. Therefore, it must be handled as a compound with unknown potential hazards. The information provided by various suppliers indicates that it is intended for research use only.[1][2]

Chemical and Physical PropertiesData
Molecular Formula C35H58O
Molecular Weight 494.83 g/mol [1][2]
Appearance Colorless Oil
Solubility Chloroform, Dichloromethane, Ethyl Acetate[1][3]
Storage Temperature -20°C[1][3]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment of all laboratory operations involving all-E-Heptaprenol is necessary to ensure the appropriate level of protection.[4] The following PPE is mandatory:

  • Hand Protection: Chemically resistant gloves are required. Given the solubility of all-E-Heptaprenol in various organic solvents, select gloves appropriate for the solvent being used. Nitrile gloves are a common starting point, but compatibility should be verified.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] A face shield should be worn in situations where splashing is a risk. All eye and face protection must comply with ANSI Z87.1 standards.[4]

  • Skin and Body Protection: A laboratory coat is essential to protect against incidental contact. For procedures with a higher risk of exposure, a chemically resistant apron should be worn over the lab coat.

  • Foot Protection: Closed-toe shoes are mandatory in the laboratory at all times.[4] Perforated shoes or sandals are not permitted.[4]

Operational Plan: Handling and Disposal

Handling all-E-Heptaprenol:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.

  • Ventilation: Handle all-E-Heptaprenol in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.

  • Dispensing: When weighing or transferring the substance, do so carefully to avoid generating aerosols or dust.

  • Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Clean the area thoroughly. All materials used for cleanup should be treated as hazardous waste.

Disposal of all-E-Heptaprenol Waste:

  • Waste Segregation: All waste contaminated with all-E-Heptaprenol, including empty containers, used gloves, and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "all-E-Heptaprenol."

  • Disposal Procedure: Dispose of the hazardous waste through your institution's established hazardous waste management program. Do not dispose of all-E-Heptaprenol down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the key decision points and procedural flow for safely handling all-E-Heptaprenol in a laboratory setting.

Workflow for Safe Handling of all-E-Heptaprenol cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Review Safety Information (Assume Unknown Hazards) B Conduct Hazard Assessment for Specific Procedure A->B C Select and Inspect Appropriate PPE B->C D Locate Emergency Equipment (Eyewash, Safety Shower) C->D E Work in a Ventilated Area (e.g., Fume Hood) D->E Proceed to Handling F Handle with Care to Avoid Spills and Aerosols E->F G Store Properly at -20°C in a Labeled Container F->G K Alert Personnel F->K Spill Occurs H Segregate Contaminated Waste G->H Proceed to Disposal I Label Waste Container Clearly H->I J Dispose via Institutional Hazardous Waste Program I->J L Don Appropriate PPE K->L M Contain and Clean Spill with Absorbent Material L->M N Dispose of Cleanup Materials as Hazardous Waste M->N

Caption: Logical workflow for the safe handling and disposal of all-E-Heptaprenol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.